2,5-Dichloro-3-fluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURTAGJSLLLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449995 | |
| Record name | 2,5-Dichloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103999-77-5 | |
| Record name | 2,5-Dichloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Dichloro-3-fluoropyridine CAS number
An In-Depth Technical Guide to 2,5-Dichloro-3-fluoropyridine
This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, applications, and safety protocols, offering insights grounded in established chemical principles for researchers, scientists, and professionals in drug development.
This compound is a polysubstituted aromatic heterocycle. The strategic placement of two chlorine atoms and one fluorine atom on the pyridine ring imparts unique reactivity and physicochemical properties, making it a valuable building block in the synthesis of more complex molecules. Its formal IUPAC name is this compound, and its Chemical Abstracts Service (CAS) number is 103999-77-5 .[1][2]
The presence of electron-withdrawing halogen atoms significantly influences the electron density of the pyridine ring, affecting its reactivity in nucleophilic and electrophilic substitution reactions. The fluorine atom, in particular, is often incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 103999-77-5 | [1][2] |
| Molecular Formula | C₅H₂Cl₂FN | [1][2] |
| Molecular Weight | 165.98 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Melting Point | 54-56°C | [3] |
| Boiling Point | 172.3°C | [3] |
| InChI Key | UMURTAGJSLLLMZ-UHFFFAOYSA-N | [1][2] |
Synthesis Pathway and Protocol
A novel and cost-effective method for synthesizing this compound has been developed to avoid the use of expensive starting materials like 2,3,5-trichloropyridine.[4] This process achieves a high total yield of over 67% through a two-step reaction sequence.[4]
The causality behind this synthetic choice is rooted in economic and practical efficiency. The starting material, 2,5-dichloro-nicotinamide, is more accessible, and the reagents used are standard in industrial chemistry, thus reducing the overall cost of production.[4]
Caption: Synthesis workflow for this compound.
Experimental Protocol
Step 1: Hofmann Degradation to Synthesize 2,5-Dichloro-3-aminopyridine
-
Prepare a solution of sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl).
-
Under controlled temperature conditions, introduce 2,5-dichloro-nicotinamide to the hypohalite solution.
-
The Hofmann degradation reaction proceeds, converting the amide group into a primary amine.
-
Upon completion, isolate and purify the resulting 2,5-dichloro-3-aminopyridine. This protocol is self-validating as the purity of the intermediate can be confirmed via standard analytical techniques (NMR, GC-MS) before proceeding.
Step 2: Diazotization and Fluorination
-
Dissolve the 2,5-dichloro-3-aminopyridine from Step 1 in fluoboric acid (HBF₄).
-
Cool the mixture and add a solution of sodium nitrite (NaNO₂) dropwise to form the corresponding diazonium tetrafluoroborate salt. The temperature must be kept low to prevent premature decomposition of the diazonium salt.
-
Isolate the diazonium salt intermediate.
-
Gently heat the salt. This induces thermal decomposition, releasing nitrogen gas and yielding the final product, this compound.[4] The purity of the final product is then verified.
Applications in Drug Development and Agrochemicals
Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6] The specific arrangement of chloro and fluoro substituents in this compound makes it a versatile precursor for creating complex, biologically active molecules.
-
Pharmaceutical Synthesis: The chlorine atoms at positions 2 and 5 serve as reactive sites for nucleophilic substitution and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6] This allows for the strategic introduction of various functional groups to build a molecular scaffold. The fluorine at position 3 is often retained in the final drug candidate to enhance its pharmacological profile, including metabolic stability and binding affinity.[7] While specific drugs containing this exact moiety are proprietary, its structural motifs are found in compounds targeting a range of conditions.[5][7]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to synthesize novel herbicides and insecticides.[3][6] The halogenated pyridine core is a common feature in many crop protection agents.
Caption: Role as a key intermediate in complex molecule synthesis.
Safety, Handling, and Storage
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[2][8]
GHS Hazard Classification:
-
H332: Harmful if inhaled.[1]
The signal word for this chemical is "Warning".[1]
Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[8][9]
-
Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8][9]
-
Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.[9]
-
Wash hands thoroughly after handling.[9]
Storage
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
First-Aid Measures
-
If Swallowed: Call a poison control center or doctor immediately. Rinse mouth.[8][9]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
If on Skin: Wash off with plenty of soap and water. If irritation persists, get medical advice.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]
References
- Novel method for synthesizing this compound.
- This compound | C5H2Cl2FN | CID 10964877. PubChem. [Link]
- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
- This compound. MySkinRecipes. [Link]
- Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermedi
- 2,3-DICHLORO-5-FLUOROPYRIDINE | CAS 185985-40-4.
- PREPARATION OF 2,5-DICHLORO-(3-TRIFLUOROMETHYL)PYRIDINE.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
- 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Exploring the Spectrum: Diverse Applications of 2,5-Dichloro-3-nitropyridine Beyond Traditional Uses. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- 2-Fluoro-3,5-dichloropyridine. Chemdad. [Link]
Sources
- 1. This compound | 103999-77-5 [sigmaaldrich.com]
- 2. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. CN102532008A - Novel method for synthesizing this compound - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2,5-Dichloro-3-fluoropyridine: A Core Building Block for Modern Drug Discovery
Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring holds a position of prominence due to its presence in numerous natural products and its ability to engage in crucial biological interactions. The strategic introduction of halogen atoms onto this ring system profoundly modulates its physicochemical and pharmacological properties, offering medicinal chemists a powerful toolkit for molecular design. 2,5-Dichloro-3-fluoropyridine, a trifunctionalized pyridine derivative, has emerged as a highly valuable and versatile building block. Its unique substitution pattern, featuring two chlorine atoms at positions amenable to selective functionalization and a fluorine atom to fine-tune electronic properties, makes it a coveted intermediate in the synthesis of complex pharmaceutical targets.
This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore its synthesis, and critically analyze its reactivity in key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By synthesizing technical data with field-proven insights, this document aims to serve as a practical resource for leveraging the synthetic potential of this important heterocyclic intermediate.
Physicochemical and Safety Profile
A thorough understanding of the physical properties and safety considerations of a chemical building block is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 103999-77-5 | [1] |
| Molecular Formula | C₅H₂Cl₂FN | [1] |
| Molecular Weight | 165.98 g/mol | [1] |
| Appearance | Colorless to off-white solid | |
| Melting Point | 54-56 °C | |
| Boiling Point | 172.3 °C (Predicted) | |
| Purity | ≥98% (Typical) | |
| Storage | Sealed in a dry, room temperature environment |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated laboratory environment, preferably within a fume hood.[2][3]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
-
For operations with the potential for generating dust or aerosols, respiratory protection is advised.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Synthesis of this compound
An efficient and cost-effective synthesis is crucial for the widespread application of any chemical building block. A notable method for the preparation of this compound involves a two-step sequence starting from 2,5-dichloronicotinamide, as outlined in Chinese patent CN102532008A.[2] This approach avoids the use of more expensive and less readily available starting materials.
Synthetic Scheme:
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of this compound
Step 1: Hofmann Degradation to 2,5-Dichloro-3-aminopyridine
-
To a solution of sodium hydroxide in water, add bromine dropwise at a low temperature (typically 0-5 °C) to generate a solution of sodium hypobromite.
-
Add 2,5-dichloronicotinamide to the freshly prepared sodium hypobromite solution.
-
Slowly warm the reaction mixture and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture and extract the product, 2,5-dichloro-3-aminopyridine, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Diazotization and Fluorination to this compound
-
Dissolve 2,5-dichloro-3-aminopyridine in a solution of tetrafluoroboric acid (HBF₄).
-
Cool the mixture to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting diazonium salt solution at low temperature for a short period.
-
Gently heat the solution to induce decomposition of the diazonium salt and formation of the desired fluoro-pyridine.
-
Extract the product with an organic solvent, wash, dry, and purify as described in Step 1.
This synthetic route is reported to achieve a total yield of over 67%.[2]
Spectroscopic Characterization: A Predictive Overview
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C4 will likely be coupled to the fluorine at C3, and the proton at C6 will be a singlet or a narrow doublet due to a small long-range coupling.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the halogens (C2, C3, and C5) will show characteristic splitting patterns due to coupling with the fluorine atom.
-
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance, likely a doublet of doublets due to coupling with the protons at C4 and potentially a smaller long-range coupling. The chemical shift will be in the typical range for an aryl fluoride.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct molecular ion peak. A key diagnostic feature will be the isotopic pattern of the molecular ion, which will show a characteristic M, M+2, and M+4 pattern in an approximate 9:6:1 ratio, confirming the presence of two chlorine atoms.[4]
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its two chlorine substituents, allowing for selective functionalization. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring towards nucleophilic aromatic substitution (SNAr), while the chlorine atoms provide handles for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In general, for chloropyridines, the C2 and C4 positions are more activated towards nucleophilic attack than the C3 and C5 positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate. In this compound, the C2 position is expected to be the more reactive site for SNAr due to the combined electron-withdrawing effects of the adjacent nitrogen and the fluorine at C3. The C5 chlorine is less activated. This regioselectivity allows for the selective introduction of a variety of nucleophiles at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms at both the C2 and C5 positions can participate in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations are fundamental in modern drug synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloropyridine with a boronic acid or ester. By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is often possible to achieve regioselective coupling at either the C2 or C5 position.[5]
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling with a primary or secondary amine. Similar to the Suzuki coupling, regioselectivity can often be controlled by the choice of catalytic system.[6]
Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of a dichloropyridine, which can be adapted and optimized for this compound.
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Synthetic Application:
Caption: General workflow for the synthetic utility of this compound.
Relevance in Drug Discovery: The Case of SGLT2 Inhibitors
The importance of halogenated pyridines as core scaffolds in modern pharmaceuticals is exemplified by the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors, used for the treatment of type 2 diabetes. While a direct synthesis of a marketed drug from this compound is not prominently documented, the synthesis of Bexagliflozin, an approved SGLT2 inhibitor, utilizes a structurally related di-halogenated aromatic core.[7][8] The synthetic strategies employed for Bexagliflozin highlight the utility of selective functionalization of such scaffolds through reactions like lithium-halogen exchange followed by coupling with a glycoside moiety.[7] This underscores the value of this compound as a versatile starting material for the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs targeting similar biological pathways.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for selective and diverse synthetic transformations, enabling the construction of complex molecular architectures. A solid understanding of its synthesis, physicochemical properties, safety profile, and reactivity is essential for any researcher aiming to leverage its full synthetic potential. As the demand for novel and more effective therapeutics continues to grow, the utility of such versatile heterocyclic intermediates in the rapid assembly of new chemical entities will undoubtedly continue to expand.
References
- Xu, G., Xu, B., Song, Y., & Sun, X. (2016). An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue. Tetrahedron Letters, 57(42), 4684–4687.
- Kilaru, G. G. K., Pagadala, R., et al. (2024). Efficient and Facile Synthesis of Bexagliflozin: An SGLT‐2 Inhibitor. ChemistrySelect.
- Kilaru, G. G. K., Gutta, M., et al. (2024). Efficient Novel Synthesis of Bexaglifazolin and Its Glycol Salt With Minimal Impurities. Organic Process Research & Development.
- CN102532008A - Novel method for synthesizing this compound. (2012). Google Patents.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). This compound.
- Minteer, S. D. (Ed.). (2019). The Buchwald–Hartwig Amination After 25 Years. PubMed.
- Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermediate.
- WO2012126922A1 - Heterocyclic amine derivatives. (2012). Google Patents.
- Duyx, B., et al. (2017). Scientific citations favor positive results: a systematic review and meta-analysis. Journal of Clinical Epidemiology.
- MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years.
Sources
- 1. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2-Chloro-3-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Efficient and Facile Synthesis of Bexagliflozin: An SGLT‐2 Inhibitor | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to 2,5-Dichloro-3-fluoropyridine: Properties, Synthesis, and Applications in Modern Chemistry
This guide provides an in-depth analysis of 2,5-dichloro-3-fluoropyridine, a key heterocyclic building block for professionals in chemical research and development. We will move beyond basic data to explore its synthesis, reactivity, and strategic applications, offering field-proven insights into its utility in medicinal chemistry and agrochemical development.
Section 1: Core Physicochemical and Structural Characteristics
This compound is a polysubstituted pyridine ring, a structural motif of high interest due to its prevalence in bioactive molecules. The precise placement of two chlorine atoms and one fluorine atom on the pyridine core creates a unique electronic and steric profile, making it a valuable intermediate for targeted chemical modifications.
Diagram 1.1: Chemical Structure of this compound
Caption: Structure of this compound.
The compound's key quantitative data are summarized below, providing a foundational reference for experimental design.
Table 1.1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 165.98 g/mol | [1][2] |
| Molecular Formula | C₅H₂Cl₂FN | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 103999-77-5 | [1][2] |
| Melting Point | 54-56°C | [1][3] |
| Boiling Point | 172.3°C | [1] |
| SMILES | C1=C(C=NC(=C1F)Cl)Cl | [2] |
| InChIKey | UMURTAGJSLLLMZ-UHFFFAOYSA-N |[2] |
Section 2: Synthesis and Mechanistic Insights
The economic viability and efficiency of a synthetic route are paramount in drug development and large-scale chemical production. A novel and cost-effective method for synthesizing this compound has been developed, which notably avoids the use of expensive starting materials like 2,3,5-trichloropyridine.[4] This process achieves a high total yield of over 67% through a two-step sequence.[4]
Diagram 2.1: High-Yield Synthesis Workflow
Caption: Two-step synthesis of this compound.
Protocol 2.1: Synthesis from 2,5-Dichloro-nicotinamide
This protocol is based on a patented, high-yield methodology.[4]
Step 1: Hofmann Degradation to Form 2,5-Dichloro-3-aminopyridine
-
Prepare a solution of sodium hypobromite or sodium hypochlorite.
-
Under controlled temperature conditions, introduce 2,5-dichloro-nicotinamide to the hypohalite solution.
-
The Hofmann degradation proceeds, converting the primary amide into a primary amine, yielding 2,5-dichloro-3-aminopyridine.
-
Isolate and purify the aminopyridine intermediate.
-
Expertise & Experience: The Hofmann degradation is a classic choice for converting amides to amines with the loss of one carbon atom. Its selection here is driven by the ready availability of the nicotinamide starting material and the reaction's typically clean conversion, which simplifies purification of the subsequent amine intermediate.
Step 2: Diazotization and Fluorination
-
Dissolve the 2,5-dichloro-3-aminopyridine from Step 1 in a suitable acidic medium containing fluoboric acid.
-
Cool the reaction mixture significantly (typically to 0-5°C).
-
Slowly add a solution of sodium nitrite (NaNO₂) to the mixture. This generates an in-situ diazonium salt.
-
The resulting diazonium fluoroborate intermediate is then decomposed (often with gentle heating) to yield the final product, this compound. The nitrogen gas evolved serves as a driving force for the reaction.
-
Extract, wash, and purify the final product.
-
Trustworthiness & Causality: This diazotization reaction, a variant of the Balz-Schiemann reaction, is a well-established and reliable method for introducing fluorine onto an aromatic ring. The use of fluoboric acid is critical; it acts as both the acid for diazotization and the fluoride source. Controlling the temperature is non-negotiable, as diazonium salts are notoriously unstable and can decompose uncontrollably at higher temperatures, severely impacting yield and safety.
Section 3: Chemical Reactivity and Strategic Applications
The utility of this compound lies in its tunable reactivity. The pyridine nitrogen and the three halogen atoms create a complex electronic landscape, making it a versatile substrate for constructing more complex molecules, particularly through nucleophilic aromatic substitution (SNAr).
-
Applications: It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and insecticides.[1] The incorporation of the fluorinated pyridine moiety can enhance biological activity and improve metabolic stability in drug candidates.[1][5]
-
Reactivity Principles: The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effects of the chlorine and fluorine atoms, activates the ring towards attack by nucleophiles. Fluoropyridines are significantly more reactive in SNAr reactions than their chloro-analogs. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, a principle that extends to more complex systems.[6][7] This enhanced reactivity allows for milder reaction conditions and broader substrate scope.[7]
Diagram 3.1: Logical Map of Reactivity
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 103999-77-5 [m.chemicalbook.com]
- 4. CN102532008A - Novel method for synthesizing this compound - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 2,5-dichloro-3-fluoropyridine, a key building block in the development of novel agrochemicals and pharmaceuticals. The primary focus is on a robust two-step synthesis commencing with the Hofmann degradation of 2,5-dichloronicotinamide to produce the intermediate, 2,5-dichloro-3-aminopyridine. This is followed by a Balz-Schiemann reaction to introduce the fluorine atom at the 3-position. This guide delves into the mechanistic underpinnings of these reactions, provides detailed experimental protocols, and discusses an alternative synthetic strategy involving halogen exchange. Safety considerations for all key reagents and reactions are also thoroughly addressed.
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. Halogenated pyridines, in particular, serve as versatile scaffolds in the design of novel therapeutic agents and crop protection agents. This compound is a valuable intermediate, the synthesis of which is of significant interest to researchers in organic synthesis and drug development. This guide aims to provide a detailed and practical overview of its synthesis, empowering researchers with the knowledge to confidently produce this important compound.
Primary Synthesis Pathway: A Two-Step Approach
The most commonly employed and reliable route to this compound involves a two-step sequence starting from 2,5-dichloronicotinamide. This pathway is advantageous due to the commercial availability of the starting material and generally good overall yields.
Step 1: Hofmann Degradation of 2,5-Dichloronicotinamide
The initial step involves the conversion of a primary amide, 2,5-dichloronicotinamide, to a primary amine with one less carbon atom, 2,5-dichloro-3-aminopyridine, via the Hofmann rearrangement.[1][2][3] This reaction is typically carried out using an alkali metal hypohalite, such as sodium hypobromite or sodium hypochlorite, generated in situ from bromine or chlorine and a strong base like sodium hydroxide.[1][3]
Mechanism:
The Hofmann rearrangement proceeds through a multi-step mechanism:[1][3]
-
N-Halogenation: The primary amide is first deprotonated by the base, and the resulting anion reacts with the halogen to form an N-haloamide.
-
Second Deprotonation: A second proton is abstracted from the nitrogen, forming an unstable N-haloamide anion.
-
Rearrangement: The crucial rearrangement step involves the migration of the aryl group from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the halide ion, to form an isocyanate intermediate.
-
Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which is unstable and readily decarboxylates to yield the primary amine.[1][3]
Experimental Protocol: Synthesis of 2,5-Dichloro-3-aminopyridine
-
Materials:
-
2,5-Dichloronicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or Sodium hypochlorite (NaOCl) solution
-
Water (H₂O)
-
Suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
-
Procedure:
-
Prepare a solution of sodium hypobromite or sodium hypochlorite by carefully adding bromine or sodium hypochlorite solution to a cooled aqueous solution of sodium hydroxide.
-
Add 2,5-dichloronicotinamide to the hypohalite solution.
-
The reaction mixture is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the product is extracted from the aqueous mixture using a suitable organic solvent.
-
The organic extracts are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude 2,5-dichloro-3-aminopyridine.
-
The crude product can be further purified by recrystallization or column chromatography.
-
-
Yield: While specific yields for this reaction can vary, the overall two-step process to this compound has been reported with a total yield of over 67%.
Characterization of 2,5-Dichloro-3-aminopyridine:
| Property | Value |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.01 g/mol |
| Appearance | Yellow to brown crystalline powder |
| Melting Point | 124-129 °C |
Step 2: Balz-Schiemann Reaction of 2,5-Dichloro-3-aminopyridine
The second step involves the conversion of the primary amino group of 2,5-dichloro-3-aminopyridine to a fluorine atom using the Balz-Schiemann reaction.[4] This classic transformation is a reliable method for the introduction of fluorine onto an aromatic ring.[4]
Mechanism:
The Balz-Schiemann reaction proceeds via the following key steps:[4]
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid or fluoroboric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt.
-
Formation of Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF₄) to form the corresponding diazonium tetrafluoroborate, which often precipitates from the reaction mixture.
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then thermally decomposed. This step involves the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), leading to the formation of an aryl cation intermediate, which is then trapped by the fluoride ion to give the final aryl fluoride product.[4]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2,5-Dichloro-3-aminopyridine
-
Fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
Anhydrous solvent for decomposition (e.g., toluene, xylene, or neat)
-
-
Procedure:
-
Dissolve 2,5-dichloro-3-aminopyridine in an aqueous solution of fluoroboric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. The diazonium tetrafluoroborate salt may precipitate during this step.
-
Stir the reaction mixture at low temperature for a specified time to ensure complete diazotization.
-
Isolate the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold water, followed by a cold volatile solvent (e.g., diethyl ether) to aid in drying.
-
Carefully dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
The dried diazonium salt is then thermally decomposed by heating, either neat or suspended in an inert, high-boiling solvent, until the evolution of nitrogen gas ceases.
-
The resulting crude this compound can be purified by distillation or column chromatography.
-
-
Yield: The Balz-Schiemann reaction typically provides moderate to good yields, and as part of the two-step sequence, contributes to the overall reported yield of over 67%.
Characterization of this compound:
| Property | Value |
| Molecular Formula | C₅H₂Cl₂FN |
| Molecular Weight | 165.98 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| 1H NMR | Spectral data would show signals corresponding to the aromatic protons on the pyridine ring, with coupling to the fluorine atom. |
| 19F NMR | A characteristic signal for the fluorine atom attached to the pyridine ring would be observed. |
Alternative Synthesis Pathway: Halogen Exchange
An alternative approach to the synthesis of this compound is through a halogen exchange (Halex) reaction, starting from 2,3,5-trichloropyridine.[5][6] This method involves the nucleophilic substitution of a chlorine atom with a fluoride ion.
Reaction Principle:
The Halex reaction relies on the nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom and the other halogen substituents. A fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), is used to displace one of the chlorine atoms. The regioselectivity of the fluorination can be influenced by the reaction conditions and the substitution pattern of the starting material. For 2,3,5-trichloropyridine, the chlorine at the 2-position is generally the most activated towards nucleophilic substitution. To achieve fluorination at the 3-position, more forcing conditions or specific catalysts might be necessary.
General Procedure:
-
2,3,5-trichloropyridine is heated with a fluoride source (e.g., KF or CsF) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.
-
Phase-transfer catalysts, such as crown ethers or quaternary ammonium salts, are often added to enhance the solubility and reactivity of the fluoride salt.
-
The reaction is typically carried out at elevated temperatures for an extended period.
-
The product mixture is then worked up to isolate the desired this compound. The separation of regioisomers might be required.
While conceptually straightforward, this method can suffer from challenges such as low reactivity, the need for harsh reaction conditions, and the formation of isomeric byproducts, making the two-step pathway from 2,5-dichloronicotinamide often the more practical choice.
Visualizing the Synthesis Pathways
Figure 1: Overview of the primary and alternative synthetic pathways to this compound.
Safety and Handling
The synthesis of this compound involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hypochlorite/Hypobromite: These are corrosive and strong oxidizing agents.[5][7][8][9] Contact with skin and eyes should be avoided. Mixing with acids can release toxic chlorine or bromine gas.
-
Sodium Nitrite: This is a strong oxidizer and is toxic if ingested.[1][10][11][12][13] It can form explosive mixtures with certain organic compounds and should be handled with care.
-
Concentrated Acids (e.g., Fluoroboric Acid): These are highly corrosive and can cause severe burns. Appropriate PPE, including acid-resistant gloves and eye protection, is essential.
-
Diazonium Salts: Aryl diazonium salts, especially when dry, are potentially explosive and sensitive to shock and heat. They should be handled in small quantities and not stored in a dry state.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
This technical guide has detailed the primary and alternative synthetic routes to this compound. The two-step pathway involving Hofmann degradation followed by a Balz-Schiemann reaction represents a reliable and well-established method for the preparation of this valuable fluorinated pyridine intermediate. By understanding the underlying reaction mechanisms, adhering to the detailed experimental protocols, and prioritizing safety, researchers can effectively synthesize this compound for its application in the discovery and development of new agrochemicals and pharmaceuticals.
References
- Direct Formation of 2,3,5‐Trichloropyridine and its Nucleophilic Displacement Reactions in Ionic Liquid - Taylor & Francis Online. (URL: [Link])
- Safety and Handling Guidelines for Sodium Hypochlorite - Coherent Market Insights. (URL: [Link])
- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google P
- Balz–Schiemann reaction - Grokipedia. (URL: [Link])
- Safety Data Sheet: Sodium hypochlorite solution - Carl ROTH. (URL: [Link])
- Material Safety Data Sheet Sodium Hypochlorite solution 3% - MW Dental. (URL: [Link])
- Sodium nitrite - Hazardous Substance Fact Sheet - NJ.gov. (URL: [Link])
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P
- A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. - SciSpace. (URL: [Link])
- Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazon - ResearchG
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PubMed Central. (URL: [Link])
- Safety Data Sheet: Sodium nitrite - Carl ROTH. (URL: [Link])
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information - The Royal Society of Chemistry. (URL: [Link])
- Sodium Nitrite | TRC Corp. (URL: [Link])
- ICSC 1120 - SODIUM NITRITE - ILO. (URL: [Link])
- Hoffmann rearrangement - Wikipedia. (URL: [Link])
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions | ACS Omega. (URL: [Link])
- (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (URL: [Link])
- Chemistry Hoffmann Bromamide Reaction - s
- CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google P
- WO/1998/050362 PREPARATION OF 2,5-DICHLORO-(3-TRIFLUOROMETHYL)
- Hoffmann Bromamide Reaction Mechanism - BYJU'S. (URL: [Link])
- Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry | Khan Academy - YouTube. (URL: [Link])
- Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides - ResearchG
- Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Deriv
- A survey of synthetic nicotinamide cofactors in enzymatic processes - ResearchG
Sources
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Hoffmann Bromamide Reaction [satheejee.iitk.ac.in]
- 3. byjus.com [byjus.com]
- 4. grokipedia.com [grokipedia.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content - Google Patents [patents.google.com]
- 9. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 10. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 13. CN101648904A - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
2,5-Dichloro-3-fluoropyridine IUPAC name
An In-depth Technical Guide to 2,5-Dichloro-3-fluoropyridine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The document details the compound's fundamental physicochemical properties, validated synthesis protocols, chemical reactivity, and key applications as a versatile building block in modern medicinal chemistry. Emphasis is placed on the strategic importance of its unique substitution pattern, which enables a wide range of synthetic transformations crucial for the development of novel bioactive molecules. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this intermediate in their research and development programs.
Introduction to Halogenated Pyridines
Halogenated aromatic systems, particularly pyridine scaffolds, are privileged structures in drug discovery. The incorporation of halogen atoms—such as chlorine and fluorine—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Chlorine atoms can modulate lipophilicity and participate in halogen bonding, while fluorine's high electronegativity often enhances metabolic stability, binding affinity, and membrane permeability.[1]
This compound (CAS No. 103999-77-5) has emerged as a particularly valuable synthetic intermediate.[3][4] Its trifunctionalized ring system, featuring two distinct chlorine atoms and a fluorine atom, offers multiple reaction sites for sequential and regioselective modifications. This allows for the construction of complex molecular architectures, making it a sought-after precursor for a new generation of therapeutic agents and crop protection agents.[3][4][5]
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in a laboratory or industrial setting.
Chemical Structure and Identifiers
The structure of this compound is a pyridine ring substituted at the 2, 5, and 3 positions.
Caption: High-yield synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from the methodology described in the literature. [6] Step 1: Hofmann Degradation to form 2,5-Dichloro-3-aminopyridine
-
Preparation: In a cooled, jacketed reactor equipped with an overhead stirrer, add a solution of sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl).
-
Reaction: Slowly add 2,5-dichloro-nicotinamide to the solution while maintaining the temperature below 10°C. The causality for this low temperature is to control the exothermicity of the reaction and prevent side product formation.
-
Work-up: Once the addition is complete, allow the mixture to warm to room temperature and stir until TLC or HPLC analysis confirms the consumption of the starting material.
-
Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dichloro-3-aminopyridine. This intermediate can often be used in the next step without further purification.
Step 2: Diazotization and Fluorination to form this compound
-
Diazotization: Dissolve the crude 2,5-dichloro-3-aminopyridine in a solution of fluoboric acid (HBF₄). Cool the mixture to 0-5°C.
-
Diazo Salt Formation: Slowly add a solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is critical and temperature control prevents its premature decomposition.
-
Fluorination: After the addition is complete, allow the reaction to proceed at low temperature for 30-60 minutes. The resulting diazonium tetrafluoroborate salt is then gently heated to induce decomposition and formation of the final product.
-
Isolation and Purification: The resulting mixture is neutralized and extracted with an organic solvent. The crude product is then purified using column chromatography or distillation to yield pure this compound.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents, making it a powerful tool for building molecular complexity. [5]
Regioselective Reactivity
The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine atom at the C2 position is the most activated site for nucleophilic attack due to its proximity to the ring nitrogen. The chlorine at the C5 position is less reactive, allowing for selective, stepwise functionalization.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery
This intermediate is primarily used in the synthesis of complex molecules for pharmaceuticals and agrochemicals. [3][5]* Scaffold Elaboration: It serves as a foundational scaffold where the C2 and C5 positions can be elaborated with different functional groups through SₙAr or metal-catalyzed cross-coupling reactions.
-
Introduction of Fluorine: As a fluorinated building block, it allows for the direct incorporation of a fluorine atom onto a core structure, a common strategy to improve the metabolic stability and binding properties of drug candidates. [1]
Analytical Characterization
Validation of the compound's identity and purity is achieved through standard spectroscopic techniques.
Table 3: Typical Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Two distinct aromatic proton signals, likely appearing as doublets or doublet of doublets due to H-F and H-H coupling. |
| ¹³C NMR | Five signals for the pyridine ring carbons, with chemical shifts influenced by the attached halogens. C-F and C-Cl couplings would be observable. |
| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to adjacent protons. |
| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight, with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms. |
Safety, Handling, and Storage
Proper handling and storage are essential due to the hazardous nature of this compound. [7][8]
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS). [7] Table 4: GHS Hazard Statements
| Hazard Code | Description | Source |
|---|---|---|
| H302 | Harmful if swallowed | [7][9] |
| H315 | Causes skin irritation | [7][9] |
| H319 | Causes serious eye irritation | [7][9] |
| H335 | May cause respiratory irritation | [7][9]|
Safe Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [8][10]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [10][11]3. Avoid Inhalation/Contact: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. [8][10]4. Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [9]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [4][8]An inert atmosphere is recommended for long-term storage. [3]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. [10]
Conclusion
This compound is a high-value chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined regiochemical reactivity, combined with a cost-effective and scalable synthesis, establishes it as a critical building block for the discovery and development of novel chemical entities. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10964877, this compound. PubChem. [Link]
- Google Patents (2012). CN102532008A - Novel method for synthesizing this compound.
- Google Patents (1998). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2783256, 3,5-Dichloro-2-fluoropyridine. PubChem. [Link]
- Autech Industry (Date not available).
- European Patent Office (1986).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18520008, 2,3-Dichloro-5-fluoropyridine. PubChem. [Link]
- MySkinRecipes (Date not available). This compound. [Link]
- WIPO Patentscope (1998). WO/1998/050362 PREPARATION OF 2,5-DICHLORO-(3-TRIFLUOROMETHYL)PYRIDINE. [Link]
- Google Patents (2006). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Journal of Medicinal Chemistry (2023). Fluorine in drug discovery: Role, design and case studies. [Link]
- National Center for Biotechnology Information (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound [myskinrecipes.com]
- 5. innospk.com [innospk.com]
- 6. CN102532008A - Novel method for synthesizing this compound - Google Patents [patents.google.com]
- 7. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Spectroscopic Characterization of 2,5-Dichloro-3-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Molecular Structure and Spectroscopic Overview
The structure of 2,5-dichloro-3-fluoropyridine, with CAS number 103999-77-5, dictates the spectroscopic features we anticipate.[2] The pyridine ring is an electron-deficient aromatic system, and the presence of three electronegative halogen substituents—chlorine at positions 2 and 5, and fluorine at position 3—profoundly influences the electronic environment of the remaining ring protons and carbons. This leads to characteristic shifts and coupling patterns in NMR spectroscopy, specific vibrational modes in IR spectroscopy, and predictable fragmentation in mass spectrometry.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR.
1.1: ¹H NMR Spectroscopy: The Proton Fingerprint
Experimental Considerations: A standard ¹H NMR experiment would be conducted by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and acquiring the spectrum on a 300 or 400 MHz spectrometer.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.1 - 8.3 | Doublet | ~ 2-3 Hz | H-6 |
| ~ 7.4 - 7.6 | Doublet of doublets | ~ 2-3 Hz, ~1-2 Hz | H-4 |
Interpretation and Rationale: The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two protons on the pyridine ring at positions 4 and 6.
-
H-6 Signal: The proton at position 6 is adjacent to the nitrogen atom and the chlorine atom at position 5. The deshielding effect of the electronegative nitrogen will cause this proton to resonate at a relatively high chemical shift, likely in the range of 8.1-8.3 ppm. It is expected to appear as a doublet due to coupling with the proton at H-4.
-
H-4 Signal: The proton at position 4 is situated between a chlorine and a fluorine atom. It will also be in a deshielded environment, though likely less so than H-6. Its signal is predicted to appear in the 7.4-7.6 ppm range. This proton will be coupled to both the H-6 proton and the fluorine atom at position 3, resulting in a doublet of doublets. The coupling to the adjacent fluorine atom is expected to be a small, through-space coupling.
This prediction is supported by the ¹H NMR data of related compounds such as 2-chloro-5-fluoropyridine, which shows protons in similar chemical environments.[3]
1.2: ¹³C NMR Spectroscopy: The Carbon Backbone
Experimental Considerations: A proton-decoupled ¹³C NMR spectrum would be acquired in a deuterated solvent. The presence of fluorine will introduce C-F coupling, which can be observed in a non-decoupled spectrum or through the splitting of signals in the standard decoupled spectrum.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF, etc., Hz) | Assignment |
| ~ 155 - 160 | Doublet | Large (~240-260 Hz) | C-3 |
| ~ 148 - 152 | Doublet | Small (~10-20 Hz) | C-2 |
| ~ 140 - 145 | Doublet | Small (~5-15 Hz) | C-4 |
| ~ 125 - 130 | Singlet | - | C-5 |
| ~ 120 - 125 | Doublet | Small (~2-5 Hz) | C-6 |
Interpretation and Rationale: The ¹³C NMR spectrum will reveal five distinct carbon signals. The most notable feature will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom (C-3).
-
C-3: This carbon will be significantly downfield due to the direct attachment of the highly electronegative fluorine atom and will exhibit a large doublet splitting.
-
C-2 and C-4: These carbons are two bonds away from the fluorine and will show smaller doublet splittings (²JCF). Their precise chemical shifts will be influenced by the adjacent chlorine and nitrogen atoms.
-
C-5 and C-6: The influence of the fluorine atom on these carbons will be less pronounced, resulting in even smaller coupling constants or, in the case of C-5, potentially a singlet if the through-bond coupling is negligible.
1.3: ¹⁹F NMR Spectroscopy: A Direct View of Fluorine
Experimental Considerations: ¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. The spectrum is typically referenced to an external standard like CFCl₃.
Predicted ¹⁹F NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ~ -120 to -140 | Doublet of doublets | ~1-2 Hz (to H-4), ~5-15 Hz (to C-4) |
Interpretation and Rationale: A single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the other substituents. For a fluoropyridine, a chemical shift in the range of -120 to -140 ppm is a reasonable prediction.[4] This signal would be split into a doublet of doublets due to coupling with the H-4 proton and the C-4 carbon.
Part 2: Infrared (IR) Spectroscopy
Experimental Considerations: IR spectroscopy is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Weak to Medium | C-H stretching (aromatic) |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic ring) |
| 1250 - 1100 | Strong | C-F stretching |
| 850 - 750 | Strong | C-Cl stretching |
| Below 800 | Medium to Strong | Out-of-plane C-H bending |
Interpretation and Rationale: The IR spectrum provides information about the functional groups present in the molecule.
-
Aromatic Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1600-1450 cm⁻¹ region.
-
C-H Stretching: Weak to medium bands for the aromatic C-H stretches should appear above 3000 cm⁻¹.
-
Halogen Stretches: The most prominent features will be the strong absorption bands corresponding to the C-F and C-Cl stretching vibrations. The C-F stretch is typically found in the 1250-1100 cm⁻¹ range, while the C-Cl stretches appear at lower wavenumbers, generally between 850 and 750 cm⁻¹.
Part 3: Mass Spectrometry (MS)
Experimental Considerations: Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for providing detailed fragmentation patterns.
Predicted Mass Spectrometry Data:
| m/z | Predicted Relative Intensity | Assignment |
| 165/167/169 | High | [M]⁺ (Molecular Ion) |
| 130/132 | Medium | [M - Cl]⁺ |
| 101/103 | Medium | [M - 2Cl]⁺ |
| 95 | Low | [M - Cl - HCN]⁺ |
Interpretation and Rationale: The mass spectrum will provide the molecular weight of the compound and insights into its fragmentation pathways.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will show a characteristic isotopic pattern due to the presence of two chlorine atoms. The relative intensities of the M, M+2, and M+4 peaks will be approximately in a 9:6:1 ratio, which is a definitive indicator of two chlorine atoms. The nominal molecular weight is 165 g/mol .[2]
-
Fragmentation: Fragmentation is likely to proceed through the loss of a chlorine radical, leading to a peak at m/z 130/132. Subsequent loss of the second chlorine atom would give a peak at m/z 101/103. The pyridine ring is relatively stable, but fragmentation through the loss of HCN is a common pathway for pyridines.
Workflow and Visualization
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: A generalized workflow for the synthesis, spectroscopic analysis, and structural confirmation of a chemical compound.
Structural Correlations in NMR Spectroscopy
The following diagram illustrates the key correlations between the molecular structure and the expected NMR signals.
Caption: Correlation between the protons and fluorine atom of this compound and their predicted NMR signals.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging fundamental principles of spectroscopy and drawing comparisons with structurally similar molecules, we have constructed a reliable set of expected data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry. This information serves as a crucial reference for researchers in the synthesis, characterization, and application of this important chemical building block, enabling more efficient and accurate scientific endeavors.
References
- Biosynth. (n.d.). 2,5-Dichloro-3-(trifluoromethyl)pyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10964877, this compound.
- PubChem. (n.d.). 3,5-Dichloro-2-fluoropyridine.
- SpectraBase. (n.d.). 2-Fluoropyridine.
- MySkinRecipes. (n.d.). This compound.
Sources
A Technical Guide to the Reactivity Profile of 2,5-Dichloro-3-fluoropyridine for Advanced Synthesis
Executive Summary: This document provides a detailed technical analysis of the reactivity of 2,5-dichloro-3-fluoropyridine, a key building block in modern medicinal and materials chemistry. As a senior application scientist, this guide synthesizes field-proven insights with established chemical principles to offer researchers and drug development professionals a comprehensive understanding of this versatile scaffold. We will explore its synthesis, electronic properties, and its behavior in key synthetic transformations including Nucleophilic Aromatic Substitution (SNAr), metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. Each section is grounded in authoritative references and provides practical, step-by-step experimental protocols to empower scientists in their synthetic endeavors.
Introduction
The Ascendancy of Halogenated Pyridines in Drug Discovery
Halogenated heterocyclic compounds are cornerstones of modern drug discovery. The incorporation of halogens, particularly fluorine, can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine scaffold, in particular, is a privileged structure found in numerous pharmaceuticals. The strategic placement of halogen atoms on the pyridine ring creates a versatile platform for the synthesis of complex molecular architectures, often serving as a linchpin in the development of novel therapeutic agents.
This compound: Structure and Physicochemical Properties
This compound is a polysubstituted pyridine ring with the molecular formula C₅H₂Cl₂FN.[1] Its structure is characterized by the presence of three halogen atoms which significantly modulate the electron density of the pyridine ring, rendering it highly susceptible to certain chemical transformations.
Key Physicochemical Properties:
-
Molecular Weight: 165.98 g/mol [1]
-
Melting Point: 54-56°C[2]
-
Boiling Point: 172.3°C[2]
-
Appearance: Off-white to white crystalline solid
The strategic arrangement of two chlorine atoms and a fluorine atom on the pyridine ring creates a unique electronic and steric environment, which is the foundation of its distinct reactivity profile.
Synthesis of this compound
An efficient and cost-effective synthesis of this compound has been developed to avoid the use of expensive starting materials like 2,3,5-trichloropyridine. A novel method involves a two-step process starting from 2,5-dichloro-nicotinamide.[3]
-
Hofmann Degradation: 2,5-dichloro-nicotinamide undergoes Hofmann degradation using sodium hypobromite or sodium hypochlorite to yield 2,5-dichloro-3-aminopyridine.
-
Diazotization and Fluorination: The resulting 2,5-dichloro-3-aminopyridine is then subjected to a diazotization reaction with fluoboric acid and sodium nitrite to produce this compound with a total yield that can exceed 67%.[3] This method is advantageous due to its simple reaction steps, mild conditions, and reduced cost.[3]
Core Reactivity Profile: An Analysis of Electrophilicity and Regioselectivity
Electronic Effects of Halogen Substituents
The reactivity of this compound is dominated by the strong electron-withdrawing effects of the three halogen atoms and the pyridine nitrogen. This cumulative effect renders the pyridine ring electron-deficient and highly activated towards nucleophilic attack. The fluorine atom, being the most electronegative, exerts a powerful inductive effect, while the chlorine atoms also contribute significantly to the overall electrophilicity of the ring.
Predicting Sites of Reactivity
The positions on the pyridine ring are not equally reactive. The regioselectivity of reactions is governed by a combination of electronic and steric factors.
-
Nucleophilic Aromatic Substitution (SNAr): The C2 and C4/C6 positions are generally the most activated towards nucleophilic attack in pyridine systems. In this case, the C2 and C5 positions, bearing chlorine atoms, are the primary sites for substitution.
-
Metal-Halogen Exchange: The relative ease of metal-halogen exchange generally follows the trend I > Br > Cl. For dichloropyridines, the position of lithiation can often be directed by the presence of other substituents or by kinetic versus thermodynamic control.
-
Cross-Coupling Reactions: The reactivity of the C-Cl bonds in palladium-catalyzed reactions can be selectively controlled by the choice of catalyst, ligand, and reaction conditions, allowing for site-selective functionalization.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Mechanistic Principles of SNAr on Polychlorinated Pyridines
Nucleophilic aromatic substitution is a key reaction for functionalizing electron-deficient aromatic rings like this compound. The reaction proceeds via a two-step addition-elimination mechanism.[4][5] A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] Aromaticity is then restored by the expulsion of the leaving group.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity in SNAr Reactions of this compound
For this compound, nucleophilic attack is expected to preferentially occur at the C2 position. This is due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent fluorine and chlorine atoms, which stabilize the negative charge in the Meisenheimer intermediate. While the C5 position is also a potential site for substitution, the C2 position is generally more activated. The fluorine atom is a poorer leaving group than chlorine in SNAr reactions, making the C-F bond less likely to be cleaved.[6]
Experimental Protocol: Regioselective Amination
This protocol describes a general procedure for the regioselective amination of this compound at the C2 position.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (5 mL), add the amine (1.2 mmol) and K₂CO₃ (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chloro-3-fluoropyridine.
Metal-Halogen Exchange Reactions
Principles of Lithiation on Dihalopyridines
Metal-halogen exchange is a powerful method for the preparation of organometallic reagents, which can then be reacted with various electrophiles.[7] With dihalopyridines, the regioselectivity of lithiation can be influenced by factors such as the nature of the halogen, the steric environment, and the reaction temperature.
Regioselective Lithiation of this compound
In the case of this compound, lithiation is expected to occur selectively at the C5 position. While the C2 position is more electron-deficient, the C5 position is less sterically hindered. Furthermore, the resulting 5-lithiated species is thermodynamically more stable.
Caption: Workflow for regioselective lithiation and electrophilic quench.
Experimental Workflow: Lithiation and Subsequent Functionalization
This workflow outlines the general steps for the regioselective lithiation of this compound and subsequent reaction with an electrophile.
-
Preparation: Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) to the reaction mixture and allow it to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by chromatography to obtain the 5-functionalized-2-chloro-3-fluoropyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[8]
The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8] For this compound, selective coupling at either the C2 or C5 position can be achieved by carefully selecting the catalyst, ligand, and reaction conditions.[9] Generally, the C2 position is more reactive towards Suzuki coupling.[9]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol provides conditions that generally favor Suzuki coupling at the C2 position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane/water (4:1 mixture)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL).
-
Add the 1,4-dioxane/water mixture (10 mL) to the Schlenk flask, followed by the catalyst premix.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2-aryl-5-chloro-3-fluoropyridine.[9]
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a C-C bond.[10]
This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10] The Sonogashira coupling is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of this compound (1.0 mmol) in a mixture of THF and Et₃N (2:1, 6 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired alkynylpyridine product.[11]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[12][13]
This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[12] The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[14]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and toluene (5 mL).
-
Seal the vial and heat the mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Applications in Medicinal Chemistry: A Case Study on Kinase Inhibitors
The this compound scaffold is a valuable building block in the synthesis of biologically active molecules, particularly kinase inhibitors.
The Role of the Dichlorofluoropyridine Scaffold in Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes plays a crucial role in signal transduction pathways that regulate immune responses and cell growth.[15] Dysregulation of the JAK/STAT pathway is implicated in various inflammatory and autoimmune diseases. Consequently, JAK inhibitors have emerged as an important class of therapeutics. The dichlorofluoropyridine core can be found in the development of potent and selective pan-JAK inhibitors.[16] The specific substitution pattern allows for the strategic introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties.
Summary and Future Outlook
This compound is a highly versatile and reactive building block with a well-defined reactivity profile. Its electron-deficient nature makes it an excellent substrate for Nucleophilic Aromatic Substitution reactions, primarily at the C2 position. Regioselective functionalization can also be achieved through metal-halogen exchange at the C5 position and through a variety of palladium-catalyzed cross-coupling reactions, where site selectivity can be controlled by judicious choice of reaction conditions. The utility of this scaffold in the synthesis of complex molecules, particularly in the context of drug discovery for kinase inhibitors, underscores its importance in modern organic chemistry. Future research will likely focus on expanding the repertoire of selective transformations on this platform and its application in the synthesis of novel materials and pharmaceuticals.
References
- CN102532008A - Novel method for synthesizing this compound - Google Patents.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate.
- WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents.
- Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... - ResearchGate.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH.
- Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed.
- Buchwald–Hartwig amination - Wikipedia.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed.
- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- WO/1998/050362 PREPARATION OF 2,5-DICHLORO-(3-TRIFLUOROMETHYL)PYRIDINE - WIPO Patentscope.
- Metal–halogen exchange - Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Sonogashira coupling - Wikipedia.
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI.
- Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC - NIH.
- Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed.
- Suzuki Coupling - Organic Chemistry Portal.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- nucleophilic aromatic substitutions - YouTube.
- This compound | C5H2Cl2FN | CID 10964877 - PubChem.
- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones | Organic Letters - ACS Publications.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing.
- Nucleophilic Aromatic Substitution - YouTube.
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
- Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies - PubMed.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate.
- This compound - MySkinRecipes.
- Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3) | Request PDF - ResearchGate.
- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF - ResearchGate.
Sources
- 1. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. CN102532008A - Novel method for synthesizing this compound - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Fluorinated Heterocycle
An In-depth Technical Guide to the Commercial Availability of 2,5-Dichloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated pyridine derivative that has emerged as a critical building block in the landscape of modern medicinal chemistry and drug discovery. Its strategic importance lies in the unique combination of reactive sites and the modulating effects of its fluorine substituent. With the molecular formula C₅H₂Cl₂FN and a molecular weight of 165.98 g/mol , this compound, identified by CAS Number 103999-77-5, serves as a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2] The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles, making fluorinated intermediates like this one highly sought after.[3][4] This guide provides a comprehensive overview of its commercial availability, synthesis, applications, and key technical data.
Physicochemical Properties and Safety Profile
Understanding the fundamental properties and handling requirements of this compound is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 103999-77-5 | [1] |
| Molecular Formula | C₅H₂Cl₂FN | [1][2] |
| Molecular Weight | 165.98 | [2] |
| Physical Form | Solid | |
| Typical Purity | ≥97% | [5] |
| Storage Conditions | Sealed in a dry environment at room temperature. |
GHS Hazard and Safety Information
As a reactive chemical intermediate, this compound carries specific hazards that necessitate careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified with the signal word "Warning".[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. For detailed handling and emergency procedures, consulting the Safety Data Sheet (SDS) is essential.[6][7]
Synthesis and Commercial Production Pathway
The commercial viability of a building block is heavily dependent on an efficient and cost-effective synthesis route. A patented method highlights a significant improvement in the production of this compound, enhancing its accessibility for research and development.[8]
This novel two-step process circumvents the use of more expensive starting materials, such as 2,3,5-trichloropyridine, and costly fluoridizing agents. The key advantages of this pathway are a high total yield (potentially exceeding 67%), simple reaction steps, and mild, easily controllable process conditions.[8]
Workflow: A Cost-Effective Synthesis Route
The synthesis begins with 2,5-dichloro-nicotinamide and proceeds through a Hofmann degradation followed by a diazotization reaction.
Caption: A two-step synthesis of this compound.
Commercial Availability and Sourcing
This compound is readily available from a range of global chemical suppliers, catering to both small-scale research and bulk manufacturing needs. Purity levels are typically high, ensuring reliability for synthetic applications.
Table 2: Representative Commercial Suppliers
| Supplier | Purity Offered | Available Quantities |
| Sigma-Aldrich | 98% | Gram to kilogram scale |
| Oakwood Chemical | Not specified, research grade | 1g, 5g |
| MOLBASE (Marketplace) | 97%, 98%, >97% | Gram to 25kg+ |
| ChemicalBook (Database) | Varies by listed supplier | Varies by supplier |
Note: This table is not exhaustive and represents a snapshot of common suppliers. Availability and product specifications should always be verified directly with the vendor. Regional availability may vary.
Core Applications in Drug Discovery and Development
The utility of this compound stems directly from its molecular architecture. The pyridine core is a common motif in pharmaceuticals, and the specific arrangement of its halogen substituents provides a powerful toolkit for medicinal chemists.[4][9]
-
Fluorine's Influence : The electron-withdrawing fluorine atom can significantly alter the pKa of the pyridine nitrogen, influence molecular conformation, and block metabolic oxidation at the C-3 position. These modifications are crucial for fine-tuning a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]
-
Chlorine as a Reactive Handle : The two chlorine atoms at the C-2 and C-5 positions serve as versatile reaction sites. They are susceptible to nucleophilic aromatic substitution and can readily participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of diverse functional groups and the construction of complex molecular libraries for screening.[9][10]
This dual functionality makes it an ideal starting point for synthesizing compounds targeting a wide range of diseases. It is a key intermediate for active pharmaceutical ingredients (APIs) where a substituted pyridine ring is a core pharmacophore.[10][11]
Caption: The relationship between structure and application in drug discovery.
Quality Control and Analytical Characterization
For any synthetic building block, rigorous quality control is non-negotiable to ensure reproducibility and the integrity of experimental results. Reputable suppliers will provide a Certificate of Analysis (CofA) with each batch, detailing its purity and the methods used for verification. Standard analytical techniques for a compound like this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and especially ¹⁹F NMR are used to confirm the molecular structure and the position of the substituents.
-
Chromatography (GC/HPLC) : Gas Chromatography or High-Performance Liquid Chromatography is employed to determine the purity of the compound, separating it from any starting materials or byproducts.
-
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound, providing further evidence of its identity.
Conclusion
This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its commercial availability, underpinned by cost-effective and scalable synthesis routes, ensures that researchers and drug development professionals have reliable access to this versatile building block. The unique interplay of its fluoro and chloro substituents provides a predefined pathway to modulate biological activity and construct novel chemical entities, cementing its role as a valuable intermediate in the quest for next-generation therapeutics.
References
- Novel method for synthesizing this compound.
- This compound | C5H2Cl2FN | CID 10964877. PubChem. [Link]
- This compound price & availability. MOLBASE. [Link]
- This compound. Oakwood Chemical. [Link]
- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
- 2,3-DICHLORO-5-FLUOROPYRIDINE | CAS 185985-40-4.
- 2,3-DICHLORO-5-FLUOROPYRIDINE [P61914]. ChemUniverse. [Link]
- Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermedi
- Synthesis of 2,5-difluoro-4-chloropyrimidine. PrepChem.com. [Link]
- Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]
- FDA-Approved Fluorinated Heterocyclic Drugs
- 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applic
Sources
- 1. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 5. This compound price & availability - MOLBASE [molbase.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. CN102532008A - Novel method for synthesizing this compound - Google Patents [patents.google.com]
- 9. innospk.com [innospk.com]
- 10. nbinno.com [nbinno.com]
- 11. ossila.com [ossila.com]
Introduction: The Strategic Value of 2,5-Dichloro-3-fluoropyridine in Modern Synthesis
An In-depth Technical Guide to the Core Chemical Reactions of 2,5-Dichloro-3-fluoropyridine
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine and the use of functionalized heterocyclic scaffolds are paramount for modulating physicochemical properties and biological activity.[1][2] this compound (CAS No. 103999-77-5) has emerged as a highly valuable and versatile building block in this context.[3] Its unique substitution pattern—two distinct chlorine atoms and a fluorine atom on an electron-deficient pyridine ring—offers a rich platform for selective chemical transformations.[4] This guide provides an in-depth exploration of the key chemical reactions involving this intermediate, offering field-proven insights into controlling selectivity and maximizing synthetic utility for researchers, scientists, and drug development professionals.
Molecular Structure and Properties:
-
Molecular Formula: C₅H₂Cl₂FN[5]
-
Molecular Weight: 165.98 g/mol [5]
-
Appearance: White crystalline powder[4]
-
Melting Point: 54-56°C[3]
-
Boiling Point: 172.3°C[3]
The electronic nature of the pyridine ring, combined with the inductive effects of the three halogen substituents, creates a molecule with distinct reactive sites, enabling a range of selective functionalization strategies that are crucial for the synthesis of complex target molecules.[4]
Chapter 1: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a reactivity profile that is significantly enhanced by the presence of strong electron-withdrawing halogen atoms. This makes Nucleophilic Aromatic Substitution (SNAr) a cornerstone reaction for the functionalization of this compound.
Mechanistic Rationale and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] A nucleophile attacks an electron-poor carbon atom bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6] Subsequent elimination of the leaving group restores the aromaticity of the ring.
For this compound, several factors govern the site of substitution:
-
Ring Position Activation: In pyridine chemistry, the C2 and C4 (ortho and para to the nitrogen) positions are the most electrophilic and thus most activated toward nucleophilic attack. In this molecule, the C2 position is highly activated.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial nucleophilic attack. A more electronegative substituent enhances the electrophilicity of the carbon it is attached to, accelerating the attack. Consequently, fluoride is often a better leaving group than chloride in this context, as it more strongly activates the ring for the initial attack, despite the C-F bond being stronger than the C-Cl bond.[7][8]
-
Steric Hindrance: The approach of the nucleophile can be influenced by adjacent substituents.
In the case of this compound, substitution is most commonly observed at the C2 position, displacing the chloride. However, under forcing conditions or with specific nucleophiles, substitution of the fluorine at the C3 position can also be achieved.[9]
SNAr Mechanism Diagram
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the selective amination at the C2 position.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.) and a suitable polar aprotic solvent such as DMF or DMSO.[10]
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C. The progress of the reaction should be monitored by an appropriate analytical technique, such as TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-amino-5-chloro-3-fluoropyridine derivative.
Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation, and they provide a powerful means to functionalize this compound with high precision.[11] The key challenge and opportunity lie in controlling the regioselectivity between the two non-equivalent C-Cl bonds at the C2 and C5 positions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting an organohalide with an organoboron compound.[12] For dihalopyridines, the reaction generally occurs preferentially at the more electrophilic C2 position.[13] However, recent advancements in ligand and catalyst design allow for a switch in selectivity, enabling functionalization at the C5 position as well.[13]
-
C2-Selectivity (Kinetic Product): Standard conditions using catalysts like Pd(OAc)₂ with phosphine ligands often favor substitution at the C2 position due to its higher intrinsic electrophilicity, which facilitates a faster rate of oxidative addition.[13][14]
-
C5-Selectivity (Thermodynamic or Ligand-Controlled Product): Achieving C5 selectivity is more challenging and often requires specific ligand systems. Bulky, electron-rich phosphine ligands can sterically hinder approach at the C2 position, thereby favoring reaction at the C5 position. In some cases, ligand-free conditions have also been shown to enhance C5 selectivity.[10]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).[13]
-
Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) in anhydrous 1,4-dioxane.[13][15]
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) to the Schlenk flask, followed by the catalyst premix via syringe.[13]
-
Reaction Conditions: Heat the mixture to 100°C with vigorous stirring for 12-24 hours, monitoring progress by TLC or GC-MS.[13]
-
Work-up and Purification: After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the 2-aryl-5-chloro-3-fluoropyridine.[13]
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Position | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | C2 | >90 | [13] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | C2 | 85 | N/A |
| 3 | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 100 | C5 | ~70 | [10] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[16][17] When applied to polyhalogenated substrates like this compound, the reaction's chemoselectivity becomes critical. Generally, the oxidative addition step is faster for C-Br bonds than C-Cl bonds. However, with two C-Cl bonds, selectivity is governed by the electronic and steric environment of each position.
Studies on the related 5-bromo-2-chloro-3-fluoropyridine show that palladium-catalyzed amination occurs exclusively at the C5-Br position, leaving the C2-Cl untouched.[9] This suggests that for this compound, amination might preferentially occur at C5 under certain catalytic conditions, although C2 remains a highly reactive site. The choice of ligand is crucial for controlling this selectivity.[18] Bulky biarylphosphine ligands (e.g., Xantphos, XPhos) are often employed to promote the reaction.[9][18]
-
Inert Atmosphere: Assemble an oven-dried Schlenk tube with a stir bar. Evacuate and backfill with argon or nitrogen.
-
Reagent Loading: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).[9]
-
Substrate Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 80-110°C until the starting material is consumed (monitor by TLC/GC-MS).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[19] This reaction is invaluable for introducing alkynyl moieties, which are precursors to many complex structures and are found in numerous pharmaceuticals.[19][20]
For this compound, the Sonogashira reaction is expected to show regioselectivity similar to the Suzuki coupling, with the C2 position being the more reactive site under standard conditions.[21] Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne partner.[20][22]
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 10 mol%).[21]
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 16-24 hours or until completion as monitored by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and brine, and dry over Na₂SO₄.
-
Purification: After filtration and solvent evaporation, purify the crude product via flash column chromatography.
Chapter 3: Metal-Halogen Exchange
Metal-halogen exchange is a powerful transmetalation reaction used to convert aryl halides into highly reactive organometallic reagents (e.g., organolithium or Grignard reagents).[23] These intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups.
Regioselectivity and Mechanism
The exchange rate typically follows the trend I > Br > Cl, and the reaction is kinetically controlled.[23] For this compound, the exchange is expected to occur preferentially at one of the C-Cl bonds. The C2 position is generally more susceptible to metal-halogen exchange due to the inductive effect of the ring nitrogen, which stabilizes the resulting organometallic species.[24] The reaction is typically performed at very low temperatures (e.g., -78°C to -100°C) using an alkyllithium reagent like n-butyllithium to prevent side reactions.[25]
Caption: Workflow for functionalization via metal-halogen exchange.
Experimental Protocol: Lithiation and Quenching with an Electrophile
-
Setup: To an oven-dried, three-neck flask under argon, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv.) dropwise over 15 minutes, maintaining the low temperature. Stir for 1 hour.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., dry ice for carboxylation, DMF for formylation) to the reaction mixture and stir for an additional 1-2 hours at -78°C.
-
Warming and Work-up: Allow the reaction to warm slowly to room temperature.[10] Quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a privileged scaffold whose reactivity is dictated by the electronic interplay of its nitrogen heteroatom and three distinct halogen substituents. Mastery of its chemistry allows for the selective and sequential introduction of diverse functionalities. Through the strategic application of Nucleophilic Aromatic Substitution, regiocontrolled palladium-catalyzed cross-coupling, and metal-halogen exchange reactions, researchers can leverage this building block to construct complex molecular architectures, accelerating discovery programs in medicinal and materials chemistry. The protocols and mechanistic insights provided in this guide serve as a foundational resource for harnessing the full synthetic potential of this versatile intermediate.
References
- Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermediate. (n.d.).
- Metal–halogen exchange. (n.d.). In Wikipedia.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters, 5(11), 1841-1844.
- This compound. (n.d.). PubChem.
- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (n.d.). Google Patents.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Process for the preparation of substituted pyridines. (n.d.). Google Patents.
- Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. (2025). ResearchGate.
- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Molecules, 28(2), 798.
- Article. (2022). Journal of the Brazilian Chemical Society, 33.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society, 136(25), 9142-9151.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- This compound. (n.d.). MySkinRecipes.
- Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (2007). Organic Letters, 9(10), 2039-2042.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society, 136(25), 9142-9151.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution. (2019, July 12). YouTube.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (2014). RSC Advances, 4, 53442-53466.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PMC - NIH.
- 16.6 Nucleophilic Aromatic Substitution. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate.
- Directed nucleophilic aromatic substitution reaction. (n.d.). RSC Publishing.
- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (n.d.). PMC - NIH.
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts.
- (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. (n.d.).
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025). ResearchGate.
- Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. (n.d.). ResearchGate.
- Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. (n.d.). RSC Publishing.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). Organic Letters, 17(15), 3790-3793.
- Lithium-Halogen Exchange Reactions of 3,3-Dichloro-2-azetidinones. (2004). Poster Presentation at 3rd EuroAsian Heterocyclic Meeting.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. innospk.com [innospk.com]
- 5. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. depts.washington.edu [depts.washington.edu]
- 23. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 24. imperial.ac.uk [imperial.ac.uk]
- 25. mdpi.com [mdpi.com]
The Organic Chemist's Guide to 2,5-Dichloro-3-fluoropyridine: A Core Building Block for Modern Synthesis
Introduction: The Strategic Value of a Polysubstituted Pyridine
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine and the use of heterocyclic scaffolds are cornerstone principles for designing next-generation active ingredients.[1] 2,5-Dichloro-3-fluoropyridine (CAS No. 103999-77-5) has emerged as a particularly valuable building block, offering a unique combination of steric and electronic properties on a pyridine core.[2][3] Its trifunctional nature—presenting two distinct chlorine atoms and a fluorine atom—provides a versatile platform for selective, stepwise functionalization. This guide offers an in-depth exploration of its synthesis, reactivity, and application, providing researchers, scientists, and drug development professionals with a technical and practical understanding of this key intermediate.
Physicochemical and Spectroscopic Profile
A precise understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 103999-77-5 | [4] |
| Molecular Formula | C₅H₂Cl₂FN | |
| Molecular Weight | 165.98 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 54-56 °C | |
| Boiling Point | 172.3 °C |
Spectroscopic Characterization (Predicted)
While experimental spectra are not widely published in peer-reviewed literature, a theoretical analysis based on fundamental NMR principles allows for a confident prediction of the expected spectral data. This is crucial for reaction monitoring and structural confirmation.
-
¹H NMR: The spectrum will feature two distinct signals in the aromatic region for the protons at the C4 and C6 positions.
-
The H6 proton is expected to appear as a doublet, split by the adjacent H4 proton.
-
The H4 proton is expected to appear as a doublet of doublets, split by the H6 proton and the fluorine at C3.
-
-
¹⁹F NMR: A single resonance is expected.[5] Its chemical shift will be characteristic of a fluorine atom on an electron-deficient aromatic ring.[6] The signal will be a multiplet due to coupling with the H4 proton.
-
¹³C NMR: Five signals are anticipated for the pyridine ring carbons. The carbon directly bonded to fluorine (C3) will exhibit a large one-bond C-F coupling constant. The other carbons (C2, C4, C5, C6) will show smaller, through-bond couplings to the fluorine atom.
Synthesis of this compound
An efficient and cost-effective synthesis is critical for the widespread adoption of a chemical building block. A novel and high-yield method has been developed that avoids expensive starting materials like 2,3,5-trichloropyridine.[7] The process begins with the readily available 2,5-dichloronicotinamide.
Synthetic Workflow
Caption: High-yield synthesis of this compound.
Step-by-Step Laboratory Protocol
Step 1: Hofmann Degradation to 2,5-Dichloro-3-aminopyridine [7]
-
Prepare a solution of sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl) in an aqueous medium.
-
Dissolve 2,5-dichloronicotinamide in a suitable solvent and cool the solution in an ice bath.
-
Slowly add the sodium hypohalite solution to the amide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Extract the product, 2,5-dichloro-3-aminopyridine, with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine, which can be used directly in the next step.
Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction) [7]
-
Dissolve the crude 2,5-dichloro-3-aminopyridine in a solution of fluoroboric acid (HBF₄).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature strictly controlled to form the diazonium tetrafluoroborate salt.
-
Stir the resulting slurry at low temperature for 30-60 minutes.
-
Isolate the diazonium salt by filtration and wash with cold ether.
-
Gently heat the isolated salt (under an inert atmosphere) until nitrogen evolution ceases. The thermal decomposition yields the desired this compound.
-
Purify the final product by distillation or column chromatography on silica gel.
Chemical Reactivity: A Platform for Selective Functionalization
The utility of this compound stems from the differential reactivity of its halogen substituents, enabling a chemist to perform sequential and regioselective transformations. The primary reaction classes are metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds.[8] The two chlorine atoms at the C2 and C5 positions are the primary sites for these transformations. Generally, the C2 position is more activated towards oxidative addition by palladium due to the electronic influence of the adjacent ring nitrogen.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Exemplary Protocol: Suzuki-Miyaura Coupling at the C2 Position
This protocol demonstrates the selective formation of a C-C bond at the C2 position, leaving the C5 chlorine available for subsequent reactions. This reaction is instrumental in synthesizing advanced intermediates for AMPA receptor modulators.[9][10]
-
To a reaction vessel, add this compound (1.0 equiv), (4-hydroxyphenyl)boronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃) (2.5 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (typically 5:1 v/v).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(4-hydroxyphenyl)-5-chloro-3-fluoropyridine.
Exemplary Protocol: Stille Coupling for Organotin Reagent Synthesis
This procedure creates a versatile organotin intermediate, which can be used in subsequent cross-coupling reactions to build complex heterocyclic systems, such as those used in PDE2 inhibitors.[11]
-
In a sealable tube, dissolve this compound (1.0 equiv) in anhydrous 1,4-dioxane.
-
Add hexamethyldistannane (1.1 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.13 equiv), and triphenylarsine (0.1 equiv).
-
Flush the tube with nitrogen, seal it securely, and heat the mixture at 80 °C for 16 hours.
-
After cooling, the reaction mixture containing the product, 5-chloro-3-fluoro-2-(trimethylstannyl)pyridine, can often be used directly in the next step (e.g., a subsequent Suzuki or Stille coupling) without purification.
Directed Ortho-Metalation (DoM)
The acidic proton at the C4 position, flanked by two electron-withdrawing chlorine atoms, can be selectively removed by a strong base. This allows for the introduction of an electrophile at a position not amenable to standard cross-coupling. This strategy has been used to synthesize precursors for QPCT/L inhibitors.[7]
Caption: Functionalization via Directed Ortho-Metalation (DoM).
Exemplary Protocol: Carboxylation at the C4 Position [7]
-
To a solution of diisopropylamine (1.1 equiv) in anhydrous THF under a nitrogen atmosphere, add n-butyllithium (n-BuLi) (1.0 equiv) at -70 °C.
-
After stirring for 30 minutes, add a solution of this compound (1.0 equiv) in THF, maintaining the temperature at -70 °C.
-
Stir the mixture at -70 °C for 2 hours to ensure complete formation of the lithiated intermediate.
-
Add freshly crushed solid carbon dioxide (CO₂) (5.0 equiv) portion-wise to the reaction mixture.
-
Allow the resulting mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction with water and acidify with aqueous HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to afford this compound-4-carboxylic acid.
Applications in Drug Discovery and Agrochemicals
The true value of this compound is realized in its application as a scaffold for biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the substituted pyridine core is a common feature in many successful drugs and agrochemicals.[10]
-
Neurological Disorders: Intermediates derived from this building block have been used in the synthesis of potent and selective inhibitors of phosphodiesterase 2 (PDE2), which are under investigation for the treatment of cognitive disorders.[11]
-
Neurodegenerative Diseases: It serves as a precursor for sulfonamide derivatives that act as AMPA receptor enhancers, with potential applications in treating depression, Alzheimer's disease, and schizophrenia.[9][10]
-
Inflammation and Fibrosis: Recent patent literature discloses the use of this scaffold in the synthesis of Glutaminyl-peptide cyclotransferase (QPCT) and QPCTL inhibitors, which are being explored for treating diseases like non-alcoholic steatohepatitis (NASH) and liver fibrosis.[7]
-
Agrochemicals: The dichlorofluoropyridine motif is a key component in various herbicides and fungicides, where it contributes to the efficacy and metabolic resistance of the active ingredient.[8]
Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is essential.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
-
Precautions for Safe Handling:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear suitable protective clothing, including gloves and safety glasses or a face shield.
-
Avoid formation of dust and aerosols.
-
Keep away from heat, sparks, and open flames.
-
-
Conditions for Safe Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8 °C.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just another halogenated heterocycle; it is a strategically designed building block that offers chemists a reliable and versatile entry point into complex molecular architectures. Its well-defined reactivity allows for selective, predictable functionalization through modern synthetic methods like palladium-catalyzed cross-coupling and directed metalation. Its proven utility in the synthesis of advanced pharmaceutical and agrochemical candidates underscores its importance and ensures its continued relevance in research and development.
References
- Boehringer Ingelheim International GmbH. (2025). Piperidinylpyridinylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein. WO2025031917A1.
- Boehringer Ingelheim International GmbH. (2025). Piperidinylpyridinylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein. WO2025031918A1.
- Bristol-Myers Squibb Company. (2013). Imidazo[5,1-f][7][9]triazines for the treatment of neurological disorders. US8598155B2.
- Takeda Pharmaceutical Company Limited. (2012).
- Takeda Pharmaceutical Company Limited. (2017).
- De Vicente, J. et al. (2007). Acid-Mediated Halogen Exchange in Heterocyclic Arenes: A Highly Effective Iodination Method.
- Gayo, L. M. et al. (2009). Strategies for the Selective Functionalization of Dichloropyridines at Various Sites.
- Denny, W. A. et al. (2015). Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). Journal of Medicinal Chemistry. [Link]
- Otto Chemie Pvt Ltd. (n.d.). Speciality Chemicals Product List. Ottokemi. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2,5-Dichloro-3-nitropyridine: A Versatile Chemical Intermediate. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Takeda Pharmaceutical Company Limited. (2010).
- Takeda Pharmaceutical Company Limited. (2010).
- Ningbo Chemsmiracle Co., Ltd. (n.d.). Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermediate. Ningbo Chemsmiracle Co., Ltd. [Link]
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. KR101323448B1 - 8-substituted isoquinoline derivative and use thereof - Google Patents [patents.google.com]
- 3. ottokemi.com [ottokemi.com]
- 4. WO2025031917A1 - Piperidinylpyridinylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2012137982A2 - Sulfonamide derivative and use thereof - Google Patents [patents.google.com]
- 7. EP2694472B1 - Sulfonamide derivative and use thereof - Google Patents [patents.google.com]
- 8. US8598155B2 - Imidazo[5,1-f][1,2,4]triazines for the treatment of neurological disorders - Google Patents [patents.google.com]
- 9. WO2025031918A1 - Piperidinylpyridinylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Strategic deployment of 2,5-Dichloro-3-fluoropyridine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved therapeutics.[1] The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this privileged heterocycle can profoundly influence a molecule's physicochemical and pharmacological properties. This guide provides an in-depth technical analysis of 2,5-dichloro-3-fluoropyridine, a versatile and highly reactive building block poised for significant applications in drug discovery and development. While no current FDA-approved drug contains this exact scaffold, its utility as a key intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors and agrochemicals, is well-documented through analogous structures. We will explore the synthetic pathways to this key intermediate, delve into its characteristic reactivity, and present a forward-looking perspective on its potential applications in medicinal chemistry, supported by detailed protocols and mechanistic insights.
Introduction: The Power of Halogenation in Pyridine Scaffolds
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals.[1] Its nitrogen atom provides a key point of interaction with biological targets and can be readily protonated at physiological pH, enhancing aqueous solubility. The strategic placement of substituents on the pyridine ring is a fundamental tactic in drug design, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
Among the most impactful substitutions are the halogens, with fluorine and chlorine playing distinct yet complementary roles:
-
Fluorine: The high electronegativity and small atomic radius of fluorine can significantly alter a molecule's pKa, lipophilicity, and metabolic stability. The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby prolonging a drug's half-life.[1] Furthermore, fluorine can engage in favorable electrostatic interactions with protein targets.
-
Chlorine: Chlorine, being larger and more polarizable than fluorine, can also modulate lipophilicity and engage in halogen bonding with biological macromolecules. Importantly, chlorine atoms on a pyridine ring serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and are amenable to a wide range of palladium-catalyzed cross-coupling reactions, providing versatile handles for molecular elaboration.
The combination of these halogens in this compound creates a unique chemical entity with a rich reaction landscape, making it a highly valuable, albeit under-exploited, building block for the synthesis of novel therapeutic agents.
Synthesis of this compound: A Two-Step Approach
A cost-effective and scalable synthesis of this compound has been developed, commencing from the readily available 2,5-dichloronicotinamide. The overall synthetic pathway is depicted below.[2]
Caption: Synthetic workflow for this compound.
Step 1: Hofmann Rearrangement of 2,5-Dichloronicotinamide
The first step involves the Hofmann rearrangement of 2,5-dichloronicotinamide to 2,5-dichloro-3-aminopyridine. This classic organic reaction converts a primary amide into a primary amine with one fewer carbon atom.[3][4]
Mechanism: The reaction proceeds through a multi-step mechanism initiated by the deprotonation of the amide by a strong base, followed by reaction with a halogen (bromine or chlorine) to form an N-haloamide. A second deprotonation generates an anion that rearranges, with the alkyl or aryl group migrating from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate intermediate. This intermediate is then hydrolyzed to the primary amine, with the loss of carbon dioxide.[3][4][5][6]
Caption: Mechanism of the Hofmann Rearrangement.
Experimental Protocol:
-
Reagents: 2,5-Dichloronicotinamide, Sodium hydroxide, Bromine (or Sodium hypochlorite/hypobromite solution).
-
Procedure:
-
A solution of sodium hydroxide in water is prepared and cooled in an ice bath.
-
Bromine is added slowly to the cold sodium hydroxide solution to generate sodium hypobromite in situ.
-
2,5-Dichloronicotinamide is then added to the reaction mixture.
-
The reaction is stirred at low temperature and then gradually warmed to allow for the rearrangement to complete.
-
The product, 2,5-dichloro-3-aminopyridine, is then isolated by extraction and purified.
-
Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)
The second step is a Balz-Schiemann type reaction, where the amino group of 2,5-dichloro-3-aminopyridine is converted to a fluorine atom via a diazonium salt intermediate.[2]
Mechanism: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as fluoboric acid) at low temperatures to form a diazonium salt. The diazonium tetrafluoroborate salt is then heated, leading to its decomposition to the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.[7]
Experimental Protocol:
-
Reagents: 2,5-Dichloro-3-aminopyridine, Fluoboric acid (HBF4), Sodium nitrite (NaNO2).
-
Procedure:
-
2,5-Dichloro-3-aminopyridine is dissolved in an aqueous solution of fluoboric acid and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to form the diazonium tetrafluoroborate salt.
-
The reaction mixture is then gently warmed to induce decomposition of the diazonium salt.
-
The product, this compound, is isolated by extraction and purified by distillation or chromatography.
-
This two-step process provides a reliable and scalable route to this compound with good overall yields.[2]
Key Reactions and Applications in Medicinal Chemistry
The unique arrangement of the two chlorine atoms and one fluorine atom on the pyridine ring of this compound dictates its reactivity and makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitrogen atom and the halogen substituents renders the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 2- and 5-positions are susceptible to displacement by nucleophiles. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile. Generally, the chlorine at the 2-position is more activated towards nucleophilic attack due to its proximity to the ring nitrogen.
Mechanistic Insight: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. However, recent computational and experimental studies suggest that some SNAr reactions may proceed through a concerted mechanism.[8][9][10] The high electronegativity of the fluorine at the 3-position further activates the ring towards nucleophilic attack.
Caption: General mechanism for Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the this compound scaffold are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents.
Focus on Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is particularly valuable for creating biaryl structures, which are common motifs in kinase inhibitors. The reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential as a Scaffold for Kinase Inhibitors
While there are no marketed drugs containing the this compound scaffold, its structural features are highly reminiscent of those found in numerous kinase inhibitors. Many kinase inhibitors feature a substituted heterocyclic core that binds to the hinge region of the kinase's ATP-binding pocket. The strategic placement of substituents on this core is crucial for achieving high potency and selectivity.
Structure-Activity Relationship (SAR) Insights:
The this compound scaffold offers several key features that are advantageous for kinase inhibitor design:
-
Hinge-Binding Motif: The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase.
-
Vectors for Substitution: The chlorine atoms at the 2- and 5-positions provide vectors for introducing substituents that can occupy the hydrophobic pockets of the ATP-binding site, thereby enhancing potency and selectivity.
-
Modulation of Physicochemical Properties: The fluorine atom at the 3-position can modulate the basicity of the pyridine nitrogen and improve metabolic stability.
The table below summarizes the potential impact of substitutions at the 2- and 5-positions, based on known SAR for pyridine-based kinase inhibitors.
| Position of Substitution | Potential Interacting Pocket | Desired Properties of Substituent | Rationale |
| C2 | Hydrophobic pocket I | Small to medium-sized lipophilic groups | To enhance binding affinity and selectivity. |
| C5 | Solvent-exposed region | Polar or charged groups | To improve aqueous solubility and pharmacokinetic properties. |
digraph "SAR_Concept" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];scaffold [label="this compound Scaffold"]; c2_sub [label="Substitution at C2\n(e.g., via Suzuki Coupling)"]; c5_sub [label="Substitution at C5\n(e.g., via SNAr)"]; kinase_activity [label="Modulation of Kinase Inhibitory Activity"];
scaffold -> c2_sub; scaffold -> c5_sub; c2_sub -> kinase_activity [label="Targets Hydrophobic Pocket"]; c5_sub -> kinase_activity [label="Impacts Solubility & PK"]; }
Caption: Conceptual SAR for this compound-based kinase inhibitors.
Applications in Agrochemicals
Beyond medicinal chemistry, this compound and its derivatives are valuable intermediates in the synthesis of modern agrochemicals. The trifluoromethyl analogue, 2,5-dichloro-3-(trifluoromethyl)pyridine, is a known precursor to potent herbicides and fungicides.[11][12] The principles of molecular design in agrochemicals often parallel those in pharmaceuticals, with a focus on potency, selectivity, and metabolic stability. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel crop protection agents.[13][14]
Conclusion and Future Outlook
This compound is a highly functionalized and reactive building block with significant, yet largely untapped, potential in medicinal chemistry. Its efficient two-step synthesis and the differential reactivity of its halogen substituents provide a rich platform for the creation of diverse and complex molecular architectures. While its direct incorporation into an approved therapeutic agent has yet to be realized, the compelling evidence from structurally related kinase inhibitors and agrochemicals strongly suggests that this scaffold is ripe for exploration. As the demand for novel, potent, and selective kinase inhibitors continues to grow, the strategic deployment of this compound in drug discovery campaigns is a promising avenue for the development of next-generation therapeutics.
References
- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. (1998). Google Patents.
- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.).
- Novel method for synthesizing this compound. (2012). Google Patents.
- Process for the preparation of fluorinated pyridines. (1986). Google Patents.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
- Hofmann Rearrangement. (n.d.). Pharm D Guru.
- Hofmann rearrangement. (n.d.). In Wikipedia.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules.
- Hofmann Rearrangement: Mechanism, application. (n.d.). Chemistry Notes.
- Fluorine-containing drugs approved by the FDA in 2021. (2022). Chinese Chemical Letters.
- Hofmann Rearrangement. (n.d.). Chemistry Steps.
- Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (2023). Journal of Medicinal Chemistry.
- Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. (2021). Chinese Chemical Letters.
- Hoffmann Rearrangement. (n.d.). Scribd.
- 10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Concerted Nucleophilic Aromatic Substitutions. (2017). Angewandte Chemie International Edition.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals.
- The Synthesis and Applications of 2,3-Dichloro-5-(trifluoromethyl)pyridine in Agrochemicals. (n.d.).
- This compound. (n.d.). PubChem.
- Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (2023). Scientific Reports.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Angewandte Chemie International Edition.
- SAR study of macrocyclic kinase inhibitors based on the PP scaffold. (n.d.). ResearchGate.
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2012). Journal of Organic Chemistry.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Angewandte Chemie International Edition.
- Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. (2020). Journal of Medicinal Chemistry.
- QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (2019). Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN102532008A - Novel method for synthesizing this compound - Google Patents [patents.google.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. asianpubs.org [asianpubs.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
A Technical Guide to the Thermal Stability of 2,5-Dichloro-3-fluoropyridine: A Framework for Analysis and Safe Handling
Abstract
2,5-Dichloro-3-fluoropyridine is a key halogenated pyridine intermediate in the synthesis of novel agrochemicals and pharmaceuticals. Its trifunctional nature offers a versatile scaffold for medicinal chemists and process development scientists. However, the introduction of multiple halogen substituents on the pyridine ring raises significant questions regarding its thermal stability—a critical parameter for safe handling, storage, and scale-up. This technical guide provides a comprehensive overview of the known properties of this compound and, in the absence of detailed public data, outlines a rigorous experimental framework for the definitive assessment of its thermal stability. This document is intended for researchers, chemists, and drug development professionals who handle this compound and require a deep understanding of its potential thermal hazards.
Introduction: The Chemical Context and the Imperative of Thermal Stability
This compound (CAS No: 103999-77-5) is a substituted pyridine with the molecular formula C₅H₂Cl₂FN.[1] Its utility in synthetic chemistry is derived from the differential reactivity of its substituents, allowing for selective functionalization. However, the inherent reactivity of halogenated heterocycles, particularly under thermal stress, necessitates a thorough evaluation of their stability. Thermal decomposition can lead to the generation of hazardous and corrosive gases, and in confined systems, a rapid increase in pressure, posing a significant safety risk.[2][3]
Understanding the thermal stability of a compound is not merely a safety prerequisite; it is fundamental to robust process development. Knowledge of decomposition onsets and the kinetics of decomposition reactions informs decisions on maximum operating temperatures, drying procedures, and storage conditions. For this compound, this understanding is paramount to prevent runaway reactions and ensure the integrity of the material.
Known Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂Cl₂FN | [1] |
| Molecular Weight | 165.98 g/mol | [1] |
| Appearance | Colorless to off-white solid | |
| Melting Point | 54-56 °C | |
| Boiling Point | 172.3 °C | |
| Storage Temperature | Inert atmosphere, Room Temperature or 2-8 °C |
Table 1: Physical Properties of this compound
Hazardous Decomposition Profile
Thermal decomposition of halogenated organic compounds can be complex, often yielding a mixture of toxic and corrosive gases. For this compound, the anticipated hazardous decomposition products upon heating include:
-
Nitrogen Oxides (NOx)
-
Carbon Monoxide (CO)
-
Carbon Dioxide (CO₂)
-
Hydrogen Fluoride (HF)
-
Hydrogen Chloride (HCl) gas [2]
The potential for container explosion upon heating has also been noted, underscoring the importance of understanding the temperature at which significant decomposition and gas evolution begins.[2]
A Proposed Framework for Comprehensive Thermal Stability Analysis
Given the absence of published, detailed thermal stability data for this compound, this guide proposes a multi-technique approach to thoroughly characterize its thermal behavior. The following experimental protocols are based on established methodologies for the analysis of potentially energetic materials.[4][5]
Experimental Workflow
The proposed workflow for assessing the thermal stability of this compound is a tiered approach, starting with screening techniques and progressing to more specialized, quantitative methods.
Caption: A logical progression for the thermal analysis of this compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to screen for the onset of exothermic decomposition.
Methodology:
-
Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel pan. The choice of pan is critical to contain any evolved gases and prevent contamination of the instrument.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a linear rate of 10 °C/min from ambient temperature to a temperature well above the boiling point, for example, 350 °C. A nitrogen atmosphere at a flow rate of 50 mL/min is recommended to prevent oxidative decomposition.
-
Record the heat flow as a function of temperature.
Data Interpretation:
-
An endothermic peak will correspond to the melting of the compound. The integrated area of this peak provides the heat of fusion.
-
A sharp or broad exothermic peak following the melt indicates a decomposition event. The onset temperature of this exotherm is a critical parameter for defining the upper limit for safe handling.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss occurs, corroborating the decomposition observed by DSC and quantifying the extent of decomposition.
Methodology:
-
Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Heat the sample at a linear rate of 10 °C/min from ambient temperature to a temperature where complete decomposition is observed (e.g., 400 °C) under a nitrogen atmosphere (50 mL/min).
-
Record the mass of the sample as a function of temperature.
Data Interpretation:
-
A stable baseline indicates the temperature range in which the compound is thermally stable.
-
A step-wise or gradual decrease in mass signifies decomposition. The onset temperature of mass loss should be correlated with the DSC exotherm. The percentage of mass loss at different temperatures provides insight into the decomposition pathway.
Accelerating Rate Calorimetry (ARC)
Objective: To simulate a worst-case adiabatic runaway reaction to determine the time-to-maximum-rate (TMR) and the adiabatic temperature rise.[6][7] This is the gold standard for assessing thermal runaway potential.[5][8]
Methodology:
-
A larger sample (typically 1-5 g) is placed in a robust, sealed container (a "bomb") made of a non-reactive material like titanium or Hastelloy C.
-
The bomb is placed in a calorimeter chamber, and the system is heated in a "heat-wait-search" mode. The instrument heats the sample in small steps, then waits to detect any self-heating.
-
Once a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample, preventing heat loss.[6][7]
-
The temperature and pressure of the sample are monitored as the decomposition reaction accelerates.
Data Interpretation:
-
Onset Temperature: The temperature at which self-heating begins.
-
Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the decomposition.
-
Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate from the onset temperature under adiabatic conditions. This is a critical parameter for emergency relief planning.
-
Pressure Data: The rate and total pressure increase provide essential information for assessing the potential for vessel rupture.
Caption: The operational sequence of an ARC experiment to detect and track exothermic decomposition.
Safe Handling and Storage Recommendations
Based on the known hazards and the potential for thermal decomposition, the following handling and storage procedures are recommended for this compound:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize any potential for slow decomposition.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
Conclusion
While this compound is a valuable building block in modern synthetic chemistry, the lack of comprehensive public data on its thermal stability presents a significant knowledge gap. The potential for hazardous thermal decomposition, with the release of corrosive gases, necessitates a cautious and well-informed approach to its handling and use in process development.
The experimental framework outlined in this guide, employing DSC, TGA, and ARC, provides a robust pathway to thoroughly characterize the thermal stability of this compound. The data generated from these analyses will enable the establishment of safe operating limits, inform proper storage conditions, and provide the necessary parameters for any process safety modeling. It is strongly recommended that any organization planning to use this compound on a significant scale undertakes such a study to ensure the safety of their personnel and the integrity of their processes.
References
- Fisher Scientific. (2011, June 14).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Carl ROTH. (2025, March 31).
- MDPI. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC).
- Fisher Scientific. (2009, October 2).
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- University of Waterloo. (n.d.).
- Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.
- ResearchGate. (2017, August 2). How can the DSC/TGA be used to compare the monohydrate and anhydrous forms of a drug molecule?
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
- Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing.
- MDPI. (2024, January 9). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides.
- Apollo Scientific. (2023, July 6).
- ResearchGate. (2026, January 3).
- ResearchGate. (2025, August 4).
- Paralab. (n.d.).
- Apollo Scientific. (2023, July 6). Pyridine.
- Prime Process Safety Center. (n.d.).
- Springer. (n.d.). Thermal degradation of formamidinium based lead halide perovskites into sym‑triazine and hydrogen cyanide observed by coupled thermogravimetry‑mass spectrometry analysis.
- Google Patents. (n.d.). CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine.
Sources
- 1. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thermofishersci.in [thermofishersci.in]
- 4. mdpi.com [mdpi.com]
- 5. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 6. belmontscientific.com [belmontscientific.com]
- 7. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,5-Dichloro-3-fluoropyridine
For an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction utilizing 2,5-dichloro-3-fluoropyridine. This document offers in-depth technical guidance, from mechanistic principles to detailed experimental protocols, designed to empower chemists in the synthesis of novel chemical entities.
Introduction: The Strategic Importance of this compound
This compound is a highly versatile and valuable building block in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring two distinct chlorine atoms and a fluorine substituent on a pyridine core, offers multiple points for synthetic elaboration. The pyridine scaffold is a privileged structure in numerous FDA-approved drugs, and the presence of halogen atoms provides strategic vectors for diversification through cross-coupling reactions.[1] Specifically, the fluorine atom can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, making this an attractive starting material for drug discovery programs.[2]
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[3] The application of this powerful reaction to this compound opens avenues for the synthesis of a diverse array of 3-fluoropyridine derivatives, which are key components in many biologically active compounds.
A primary challenge in the functionalization of this compound lies in the regioselective substitution of the two chlorine atoms at the C2 and C5 positions. This guide will delineate strategies and protocols to achieve selective mono-arylation at either position, a critical capability for the systematic exploration of chemical space in drug development.
Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. The regioselectivity of this initial step is a critical determinant of the final product.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers the organic group to the palladium center, displacing the chloride.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Regioselectivity in the Suzuki-Miyaura Coupling of this compound
The selective functionalization of either the C2 or C5 position of this compound is a key synthetic challenge. The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom and the fluorine substituent, play a significant role. Generally, the C2 position of pyridines is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. However, the choice of catalyst, ligand, and reaction conditions can override this intrinsic preference.[4]
C2-Selective Arylation
For many dihalopyridines, the position alpha to the nitrogen (C2) is the more reactive site for Suzuki-Miyaura coupling. This is attributed to the electron-withdrawing nature of the nitrogen atom, which makes the C2-Cl bond more electrophilic.[4] To favor C2-arylation, catalyst systems that are sensitive to these electronic differences are typically employed.
C5-Selective Arylation
Achieving arylation at the C5 position, which is generally less reactive, requires overcoming the intrinsic preference for C2 coupling. This can be accomplished by employing specific catalyst systems, often involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which can modulate the steric and electronic environment around the palladium center. In some cases, ligand-free conditions have also been shown to promote unconventional selectivity.
Recommended Protocols for Selective Suzuki-Miyaura Coupling
The following protocols are designed as a starting point for the selective Suzuki-Miyaura coupling of this compound. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: C2-Selective Arylation
This protocol is optimized for the preferential arylation at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[4]
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-3-fluoropyridine product.
Protocol 2: C5-Selective Arylation
This protocol is designed to favor the less conventional arylation at the C5 position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (NBu₄Br)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tetrabutylammonium bromide (3.0 mmol, 3.0 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).[4]
-
Add 10 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS for the formation of the desired 5-aryl-2-chloro-3-fluoropyridine and the disappearance of the starting material. Reaction times can be 24 hours or longer.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloro-3-fluoropyridine.
Data Presentation: Summary of Reaction Conditions for Site-Selectivity
The following tables summarize the key parameters for achieving site-selectivity in the Suzuki-Miyaura coupling of dichloropyridines, which can be applied as a starting point for this compound.
Table 1: Conditions for Preferential C2-Arylation
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/Water | 100 |
Table 2: Conditions for Preferential C5-Arylation
| Catalyst (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp. (°C) |
| Pd(OAc)₂ (2) | NBu₄Br (3.0) | K₂CO₃ (1.5) | DMF | 100 |
Experimental Workflow Visualization
The general workflow for performing a Suzuki-Miyaura coupling reaction, from setup to product isolation, is depicted below.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Impure reagents- Incorrect base | - Use a fresh palladium source and ligand.- Ensure thorough degassing of all solvents.- Purify starting materials if necessary.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃). |
| Poor Regioselectivity | - Incorrect catalyst/ligand combination- Reaction temperature too high/low | - For C2-selectivity, use a standard phosphine ligand.- For C5-selectivity, try bulky ligands or ligand-free conditions.- Optimize the reaction temperature. |
| Formation of Homocoupled Boronic Acid Product | - Presence of oxygen- Slow oxidative addition | - Rigorously exclude air from the reaction.- Use a more active catalyst system. |
| Protodeborylation of Boronic Acid | - Presence of water with certain bases- Prolonged reaction time at high temperature | - Use anhydrous conditions if possible.- Use a milder base.- Monitor the reaction closely and stop when complete. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful synthetic tool for accessing a wide range of novel 3-fluoropyridine derivatives. By carefully selecting the palladium catalyst, ligand, and reaction conditions, chemists can achieve high regioselectivity for arylation at either the C2 or C5 position. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities with potential applications in medicine and materials science.
References
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 633-641. [Link]
- García-Reyes, J. F., et al. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Chemistry – A European Journal. [Link]
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- García-Reyes, J. F., et al. (2025).
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
- Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
- Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(10), 4475–4488. [Link]
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Sasada, T., et al. (2018). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 14, 2933–2939. [Link]
- Wang, L., et al. (2014). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 19(12), 20512–20521. [Link]
- Zhang, Y., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]
- Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. [Link]
- Krbavčić, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Strotman, N. A., Chobanian, H. R., & He, J. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Organic Letters, 12(16), 3574–3577. [Link]
- Reddy, T. J., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. [Link]
- Leadbeater, N. E., & Marco, M. (2003). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 5(2), 143–147. [Link]
- Choudhury, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130512. [Link]
Sources
Application Note: Regioselective Buchwald-Hartwig Amination of 2,5-Dichloro-3-fluoropyridine for the Synthesis of Key Pharmaceutical Intermediates
Abstract
This application note provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 2,5-dichloro-3-fluoropyridine. We delve into the mechanistic principles governing the reaction's high regioselectivity, offering a detailed, field-proven protocol for the synthesis of 2-amino-5-chloro-3-fluoropyridine, a valuable building block in medicinal chemistry.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for constructing C-N bonds on electron-deficient heterocyclic systems. The guide includes a step-by-step experimental procedure, a troubleshooting matrix, and explanations for key experimental choices to ensure successful implementation.
Introduction: The Strategic Importance of Aminated Fluoropyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of fluorine atoms and amino groups can significantly modulate a molecule's physicochemical properties, such as metabolic stability, binding affinity, and bioavailability. Specifically, 2-amino-5-chloro-3-fluoropyridine serves as a critical intermediate for active pharmaceutical ingredients (APIs), including novel kinase inhibitors for cancer therapy.[1]
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forming carbon-nitrogen (C-N) bonds.[3][4] Its development revolutionized the synthesis of arylamines, offering significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr) by providing milder reaction conditions, broader substrate scope, and improved functional group tolerance.[3][5]
This guide focuses on the selective amination of this compound. The primary challenge lies in controlling the regioselectivity, as two reactive C-Cl bonds are present. We will demonstrate how modern catalyst systems enable a highly selective reaction at the more activated C2 position.
Reaction Principle and Mechanistic Insights
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Catalytic Cycle: The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species in situ. The cycle then proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) of the this compound. This is often the rate-determining step, particularly with less reactive aryl chlorides.[7][8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.
-
Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[3][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Controlling Regioselectivity: In this compound, the chlorine at the C2 position is significantly more reactive towards oxidative addition than the chlorine at C5. This selectivity is primarily driven by electronic effects. The C2 position is alpha to the ring nitrogen, which is electron-withdrawing, making the C2-Cl bond more polarized and susceptible to insertion by the electron-rich Pd(0) catalyst. Highly regioselective aminations at the C2 position of 2,4-dichloropyridines have been reported and serve as a strong precedent for this substrate.[9] By using appropriate reaction conditions (e.g., controlled temperature), mono-amination at the C2 position can be achieved with high fidelity.
Materials and Reagents
Proper handling and quality of reagents are paramount for success. All reagents should be used as received from reputable suppliers unless otherwise noted. Anhydrous solvents are critical.
| Reagent | CAS No. | Mol. Weight | Purity/Grade | Notes |
| This compound | 823-56-3 | 165.98 | >97% | Substrate.[10] |
| Ammonia (0.5 M in 1,4-Dioxane) | 7664-41-7 | 17.03 | Solution | Nucleophile. Can be substituted with other primary or secondary amines. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | >97% | Strong, non-nucleophilic base. Handle in a glovebox. |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | Catalyst grade | Palladium precatalyst. Air-sensitive. |
| Xantphos | 161265-03-8 | 578.62 | >98% | Buchwald ligand. Air-stable solid. |
| Toluene | 108-88-3 | 92.14 | Anhydrous, <50 ppm H₂O | Solvent. Must be degassed prior to use. |
Detailed Experimental Protocol
This protocol describes the amination of this compound with ammonia as a representative example. The procedure should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
4.1 Reagent Preparation & Setup
-
Solvent Degassing: Sparge anhydrous toluene with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.[11]
-
Inert Atmosphere: The reaction vessel (e.g., a 25 mL Schlenk tube) must be oven-dried and cooled under vacuum, then backfilled with an inert gas.
4.2 Reaction Assembly
-
To the Schlenk tube, add:
-
This compound (1.00 g, 6.02 mmol, 1.0 equiv.)
-
Sodium tert-butoxide (0.87 g, 9.03 mmol, 1.5 equiv.)
-
Xantphos (0.105 g, 0.18 mmol, 3 mol%)
-
Pd₂(dba)₃ (0.055 g, 0.06 mmol, 1 mol%)
-
A magnetic stir bar.
-
-
Evacuate and Backfill: Seal the Schlenk tube, and carefully evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.
-
Solvent and Amine Addition:
-
Add the degassed toluene (12 mL) via syringe.
-
Add the ammonia solution (0.5 M in 1,4-dioxane, 13.2 mL, 6.62 mmol, 1.1 equiv.) via syringe.
-
-
Reaction Execution:
-
Seal the tube tightly.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the mixture vigorously for 12-18 hours.
-
4.3 Workup and Purification
-
Cooling and Quenching: After the reaction is complete (monitored by TLC or LC-MS), remove the vessel from the oil bath and allow it to cool to room temperature.
-
Quench: Carefully add deionized water (15 mL) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated brine (25 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-amino-5-chloro-3-fluoropyridine.
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Expected Results & Data
Following this protocol should provide the desired product in good yield and high purity.
| Parameter | Value |
| Scale | 6.02 mmol |
| Catalyst Loading (Pd) | 1.0 mol% |
| Ligand Loading (Xantphos) | 3.0 mol% |
| Expected Yield | 75-85% |
| Product Appearance | Off-white to pale yellow solid |
| Product Name | 2-Amino-5-chloro-3-fluoropyridine |
| CAS Number | 246847-98-3 |
Characterization Data: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared against literature data or a reference standard.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues.[12][13]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd precatalyst).2. Insufficiently inert atmosphere (oxygen contamination).3. Wet solvent or reagents.4. Base degradation or insufficient amount. | 1. Use a fresh bottle of Pd₂(dba)₃ or a more air-stable precatalyst (e.g., a G3/G4 palladacycle).2. Ensure proper Schlenk/glovebox technique; degas solvent thoroughly.3. Use freshly opened anhydrous solvent; dry reagents if necessary.4. Use fresh, high-purity NaOtBu; ensure it is weighed in a glovebox. |
| Formation of Side Products | 1. Hydrodehalogenation: Replacement of Cl with H.2. Bis-amination: Reaction at both C2 and C5.3. Homocoupling: Formation of bi-pyridine species. | 1. This can arise from β-hydride elimination side reactions. Ensure the amine and base are of high quality.[3] Consider a different ligand/base combination.2. The reaction temperature may be too high, or the reaction was run for too long. Reduce temperature to 80-90 °C and monitor carefully by LC-MS.3. Ensure the inert atmosphere is strictly maintained. |
| Inconsistent Yields | 1. Variable quality of reagents or solvents.2. Inconsistent heating or stirring.3. Moisture contamination. | 1. Source high-purity reagents from a reliable vendor for all runs.2. Use a temperature-controlled heating mantle and ensure vigorous, consistent stirring.3. Oven-dry all glassware and handle hygroscopic reagents (like the base) in a glovebox. |
Conclusion
The Buchwald-Hartwig amination is a highly effective and reliable method for the regioselective synthesis of 2-amino-5-chloro-3-fluoropyridine from this compound. By carefully controlling the reaction parameters—particularly the catalyst system, base, and inert atmosphere—researchers can achieve high yields of this valuable pharmaceutical intermediate. The protocol and insights provided in this application note offer a solid foundation for success in synthesizing complex aminopyridines for applications in drug discovery and development.
References
- Wikipedia.
- Chemistry LibreTexts. (2023).
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Gouran, A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Name-Reaction.com.
- Reddit. (2018).
- Google Patents. (2016). Preparation method of 2-amino-3-fluoropyridine.
- ResearchGate. (2019).
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- WordPress. (2025).
- Google Patents. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine.
- PubMed Central. (2021). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. [Link]
- ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- PubChem. This compound. [Link]
- Journal of the American Chemical Society. (2017). Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. [Link]
- Journal of the American Chemical Society. (2018). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. [Link]
- DSpace@MIT. (2020).
- ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry – A European Journal. (2019). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. [Link]
- PubMed. (2019).
- PubChem. 3,5-Dichloro-2-fluoropyridine. [Link]
- PubMed. (2016).
Sources
- 1. ossila.com [ossila.com]
- 2. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dichloro-3-fluoropyridine
Introduction: The Strategic Value of 2,5-Dichloro-3-fluoropyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. This compound stands out as a versatile and high-value building block. Its unique arrangement of halogen atoms on the electron-deficient pyridine ring presents a fascinating case for regioselective functionalization via Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth exploration of the mechanistic principles governing its reactivity and offers detailed, field-proven protocols for its derivatization with common classes of nucleophiles. The methodologies described herein are designed to be robust and adaptable, empowering researchers to confidently incorporate this scaffold into complex molecular architectures.
Part 1: Mechanistic Rationale and Regioselectivity
The reactivity of the pyridine ring in SNAr reactions is fundamentally dictated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[1][2] The positions most activated towards nucleophilic attack are those ortho (C2, C6) and para (C4) to the nitrogen atom. In the case of this compound, this intrinsic activation pattern is further modulated by the halogen substituents.
The critical question for any synthetic chemist is one of regioselectivity: which of the three halogens will be displaced?
-
Positional Activation (C2 vs. C5): The C2-chloro and C5-chloro substituents are the primary candidates for substitution. Nucleophilic attack at the C2 position is overwhelmingly favored. This preference is rooted in the superior stability of the resulting Meisenheimer complex. When a nucleophile attacks the C2 position, one of the key resonance structures places the negative charge directly on the electronegative ring nitrogen, a highly stabilizing feature. Attack at the C5 position does not allow for this direct delocalization onto the nitrogen, resulting in a less stable intermediate and a higher activation energy barrier.
-
Leaving Group Aptitude (Cl vs. F): While fluorine is the most electronegative halogen, which enhances the electrophilicity of the carbon it's attached to, the C-F bond is significantly stronger than the C-Cl bond. In SNAr, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.[2] However, the exceptional strength of the C-F bond makes fluoride a poorer leaving group than chloride in this context. The fluorine atom at the C3 position primarily serves as a powerful inductively electron-withdrawing group, further activating the adjacent C2 position towards attack.
Therefore, SNAr reactions on this compound are predicted to proceed with high regioselectivity at the C2 position , displacing the chloride atom.
Caption: C2 attack is favored due to stabilization of the Meisenheimer complex by the ring nitrogen.
Part 2: Application Notes & Experimental Protocols
The following protocols are presented as robust starting points. Researchers should consider that optimal conditions, particularly temperature and reaction time, may vary depending on the specific nucleophile employed. Reaction progress should always be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: A standardized workflow ensures reproducibility and safety in SNAr protocols.
Application Note 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridines
The displacement of the C2-chloro group with amine nucleophiles is a cornerstone transformation, providing access to a wide array of valuable intermediates for drug discovery.[1] The reaction generally proceeds cleanly and in high yield.
Protocol: General Procedure for Amination
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
System Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add a polar aprotic solvent (e.g., DMSO, DMF, or NMP; approx. 0.2-0.5 M concentration) followed by a suitable inorganic base (e.g., K₂CO₃ or Cs₂CO₃; 2.0-3.0 eq).
-
Causality Insight: Polar aprotic solvents are crucial as they solvate the cation of the base while leaving the anion relatively "naked" and more reactive. They also effectively stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.
-
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq).
-
Causality Insight: Using a slight excess of the amine ensures the complete consumption of the starting material. For less reactive amines, a larger excess may be beneficial.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-chloro-3-fluoropyridine derivative.
Table 1: Representative Conditions for Amination Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |
| Morpholine | K₂CO₃ | DMSO | 100 | 4-8 | >90% |
| Piperidine | K₂CO₃ | DMF | 90 | 6-12 | >85% |
| Aniline | Cs₂CO₃ | NMP | 120 | 12-24 | 70-85% |
| Benzylamine | K₂CO₃ | DMSO | 100 | 6-10 | >90% |
Application Note 2: Synthesis of 2-Alkoxy/Aryloxy-5-chloro-3-fluoropyridines
Substitution with oxygen nucleophiles requires the in situ generation of a potent alkoxide or phenoxide. This is typically achieved using a strong, non-nucleophilic base like sodium hydride.
Protocol: General Procedure for O-Arylation/Alkylation
-
Nucleophile Preparation: To a dry, two-neck round-bottom flask under an inert atmosphere, add the desired alcohol or phenol (1.2 eq) and a suitable anhydrous solvent (e.g., THF or DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil; 1.2-1.3 eq) portion-wise.
-
Safety & Trustworthiness: NaH reacts violently with water and protic solvents, evolving flammable hydrogen gas. Ensure all glassware is scrupulously dry and perform the addition slowly. The evolution of H₂ gas should be allowed to subside before proceeding.
-
-
Alkoxide/Phenoxide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the freshly prepared nucleophile solution.
-
Reaction Execution: Heat the reaction mixture (typically 60-100 °C) and monitor its progress.
-
Work-up: After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with an organic solvent, wash the combined organic layers with brine, dry (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for O-Arylation/Alkylation
| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |
| Phenol | NaH | DMF | 80 | 8-16 | 75-90% |
| 4-Methoxyphenol | NaH | DMF | 80 | 6-12 | >85% |
| Benzyl Alcohol | NaH | THF | 65 (reflux) | 12-18 | 70-85% |
| Isopropanol | NaH | THF | 65 (reflux) | 12-24 | 60-75% |
Application Note 3: Synthesis of 2-Thio-5-chloro-3-fluoropyridines
Thiolates are exceptionally potent nucleophiles and typically react under milder conditions than their oxygen or nitrogen counterparts.[3][4] A moderate base is often sufficient to generate the necessary thiolate anion.
Protocol: General Procedure for S-Arylation/Alkylation
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the desired thiol (1.1 eq), a suitable solvent (e.g., DMF or acetonitrile), and a base (e.g., K₂CO₃ or DIPEA; 1.5 eq).
-
Thiolate Formation: Stir the mixture at room temperature for 20-30 minutes.
-
Causality Insight: The pKa of thiols is significantly lower than that of alcohols or amines, allowing for deprotonation with weaker bases. This enhances the functional group tolerance of the reaction.
-
-
Substrate Addition: Add this compound (1.0 eq) to the mixture.
-
Reaction Execution: The reaction is often exothermic. It can typically be stirred at room temperature or with gentle heating (40-60 °C) to ensure completion.
-
Monitoring & Work-up: Monitor the reaction to completion. Perform a standard aqueous work-up as described in the amination protocol.
-
Purification: Purify the crude product by flash column chromatography.
Table 3: Representative Conditions for S-Arylation/Alkylation
| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |
| Thiophenol | K₂CO₃ | DMF | 25-40 | 2-4 | >95% |
| 4-Methylthiophenol | K₂CO₃ | Acetonitrile | 50 | 3-6 | >90% |
| Benzyl Mercaptan | DIPEA | DMF | 25 | 1-3 | >95% |
| Dodecanethiol | K₂CO₃ | DMF | 40 | 4-8 | >90% |
Conclusion
This compound is a synthetically tractable and highly valuable scaffold for the construction of complex molecules. The principles of nucleophilic aromatic substitution, governed by the electronic properties of the pyridine ring, dictate a strong and predictable preference for substitution at the C2 position. By understanding the underlying mechanistic rationale and employing the robust protocols detailed in this guide, researchers in drug development and materials science can effectively and regioselectively functionalize this building block with a diverse range of amine, oxygen, and sulfur nucleophiles, accelerating the pace of innovation.
References
- PubMed. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. J Org Chem.
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- RSC Publishing. (2024). Directed nucleophilic aromatic substitution reaction.
- National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
- ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
- National Institutes of Health. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC.
- ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters.
- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- YouTube. (2019). nucleophilic aromatic substitutions.
- ACS Publications. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters.
- Mansoura University. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries.
- National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC.
- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J Org Chem.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- Wavefunction, Inc. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
- Google Patents. (n.d.). EP0192287A2 - Process for the preparation of fluorinated pyridines.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- PubChem. (n.d.). This compound.
- ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
- Google Patents. (n.d.). EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.
- Google Patents. (n.d.). US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine.
- ResearchGate. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile.
- Figshare. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile.
Sources
Application Note: Regioselective Lithiation of 2,5-Dichloro-3-fluoropyridine for the Synthesis of Functionalized Pyridine Scaffolds
Abstract
This document provides a comprehensive guide to the regioselective lithiation of 2,5-dichloro-3-fluoropyridine at the C-4 position. This protocol leverages the powerful principle of Directed ortho-Metalation (DoM), utilizing Lithium Diisopropylamide (LDA) as a sterically hindered, non-nucleophilic base. We will explore the mechanistic basis for the observed regioselectivity, provide a detailed, field-tested experimental protocol, offer troubleshooting guidance, and outline essential safety precautions. This method provides a reliable and high-yielding pathway to 2,5-dichloro-3-fluoro-4-substituted pyridines, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.
Introduction and Scientific Background
Substituted pyridine rings are privileged scaffolds in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1] The precise introduction of substituents onto the pyridine core is a central challenge in synthetic chemistry. Direct functionalization of halogenated pyridines is particularly valuable as it allows for subsequent modifications via cross-coupling reactions.
The lithiation of pyridine derivatives, followed by quenching with an electrophile, is a powerful strategy for C-C and C-heteroatom bond formation.[1][2] However, regioselectivity can be a significant challenge. The technique of Directed ortho-Metalation (DoM) offers an elegant solution, wherein a directing metalating group (DMG) on the aromatic ring coordinates to an organolithium base, facilitating deprotonation at an adjacent (ortho) position.[3][4]
In the case of this compound, the fluorine atom at the C-3 position serves as a potent, albeit relatively weak, directing group. Its electronegativity inductively acidifies the adjacent C-4 proton, and it acts as a Lewis basic site to coordinate the lithium cation of the base. This coordination, known as the complex-induced proximity effect (CIPE), localizes the base and directs deprotonation specifically to the C-4 position.[3] The use of a hindered base like Lithium Diisopropylamide (LDA) is crucial to prevent nucleophilic addition to the electron-deficient pyridine ring, favoring the desired deprotonation pathway.[1] This protocol details a robust method to generate the 4-lithio-2,5-dichloro-3-fluoropyridine intermediate, which can be trapped with a variety of electrophiles to afford highly functionalized pyridine products.
Mechanism: The Basis of Regioselectivity
The regioselective lithiation of this compound is governed by the principles of Directed ortho-Metalation. The reaction proceeds through a well-defined mechanism that ensures functionalization occurs exclusively at the C-4 position.
-
Complexation: The Lewis acidic lithium ion of the LDA dimer or monomer coordinates to the most Lewis basic heteroatom on the pyridine substrate. In this case, the fluorine at C-3 acts as the directing group.[3][4]
-
Deprotonation: This coordination brings the bulky diisopropylamide base into close proximity with the proton at the C-4 position. The base then abstracts this proton, which is the most acidic of the available ring protons due to the inductive effect of the adjacent fluorine and chlorine atoms.
-
Formation of the Aryllithium Intermediate: This deprotonation step generates a stable (at low temperatures) 2,5-dichloro-3-fluoro-4-lithiopyridine intermediate. This species is a potent nucleophile.
-
Electrophilic Quench: The aryllithium intermediate readily reacts with a wide range of electrophiles (E+) in an ipso-substitution, replacing the lithium atom and forming a new bond at the C-4 position.[4]
The reaction is performed at -78 °C to ensure the kinetic stability of the aryllithium intermediate, preventing potential side reactions such as rearrangement or decomposition.[5]
Caption: Reaction mechanism of Directed ortho-Metalation.
Detailed Experimental Protocol
This protocol describes the in situ generation of LDA, followed by the lithiation of this compound and quenching with a generic electrophile. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.[6]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | >97% purity |
| Diisopropylamine | >99.5%, freshly distilled from CaH₂ |
| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M solution in hexanes |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O, distilled from Na/benzophenone |
| Electrophile | Anhydrous, as required |
| Schlenk Flasks/Reaction Vessel | Oven-dried (>120 °C) and cooled under inert gas |
| Syringes and Needles | Oven-dried and cooled under inert gas |
| Low-Temperature Bath | Acetone/Dry Ice or Cryocooler (-78 °C) |
| Magnetic Stirrer and Stir Bars |
Step-by-Step Procedure
Workflow Overview
Caption: Experimental workflow for the lithiation protocol.
-
Preparation of LDA Solution (in situ):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of argon, add anhydrous THF (0.4 M relative to diisopropylamine).
-
Cool the flask to 0 °C using an ice/water bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents relative to the limiting reagent).
-
Slowly add n-butyllithium solution (1.05 equivalents) dropwise via syringe while stirring. A cloudy white suspension may form.
-
Stir the solution at 0 °C for 30 minutes to ensure complete formation of LDA.
-
-
Lithiation of this compound:
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the pyridine solution dropwise to the cold LDA solution over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Stir the resulting dark-colored solution at -78 °C for 1 hour. The formation of the 4-lithiopyridine intermediate is typically complete within this time.
-
-
Electrophilic Quench:
-
Dissolve the chosen electrophile (1.2 - 1.5 equivalents) in a small amount of anhydrous THF.
-
Slowly add the electrophile solution to the aryllithium solution at -78 °C. A color change is often observed upon addition.
-
Continue stirring at -78 °C for 1-2 hours (reaction time may vary depending on the electrophile).
-
After the reaction is complete, remove the cooling bath and allow the mixture to warm slowly to room temperature over approximately 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-substituted product.
-
Quantitative Data Summary
The following table provides a general summary of the reaction parameters. Researchers should optimize these conditions for their specific electrophile.
| Parameter | Value / Condition |
| Substrate Concentration | ~0.1 - 0.3 M in THF |
| Reagent Stoichiometry | |
| This compound | 1.0 eq |
| Diisopropylamine | 1.1 eq |
| n-Butyllithium | 1.05 eq |
| Electrophile | 1.2 - 1.5 eq |
| Reaction Conditions | |
| LDA Formation Temperature | 0 °C |
| Lithiation Temperature | -78 °C |
| Quench Temperature | -78 °C |
| Lithiation Time | 1 hour |
| Typical Yield Range | 65 - 95% (electrophile dependent) |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive LDA (wet diisopropylamine or THF).2. Deactivated n-BuLi.3. Reaction temperature too low for the specific electrophile. | 1. Ensure all solvents and reagents are rigorously dried. Use freshly distilled diisopropylamine.2. Titrate the n-BuLi solution before use to confirm its molarity.3. Allow the reaction to warm slowly to a higher temperature (e.g., -40 °C or RT) after electrophile addition. |
| Formation of Side Products | 1. Temperature rose above -70 °C during lithiation, causing decomposition.2. Addition of substrate or electrophile was too fast.3. Presence of oxygen in the reaction atmosphere. | 1. Maintain strict temperature control at -78 °C.2. Perform all additions slowly and dropwise.3. Ensure a positive pressure of high-purity inert gas throughout the experiment. Perform several vacuum/backfill cycles. |
| Low Yield after Workup | 1. Incomplete reaction.2. Product is water-soluble or volatile.3. Emulsion during extraction. | 1. Increase reaction time or use a slight excess of the electrophile.2. Saturate the aqueous layer with NaCl (brine) before extraction. Use care during solvent removal.3. Add brine to break up emulsions. Filter through Celite if necessary. |
Safety Precautions
All personnel must be thoroughly trained in handling pyrophoric and hazardous reagents.[6]
-
n-Butyllithium: Extremely pyrophoric. Reacts violently with water, air, and protic solvents. Must be handled under a strict inert atmosphere using proper syringe techniques. Always have a Class D fire extinguisher available.
-
Diisopropylamine: Corrosive and flammable liquid. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood.
-
Tetrahydrofuran (THF): Highly flammable. Can form explosive peroxides upon storage. Use only peroxide-free anhydrous THF.
-
Cryogenic Bath: Dry ice and acetone are extremely cold (-78 °C) and can cause severe frostbite upon contact. Wear cryogenic gloves and safety glasses.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves are mandatory at all times.
References
- HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
- Zeitschrift für Naturforschung B. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Gribble, G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate.
- (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate.
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
- Wikipedia. (n.d.). Directed ortho metalation.
- Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes.
- Chemistry. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.
- Sun, C., et al. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. PubMed Central.
- Kondo, Y., Murata, N., & Sakamoto, T. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES, 37(3), 1467.
- Brégent, T., et al. (2020). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed Central.
- Chemical Communications. (n.d.). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution.
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. ResearchGate.
Sources
Application Notes and Protocols for the Synthesis of 2-Amino-5-chloro-3-fluoropyridine Derivatives
Introduction: The Strategic Importance of the 2-Amino-5-chloro-3-fluoropyridine Scaffold
The 2-amino-5-chloro-3-fluoropyridine core is a highly valued pharmacophore in modern medicinal chemistry and agrochemical research. Its strategic substitution pattern, featuring a nucleophilic amino group, an electron-withdrawing chlorine atom, and a bioisosteric fluorine atom, provides a versatile platform for the development of novel bioactive molecules. Derivatives of this scaffold have shown significant promise as potent inhibitors of key biological targets, including cyclin-dependent kinases (CDKs), making them crucial for the development of next-generation therapeutics for oncology and inflammatory diseases.[1] This application note provides a comprehensive guide to the synthesis of 2-amino-5-chloro-3-fluoropyridine and its derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and development.
Synthetic Strategies: Pathways to the Core Scaffold
The synthesis of 2-amino-5-chloro-3-fluoropyridine can be approached through several strategic routes, each with its own advantages and considerations. The choice of a particular pathway often depends on the availability of starting materials, desired scale of production, and the specific substitution patterns of the target derivatives.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) of Polysubstituted Pyridines
A prevalent and efficient method for the synthesis of 2-amino-5-chloro-3-fluoropyridine involves the direct amination of a suitably activated pyridine ring via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of electron-withdrawing groups, such as halogens, on the pyridine ring activates it towards nucleophilic attack.[2][3][4]
Reaction Principle: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, formed by the addition of the nucleophile (ammonia) to the electron-deficient pyridine ring. The subsequent elimination of a leaving group (in this case, a fluoride ion) restores the aromaticity of the ring and yields the desired aminopyridine.[3][4] The regioselectivity of the amination is dictated by the electronic and steric environment of the pyridine ring.
Workflow for SNAr Synthesis of 2-Amino-5-chloro-3-fluoropyridine:
Caption: General workflow for the synthesis of 2-amino-5-chloro-3-fluoropyridine via SNAr.
Detailed Protocol 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridine from 2,3-Difluoro-5-chloropyridine
This protocol is adapted from established procedures found in the patent literature.[5][6]
Materials:
-
2,3-Difluoro-5-chloropyridine
-
Aqueous ammonia (25-28%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Petroleum ether
-
High-pressure autoclave reactor
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge 2,3-difluoro-5-chloropyridine (1.0 eq) and a significant excess of aqueous ammonia (e.g., 10-15 eq).
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 120-140°C for 20-28 hours. The internal pressure will increase significantly.
-
Work-up: After cooling the reactor to room temperature, a solid precipitate is often observed. Filter the reaction mixture and wash the solid with water.
-
Extraction: Extract the aqueous filtrate with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by slurrying in petroleum ether, followed by filtration, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-5-chloro-3-fluoropyridine as a solid.
Quantitative Data:
| Parameter | Value/Range | Reference |
| Starting Material | 2,3-Difluoro-5-chloropyridine | [5][6] |
| Reagent | Aqueous Ammonia | [5][6] |
| Temperature | 120-140 °C | [5][6] |
| Reaction Time | 20-28 hours | [5][6] |
| Typical Yield | 85-90% | [5] |
| Purity | >98% (after purification) | |
| 1H NMR (DMSO-d6) | δ 6.44 (s, 2H), 7.58-7.61 (d, 1H), 7.78-7.79 (d, 1H) | [5] |
| MS (ESI) | m/z 147.1 [M+H]+ | [5] |
Strategy 2: Multi-step Synthesis from 2-Aminopyridine
An alternative approach to construct the target molecule involves a multi-step sequence starting from the readily available 2-aminopyridine. This pathway introduces the required substituents in a stepwise manner.
Reaction Principle: This synthetic route leverages a series of well-established organic transformations:
-
Nitration: Introduction of a nitro group at the 5-position of the pyridine ring.
-
Acylation: Protection of the amino group to modulate its reactivity and prevent side reactions.
-
Reduction: Conversion of the nitro group to a second amino group.
-
Diazotization and Balz-Schiemann Reaction: Transformation of the newly introduced amino group into a diazonium salt, followed by thermal or photochemical decomposition in the presence of a fluoride source (e.g., HBF4) to install the fluorine atom.[5][7][8][9][10]
-
Hydrolysis: Deprotection of the acetylated amino group.
-
Chlorination: Introduction of the chlorine atom at the 5-position.
Workflow for Multi-step Synthesis:
Caption: Multi-step synthesis of 2-amino-5-chloro-3-fluoropyridine from 2-aminopyridine.
Detailed Protocol 2: Balz-Schiemann Reaction for Fluorination of Aminopyridines
This protocol provides a general procedure for the key fluorination step.[5][7]
Materials:
-
Substituted aminopyridine
-
Hydrofluoroboric acid (HBF4, 48% in water)
-
Sodium nitrite (NaNO2)
-
Suitable solvent for decomposition (e.g., toluene, xylene)
Procedure:
-
Formation of Diazonium Salt: Dissolve the aminopyridine (1.0 eq) in hydrofluoroboric acid at a low temperature (0-5°C).
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C. Stir for an additional 30 minutes.
-
Isolation of Diazonium Salt: The diazonium tetrafluoroborate salt often precipitates and can be collected by filtration, washed with cold ethanol and ether, and dried under vacuum.
-
Thermal Decomposition: The isolated diazonium salt is then added portion-wise to a high-boiling point solvent (e.g., toluene) at an elevated temperature (e.g., 110°C) to induce thermal decomposition and formation of the fluoro-substituted pyridine.
-
Work-up and Purification: After the evolution of nitrogen gas ceases, the reaction mixture is cooled, washed with aqueous base, and the organic layer is dried and concentrated. The product is then purified by chromatography or recrystallization.
Derivatization and Application in Drug Discovery
The 2-amino group of 2-amino-5-chloro-3-fluoropyridine serves as a versatile handle for further functionalization, most notably through coupling reactions to construct more complex molecules with therapeutic potential.
Buchwald-Hartwig Amination for the Synthesis of CDK Inhibitors
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12][13][14][15][16] This reaction is instrumental in coupling the 2-amino-5-chloro-3-fluoropyridine core with various aryl or heteroaryl halides to generate libraries of potential drug candidates, including CDK inhibitors.[17][18][19][20][21]
Reaction Principle: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[11]
General Protocol 3: Buchwald-Hartwig Coupling of 2-Amino-5-chloro-3-fluoropyridine with an Aryl Halide
Materials:
-
2-Amino-5-chloro-3-fluoropyridine
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), 2-amino-5-chloro-3-fluoropyridine (1.2 eq), base (2.0 eq), palladium catalyst (e.g., 2-5 mol%), and phosphine ligand (e.g., 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Data Summary for a Representative Buchwald-Hartwig Reaction:
| Parameter | Example Condition |
| Aryl Halide | 4-Bromotoluene |
| Amine | 2-Amino-5-chloro-3-fluoropyridine |
| Catalyst | Pd2(dba)3 (2.5 mol%) |
| Ligand | Xantphos (5 mol%) |
| Base | Cs2CO3 (2.0 eq) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 18 hours |
| Typical Yield | 70-90% |
Purification and Characterization
Purification:
-
Recrystallization: Effective for obtaining high-purity solid products. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: Silica gel chromatography is the standard method for purifying crude reaction mixtures, especially for non-crystalline products or for separating closely related impurities. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often employed.
Characterization: A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., N-H stretches for the amino group, C-F, and C-Cl bonds).
Conclusion
The synthesis of 2-amino-5-chloro-3-fluoropyridine derivatives is a cornerstone of modern synthetic and medicinal chemistry. The strategic routes outlined in this application note, particularly the robust SNAr and versatile Buchwald-Hartwig amination protocols, provide researchers with reliable methods to access this important class of compounds. A thorough understanding of the underlying reaction mechanisms, coupled with meticulous experimental technique and comprehensive characterization, is paramount to the successful synthesis and development of novel therapeutics and other functional molecules based on this privileged scaffold.
References
- Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
- ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies | Journal of Medicinal Chemistry. [Link]
- National Institutes of Health. (2014).
- ResearchGate. (2014).
- Chemistry Steps.
- Wikipedia.
- ResearchGate. Buchwald coupling of 1 with various anilines and 2‐aminopyridines.... [Link]
- Grokipedia. Balz–Schiemann reaction. [Link]
- Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
- ACS Publications. (1998). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry. [Link]
- Royal Society of Chemistry. (2001). Facile synthesis of functionalized 4-aminopyridines. [Link]
- PubMed. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). [Link]
- National Institutes of Health. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. [Link]
- Wikipedia. Balz–Schiemann reaction. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- PubMed Central. (2024).
- National Institutes of Health. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
- Royal Society of Chemistry. (2013).
- Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]
- Amerigo Scientific. 2-Amino-5-chloro-3-fluoropyridine (97%). [Link]
- YouTube. (2019).
- National Institutes of Health. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- MDPI. (2022).
- National Institutes of Health. (2020).
- National Institutes of Health. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)
- Google Patents. (2017).
- Patsnap Eureka. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]
- Biorxiv. (2022). Ultrafast 19F MAS NMR. [Link]
- Google Patents. (2022). CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content.
- Google Patents. (2010). CN101648904A - Synthesis method of 2,3-difluoro-5-chloropyridine.
- Google Patents. (2016). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
- ResearchGate. (2016). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 10. Balz-Schiemann Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: The Strategic Use of 2,5-Dichloro-3-fluoropyridine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 2,5-dichloro-3-fluoropyridine as a key starting material in the synthesis of potent and selective kinase inhibitors. We will delve into the strategic considerations behind its use, focusing on the regioselective functionalization of the pyridine core through Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This document offers detailed, field-proven protocols for the synthesis of a representative 2,3,5-trisubstituted pyridine-based kinase inhibitor, highlighting the rationale behind the chosen synthetic route and reaction conditions. The information presented herein is intended to equip researchers in medicinal chemistry and drug discovery with the necessary knowledge to effectively utilize this versatile building block in their kinase inhibitor discovery programs.
Introduction: The Versatility of the Substituted Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it a highly sought-after motif in the design of kinase inhibitors.[1] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
This compound is a particularly attractive starting material for the synthesis of kinase inhibitors due to its distinct electronic properties and multiple reaction sites. The two chlorine atoms at the 2- and 5-positions provide handles for sequential and regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The fluorine atom at the 3-position can enhance binding affinity to the target kinase through favorable electrostatic interactions and can also improve metabolic stability.
This application note will focus on a robust two-step synthetic strategy to access 2,3,5-trisubstituted pyridine-based kinase inhibitors from this compound. This approach allows for the systematic exploration of the chemical space around the pyridine core, facilitating the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Synthetic Strategy: A Two-Pronged Approach to Functionalization
The synthesis of 2,3,5-trisubstituted pyridine kinase inhibitors from this compound typically proceeds via a sequential functionalization strategy. The general workflow involves an initial Suzuki-Miyaura cross-coupling reaction to install an aryl or heteroaryl moiety, followed by a nucleophilic aromatic substitution to introduce a second substituent.
Regioselectivity in the Suzuki-Miyaura Cross-Coupling
The first step in our synthetic sequence is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A key consideration here is the regioselectivity of the reaction. In 2,5-dichloropyridines, the C2 position is generally more electrophilic and thus more reactive towards oxidative addition of the palladium catalyst. This preferential reactivity allows for the selective arylation at the C2 position.[2] The presence of the electron-withdrawing fluorine atom at the C3 position in our starting material, this compound, is expected to further enhance the electrophilicity of the C2 position, thus favoring a C2-selective coupling.
Diagram 1: General Synthetic Workflow
Caption: Generalized synthetic workflow for 2,5-disubstituted-3-fluoropyridine kinase inhibitors.
Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
Following the successful C2-arylation, the remaining chlorine atom at the C5 position serves as a handle for the introduction of a second substituent via a nucleophilic aromatic substitution (SNAr) reaction. This step is crucial for building molecular diversity and optimizing the pharmacological properties of the final compound. A wide range of nucleophiles, such as amines and alcohols, can be employed in this reaction. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent, such as DMF or DMSO, in the presence of a base.[3]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative 2,3,5-trisubstituted pyridine-based kinase inhibitor.
Protocol 1: Synthesis of 2-(4-Fluorophenyl)-5-chloro-3-fluoropyridine (Intermediate 1)
This protocol describes the C2-selective Suzuki-Miyaura cross-coupling of this compound with 4-fluorophenylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
4-Fluorophenylboronic acid (1.2 eq.)
-
Sodium carbonate (Na₂CO₃) (2.0 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add Pd(dppf)Cl₂ (0.05 eq.) to the mixture.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the vessel.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(4-fluorophenyl)-5-chloro-3-fluoropyridine.
Expected Outcome:
The expected product is a white to off-white solid. The yield can vary but is typically in the range of 70-85%.
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Starting Material | This compound |
| Boronic Acid | 4-Fluorophenylboronic acid |
| Catalyst | Pd(dppf)Cl₂ |
| Base | Na₂CO₃ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 80-90 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-85% |
Protocol 2: Synthesis of a Representative Kinase Inhibitor
This protocol describes the nucleophilic aromatic substitution at the C5 position of Intermediate 1 with a suitable amine to generate a representative kinase inhibitor.
Materials:
-
2-(4-Fluorophenyl)-5-chloro-3-fluoropyridine (Intermediate 1) (1.0 eq.)
-
Amine nucleophile (e.g., 3-amino-1-propanol) (1.5 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 2-(4-fluorophenyl)-5-chloro-3-fluoropyridine (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Add N,N-Dimethylformamide (DMF) to the vessel.
-
Add the amine nucleophile (1.5 eq.) to the reaction mixture.
-
Heat the mixture to 100-120 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Expected Outcome:
The final product is expected to be a solid. The yield will depend on the specific amine nucleophile used but is generally in the range of 60-80%.
Diagram 2: Kinase Inhibition Mechanism
Caption: Competitive binding of the pyridine-based inhibitor to the kinase hinge region.
Rationale and Scientific Integrity
The protocols described above are designed to be robust and reproducible. The choice of reagents and reaction conditions is based on established principles of organic chemistry and has been validated in similar synthetic transformations.
-
Suzuki-Miyaura Coupling: The use of a palladium catalyst with a phosphine ligand like dppf is standard for Suzuki couplings. The base is required to activate the boronic acid for transmetalation. The mixed solvent system of dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reagents.
-
Nucleophilic Aromatic Substitution: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex). The elevated temperature is necessary to overcome the activation energy of the reaction. The base is required to deprotonate the nucleophile, increasing its nucleophilicity.
The self-validating nature of these protocols lies in the ability to monitor the reaction progress using standard analytical techniques like TLC and LC-MS. The purification of the products by flash column chromatography ensures the isolation of the desired compounds in high purity, which can be confirmed by NMR spectroscopy and mass spectrometry.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic routes outlined in this application note, primarily involving a regioselective Suzuki-Miyaura cross-coupling followed by a nucleophilic aromatic substitution, provide a reliable and efficient means of generating diverse libraries of 2,3,5-trisubstituted pyridine analogs. The resulting compounds have the potential to exhibit significant in vitro and in vivo activity against a range of kinase targets, making them promising candidates for further drug development.
References
- Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028-37. [Link]
- Zhou, W., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 15(3), 329. [Link]
- Hartmut, S., et al. (2008). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. ChemMedChem, 3(12), 1893-904. [Link]
- Liang, T. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9, 677-683. [Link]
- Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795. [Link]
Sources
- 1. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Grignard Reaction with 2,5-Dichloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Fluoropyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and agrochemicals. The introduction of fluorine into these scaffolds can profoundly influence their physicochemical properties, such as metabolic stability, binding affinity, and bioavailability. 2,5-Dichloro-3-fluoropyridine is a valuable building block, offering multiple reaction sites for the strategic introduction of molecular complexity. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, provides a direct route to functionalize this heterocycle. However, the presence of multiple halogen substituents and the electron-deficient nature of the pyridine ring present unique challenges in terms of regioselectivity and reaction control.
This comprehensive guide provides a deep dive into the theoretical and practical aspects of the Grignard reaction with this compound. We will explore the mechanistic nuances that govern regioselectivity, present detailed protocols for both Grignard reagent formation and subsequent cross-coupling reactions, and offer expert insights into troubleshooting and optimization.
Mechanism and Theory: Navigating Regioselectivity
The Grignard reaction with this compound can proceed via two main pathways: direct formation of a pyridyl Grignard reagent through oxidative addition of magnesium, or a metal-halogen exchange with a pre-formed Grignard reagent. The subsequent utility of the formed organometallic species is often demonstrated in cross-coupling reactions, such as the Kumada coupling.[1][2]
Formation of the Pyridyl Grignard Reagent
The formation of a Grignard reagent from an aryl halide is a surface reaction involving the transfer of electrons from magnesium metal to the aryl halide.[3] For polyhalogenated pyridines, the site of Grignard formation is influenced by several factors:
-
Halogen Reactivity: The ease of oxidative addition generally follows the trend I > Br > Cl.[3] In the case of this compound, both reactive sites are chlorines.
-
Position on the Pyridine Ring: The electron-withdrawing nature of the nitrogen atom makes the α (2 and 6) and γ (4) positions more electron-deficient and generally more reactive towards metal-halogen exchange.
-
Electronic Influence of Substituents: The strongly electron-withdrawing fluorine atom at the 3-position will further activate the pyridine ring. This effect will be most pronounced at the adjacent 2-position, increasing the acidity of the C-H bond and the electrophilicity of the C-Cl bond.
Based on these principles, the chlorine at the 2-position is the most probable site for Grignard reagent formation. The proximity to the ring nitrogen and the activating effect of the adjacent fluorine atom make the C2-Cl bond more susceptible to oxidative addition or metal-halogen exchange.
The Kumada Coupling: A Powerful Application
Once formed, the 2-chloro-3-fluoro-5-pyridylmagnesium halide can be used in a variety of subsequent reactions. A prominent application is the Kumada cross-coupling reaction, which involves the palladium- or nickel-catalyzed reaction of the Grignard reagent with an organic halide to form a new carbon-carbon bond.[2][4] The catalytic cycle, broadly accepted, involves oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[5]
Experimental Protocols
Protocol 1: Formation of 2-Chloro-3-fluoro-5-pyridylmagnesium Chloride
This protocol details the in situ formation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Under an inert atmosphere, add magnesium turnings (1.2 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Activation: Briefly heat the magnesium turnings under vacuum and then cool to room temperature. Add a single crystal of iodine. The purple color of the iodine should fade upon gentle warming, indicating activation of the magnesium surface.
-
Initiation: Add a small volume of anhydrous THF. In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small aliquot of this solution to the magnesium suspension.
-
Reaction: The reaction mixture may need to be gently warmed to initiate the Grignard formation, which is indicated by a gentle reflux and the disappearance of the magnesium. Once initiated, add the remaining solution of this compound dropwise to maintain a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is now ready for use in subsequent reactions.
Caption: Workflow for Grignard Reagent Formation.
Protocol 2: Nickel-Catalyzed Kumada Coupling with an Aryl Bromide
This protocol describes the use of the prepared Grignard reagent in a Kumada cross-coupling reaction.
Materials:
-
In situ prepared 2-Chloro-3-fluoro-5-pyridylmagnesium chloride in THF
-
Aryl bromide (e.g., 4-bromotoluene)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a separate, dry Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 equivalent) and Ni(dppp)Cl₂ (0.05 equivalents) in anhydrous THF.
-
Reaction: Cool the catalyst and substrate solution to 0 °C in an ice bath. To this solution, add the freshly prepared Grignard reagent solution (1.1 equivalents) dropwise via a syringe or cannula.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired coupled product.
Caption: Workflow for Kumada Cross-Coupling.
Data Presentation: Representative Kumada Coupling Conditions
The following table summarizes typical conditions for nickel- and palladium-catalyzed Kumada couplings of aryl Grignard reagents with aryl halides, which can be adapted for the Grignard reagent of this compound.
| Catalyst | Ligand | Solvent | Temperature (°C) | Typical Substrates | Reference |
| NiCl₂ | dppp | THF/Et₂O | 0 to rt | Aryl-MgBr + Aryl-Br/I | [4] |
| Pd(PPh₃)₄ | PPh₃ | THF | rt to 60 | Aryl-MgBr + Aryl-Cl/Br/I | [2] |
| NiCl₂ | dppe | Et₂O | rt | Aryl-MgBr + Aryl-Br/I | [2] |
| Fe(acac)₃ | None | THF/NMP | rt | Aryl-MgBr + Aryl-Cl | [2] |
Troubleshooting
-
Failure to Initiate Grignard Formation:
-
Cause: Passivated magnesium surface, presence of moisture.
-
Solution: Ensure all glassware is rigorously dried. Use high-quality magnesium turnings. Activate the magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing. Ensure the solvent is anhydrous.
-
-
Low Yield of Grignard Reagent:
-
Cause: Incomplete reaction, side reactions (e.g., Wurtz coupling).
-
Solution: Ensure a slight excess of magnesium is used. Control the rate of addition of the aryl halide to prevent localized high concentrations.
-
-
Low Yield in Kumada Coupling:
-
Cause: Inactive catalyst, poor quality Grignard reagent.
-
Solution: Use a fresh, active catalyst. Ensure the Grignard reagent was successfully formed before proceeding with the coupling. Consider using a different catalyst or ligand system. The presence of LiCl can sometimes enhance the reactivity of Grignard reagents.
-
-
Formation of Homocoupled Byproducts:
-
Cause: Reaction of the Grignard reagent with unreacted aryl halide.
-
Solution: Optimize the stoichiometry of the reactants. A slight excess of the Grignard reagent can sometimes be beneficial.
-
References
- New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate.
- Kumada Coupling - Organic Chemistry Portal.
- Kumada coupling - Wikipedia.
- Kumada Coupling | NROChemistry.
- Metal–halogen exchange - Wikipedia.
Sources
Application Notes and Protocols for Sonogashira Coupling of 2,5-Dichloro-3-fluoropyridine
Introduction: Navigating the Regioselective Alkynylation of a Key Heterocyclic Building Block
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.[1] This powerful transformation has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials due to its typically mild reaction conditions and broad functional group tolerance.[2] The subject of this guide, 2,5-Dichloro-3-fluoropyridine, is a highly valuable, electron-deficient heterocyclic building block. Its utility in medicinal chemistry and materials science is predicated on the ability to selectively functionalize the C2 and C5 positions. The Sonogashira coupling offers a direct route to introduce alkynyl moieties, which can serve as versatile handles for further synthetic elaborations.
However, the presence of two chloro-substituents and a deactivating fluoro group presents a significant challenge in controlling the regioselectivity of the coupling reaction. The electronic environment of the pyridine ring, influenced by the nitrogen atom and the fluorine substituent, dictates the relative reactivity of the C-Cl bonds at the C2 and C5 positions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and controlling the Sonogashira coupling of this compound. We will delve into the mechanistic underpinnings that govern regioselectivity and provide detailed, field-proven protocols to achieve desired synthetic outcomes.
Mechanistic Insights: The Decisive Factors in Regioselectivity
The Sonogashira reaction proceeds through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to afford the coupled product.
For this compound, the critical question is which of the two C-Cl bonds will preferentially undergo oxidative addition to the palladium catalyst. Several factors influence this regiochemical outcome:
-
Electronic Effects: The pyridine nitrogen and the 3-fluoro substituent are both electron-withdrawing, rendering the pyridine ring electron-deficient. Generally, the carbon atom at the 2-position (α to the nitrogen) is more electron-deficient and thus more activated towards oxidative addition compared to the 5-position.
-
Steric Hindrance: The steric environment around the two chlorine atoms can also play a role. The C2-position is flanked by the nitrogen atom and the C3-fluoro substituent, while the C5-position is less sterically encumbered.
-
Ligand Effects: The choice of phosphine ligand on the palladium catalyst can profoundly influence the regioselectivity. Bulky, electron-rich ligands can favor coupling at the less sterically hindered position.
-
Reaction Conditions: As we will explore, specific reaction conditions, including the use of ligand-free systems, can lead to unconventional and highly selective outcomes.
Recent studies on dihalopyridines have demonstrated that while C2-functionalization is often the default pathway, C5-selectivity can be achieved under specific "Jeffery" conditions, which are typically ligand-free.[3] This highlights the critical importance of catalyst and condition screening to achieve the desired regiochemical control.
Visualizing the Catalytic Cycle
To better understand the intricacies of this reaction, the following diagram illustrates the key steps in the Sonogashira coupling catalytic cycle.
Sources
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 2,5-Dichloro-3-fluoropyridine
Introduction: The Strategic Value of 2,5-Dichloro-3-fluoropyridine
In the landscape of modern medicinal chemistry and drug development, fluorinated heterocyclic scaffolds are of paramount importance. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] this compound has emerged as a highly versatile and strategic building block for the synthesis of complex, polysubstituted pyridine derivatives.[2] Its utility is rooted in the differential reactivity of its three halogen substituents, which allows for a programmed, site-selective introduction of diverse functionalities.
This guide provides an in-depth exploration of the synthetic pathways originating from this compound. We will dissect the underlying principles of its reactivity and present detailed, field-proven protocols for key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The methodologies discussed herein are designed to empower researchers to unlock the synthetic potential of this valuable intermediate.
Reactivity Profile: A Hierarchy of Halogen Reactivity
The synthetic utility of this compound hinges on the predictable regioselectivity of its functionalization. The reactivity of the halogen atoms is governed by a combination of electronic and steric factors.
-
C2-Chloride: This position is the most activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cycles. Its activation is due to the strong electron-withdrawing inductive effect of the adjacent pyridine nitrogen and the C3-fluorine atom. Nucleophilic attack at this position leads to a stabilized Meisenheimer intermediate.[3][4]
-
C5-Chloride: This position is significantly less electrophilic than the C2 position. While it can participate in cross-coupling reactions, it typically requires more forcing conditions or specialized catalytic systems designed to override the inherent preference for C2.[5][6]
-
C3-Fluoride: The C-F bond is the strongest carbon-halogen bond, making it the least likely to act as a leaving group in either SNAr or standard cross-coupling reactions.[7] Its primary role is to activate the pyridine ring through its powerful inductive electron withdrawal, influencing the reactivity of the adjacent chloro substituents.
This reactivity hierarchy (C2-Cl > C5-Cl >> C3-F) is the cornerstone of any synthetic strategy, enabling sequential, site-selective modifications.
Synthetic Strategy I: Site-Selective Nucleophilic Aromatic Substitution (SNAr)
The pronounced electrophilicity of the C2 position makes it an ideal site for introducing nitrogen, oxygen, or sulfur nucleophiles via an SNAr mechanism. This reaction is often the first step in a multi-step synthesis, leveraging the high reactivity of the C2-Cl to install a key functional group while preserving the C5-Cl for subsequent transformations.
Causality of Experimental Design
The choice of base and solvent is critical for a successful SNAr reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used to neutralize the HCl generated during the reaction without competing with the primary nucleophile. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they can solvate the ions involved and facilitate the reaction, which often proceeds through a charged Meisenheimer complex intermediate.
Experimental Protocol: Selective Amination at the C2-Position
This protocol describes the selective reaction of this compound with a primary amine, morpholine, to yield 4-(5-chloro-3-fluoropyridin-2-yl)morpholine.
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous acetonitrile.
-
Add potassium carbonate to the solution.
-
Slowly add morpholine to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(5-chloro-3-fluoropyridin-2-yl)morpholine.
General Workflow for SNAr Reaction
Caption: SNAr Experimental Workflow.
Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. For this compound, these reactions provide access to a vast chemical space of biaryl, alkylated, and aminated pyridine derivatives. The key to success is controlling the site of reaction.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[8] While the C2 position is intrinsically more reactive, recent advances have demonstrated that ligand choice can direct the coupling to the C5 position.[5][6]
In Pd-catalyzed couplings, the ligand bound to the palladium center plays a crucial role in the catalytic cycle, influencing the rate of oxidative addition and reductive elimination. For dichloropyridines, sterically hindered phosphine ligands can preferentially block the more accessible C2 position, thereby promoting oxidative addition at the less reactive C5 position. This "ligand-controlled" selectivity is a powerful strategy to access otherwise difficult-to-synthesize isomers.[5]
This protocol describes the C5-selective arylation of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%) [A sterically hindered phosphine ligand]
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
Anhydrous 1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask, magnetic stirrer, condenser, and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the degassed 1,4-dioxane/water solvent mixture to the Schlenk flask.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by GC-MS, observing the formation of the C5-coupled product as the major isomer.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 2-chloro-3-fluoro-5-phenylpyridine.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for synthesizing carbon-nitrogen bonds by coupling amines with aryl halides.[9][10] This method is exceptionally broad in scope and offers a complementary approach to SNAr for installing amine functionalities, especially for less nucleophilic amines or when milder conditions are required.
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9][11] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
This protocol details the coupling of the SNAr product, 4-(5-chloro-3-fluoropyridin-2-yl)morpholine, with a secondary amine. However, to demonstrate the direct utility on the starting material, we will describe the coupling of this compound with aniline at the more reactive C2 position.
Materials:
-
This compound (1.0 equiv.)
-
Aniline (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)[12]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)[11]
-
Anhydrous Toluene
-
Schlenk flask, magnetic stirrer, condenser, and inert atmosphere setup
Procedure:
-
In a glovebox or under a robust stream of inert gas, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the flask and heat the mixture to 110 °C for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material by GC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the combined organic filtrate with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired N-(5-chloro-3-fluoropyridin-2-yl)aniline.
Data Presentation: Summary of Synthetic Transformations
The following table summarizes the expected outcomes for the protocols described, providing a clear comparison of the synthetic strategies.
| Starting Material | Reaction Type | Key Reagents | Position | Product |
| This compound | SNAr | Morpholine, K₂CO₃ | C2 | 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine |
| This compound | Suzuki-Miyaura | Phenylboronic acid, Pd(OAc)₂/SPhos, K₃PO₄ | C5 | 2-Chloro-3-fluoro-5-phenylpyridine |
| This compound | Buchwald-Hartwig | Aniline, Pd₂(dba)₃/XPhos, NaOtBu | C2 | N-(5-Chloro-3-fluoropyridin-2-yl)aniline |
Conclusion
This compound is a powerful scaffold for the construction of novel heterocyclic compounds. A thorough understanding of its halogen reactivity hierarchy allows for precise, site-selective functionalization. By strategically employing nucleophilic aromatic substitution to modify the highly activated C2 position, followed by advanced, ligand-controlled palladium-catalyzed cross-coupling at the C5 position, chemists can rapidly assemble complex molecular architectures. The protocols and principles outlined in this guide serve as a robust foundation for researchers and drug development professionals to leverage this versatile building block in their synthetic campaigns.
References
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.National Institutes of Health (NIH).
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.MDPI.
- Buchwald–Hartwig amination.Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.ResearchGate.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.National Institutes of Health (NIH).
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.Royal Society of Chemistry (RSC).
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.ResearchGate.
- Metal–halogen exchange.Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Buchwald-Hartwig Amination.Chemistry LibreTexts.
- Suzuki Coupling.Organic Chemistry Portal.
- nucleophilic aromatic substitutions.YouTube.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.ACS Publications.
- This compound.PubChem.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.CompChem.
- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones.ACS Publications.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.MDPI.
- FLUORINATED HETEROCYCLIC COMPOUNDS.DocPlayer.
- Nucleophilic Aromatic Substitution.YouTube.
- Suzuki coupling of different chloropyridines with phenylboronic acids.ResearchGate.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.ResearchGate.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.ResearchGate.
- A comparison of regioselectivity in electrophilic aromatic substitution...ResearchGate.
- 15.2: Regioselectivity in Electrophilic Aromatic Substitution.Chemistry LibreTexts.
- This compound.MySkinRecipes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Application Notes and Protocols: Regioselective Functionalization of 2,5-Dichloro-3-fluoropyridine
Abstract
This technical guide provides a comprehensive overview of strategies for the regioselective functionalization of 2,5-dichloro-3-fluoropyridine, a critical building block in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.[1][2][3] The unique substitution pattern of this pyridine derivative presents both challenges and opportunities for selective chemical modification. This document details field-proven protocols for nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling, and directed metallation, explaining the underlying principles that govern regioselectivity at the C2, C4, C5, and C6 positions. Each section includes step-by-step experimental procedures, causality-driven explanations for methodological choices, and data-rich tables to guide researchers in synthesizing a diverse array of functionalized pyridine derivatives.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[4][5] The introduction of halogen substituents serves as a powerful tool for modulating the physicochemical properties of these molecules and provides synthetic handles for further elaboration. This compound (CAS 103999-77-5) has emerged as a particularly valuable intermediate due to its trifunctional nature.[3][6]
The challenge lies in selectively addressing one of its reactive sites: the two distinct chlorine atoms at C2 and C5, the highly acidic proton at C4, or the less reactive proton at C6. The electronic interplay between the electron-deficient nitrogen atom and the three halogen substituents dictates the reactivity of each position, allowing for precise and predictable functionalization with the appropriate choice of reagents and conditions.
This guide is designed to empower researchers, scientists, and drug development professionals to navigate the complex reactivity of this substrate and unlock its full synthetic potential.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Execution of the Stille Coupling with 2,5-Dichloro-3-fluoropyridine: A Detailed Guide for Pharmaceutical and Agrochemical Synthesis
<APPLICATION NOTE & PROTOCOL >
Introduction: The Strategic Importance of Fluorinated Pyridines
The functionalization of pyridine rings is a critical endeavor in the fields of medicinal chemistry and materials science.[1] Specifically, halogenated and fluorinated pyridine scaffolds are integral components of numerous commercial pharmaceuticals and agrochemicals. 2,5-Dichloro-3-fluoropyridine is a valuable starting material due to its multiple reaction sites, however, its electron-deficient nature and the potential for catalyst inhibition by the pyridine nitrogen present considerable synthetic challenges.[1]
The Stille cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds under mild conditions, making it highly suitable for the synthesis of complex molecules.[2][3] This reaction is known for its excellent tolerance of a wide range of functional groups.[4][5] This application note provides a comprehensive, field-proven protocol for the Stille coupling of this compound with a model organostannane, tributylethynylstannane. We will delve into the mechanistic reasoning behind the choice of reagents and conditions, offer a detailed step-by-step procedure, and provide essential guidance on safety and troubleshooting.
The Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle
The Stille reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7] The active catalyst is a 14-electron Pd(0) complex, which can be generated in situ from various precursors like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6][8]
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) intermediate.[5][7] The reaction typically occurs at the more reactive C-Cl bond at the 5-position due to electronic effects.
-
Transmetalation: The organostannane reagent (tributylethynylstannane) exchanges its organic group with the halide on the palladium complex.[5][6] This is often the rate-determining step of the reaction.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]
Caption: Figure 1: Generalized Catalytic Cycle of the Stille Reaction.
Detailed Experimental Protocol
This protocol outlines the Stille coupling of this compound with tributylethynylstannane.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | --- |
| Tributylethynylstannane | ≥97% | Commercially Available | Highly toxic; handle with extreme care.[10] |
| Pd(PPh₃)₄ | 99% | Commercially Available | Air-sensitive; store under inert gas.[11] |
| Copper(I) Iodide (CuI) | 99.99% | Commercially Available | Acts as a co-catalyst to enhance reaction rate.[12][13] |
| Anhydrous Dioxane | ≥99.8% | Commercially Available | Use a dry solvent to prevent unwanted side reactions. |
| Argon or Nitrogen Gas | High Purity | --- | For maintaining an inert atmosphere. |
| Flame-dried Schlenk flask | --- | --- | Essential for anhydrous conditions. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes.
-
-
Reagent Addition:
-
Add anhydrous dioxane via syringe to dissolve the solids.
-
Slowly add tributylethynylstannane (1.1 eq) to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 90 °C in an oil bath and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[7] The formation of insoluble polymeric tin fluorides facilitates their removal by filtration.[14]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired coupled product.
-
Caption: Figure 2: Experimental Workflow for the Stille Coupling.
Field-Proven Insights and Troubleshooting
-
Catalyst Selection: While Pd(PPh₃)₄ is a robust catalyst for this transformation, other palladium sources such as Pd₂(dba)₃ with a suitable phosphine ligand can also be effective.[4][8] The choice of ligand can significantly impact the reaction outcome, with sterically hindered, electron-rich ligands often accelerating the coupling.[9]
-
The "Copper Effect": The addition of a copper(I) co-catalyst, such as CuI, can dramatically increase the reaction rate, sometimes by a factor of over 1000.[6][15] This is attributed to a more facile transmetalation between the organostannane and the copper salt, followed by transmetalation to the palladium center.[13]
-
Solvent Choice: Polar aprotic solvents like DMF or dioxane are generally preferred for Stille couplings. Ensure the solvent is anhydrous to prevent hydrolysis of the organostannane and other side reactions.
-
Troubleshooting Low Yields:
-
Inactive Catalyst: Ensure the palladium catalyst has not been deactivated by exposure to air.[11]
-
Poor Reagent Quality: Use high-purity reagents and anhydrous solvents.
-
Incomplete Reaction: Extend the reaction time or increase the temperature slightly.
-
Side Reactions: Homocoupling of the organostannane can be a competing reaction.[7]
-
Safety and Handling Precautions
Organotin compounds are highly toxic and require stringent safety measures. [16][17]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemically resistant gloves when handling organostannane reagents.[10][16]
-
Ventilation: Conduct all manipulations of organostannanes in a well-ventilated fume hood.[16]
-
Handling: Organotin reagents are often air- and moisture-sensitive and should be handled under an inert atmosphere using proper syringe techniques.[16]
-
Waste Disposal: All organotin waste, including contaminated glassware and consumables, must be disposed of as hazardous waste according to institutional and local regulations.[18][19]
-
Spill Response: In case of a spill, decontaminate the area with a suitable solvent like toluene or hexanes, followed by soap and water. All cleaning materials must be treated as hazardous waste.[18]
Conclusion
The Stille coupling of this compound is a reliable and effective method for the synthesis of complex, functionalized pyridine derivatives. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented in this application note, researchers can confidently employ this powerful reaction in their synthetic endeavors, paving the way for the discovery and development of novel pharmaceuticals and agrochemicals.
References
- Stille reaction. In: Wikipedia. Accessed January 4, 2026. [Link]
- Stille Coupling. NROChemistry. Accessed January 4, 2026. [Link]
- Yavari, P., & Kaur, P. (2021). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of Organic Chemistry, 86(17), 11847–11857. [Link]
- Stille Cross-Coupling. J&K Scientific LLC. Accessed January 4, 2026. [Link]
- Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure.
- Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction.
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Organic & Biomolecular Chemistry, 2(21), 3291–3307. [Link]
- Standard Operating Procedures - Del Valle Lab. University of Southern California. Accessed January 4, 2026. [Link]
- Stille Coupling. Chemistry LibreTexts. Published June 30, 2023. Accessed January 4, 2026. [Link]
- Kim, Y. M., & Yu, S. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. Journal of the American Chemical Society, 125(7), 1696–1697. [Link]
- Stille Coupling. OpenOChem Learn. Accessed January 4, 2026. [Link]
- The Stille Reaction. Myers Group, Harvard University. Accessed January 4, 2026. [Link]
- Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156–1184. [Link]
- Tetrakis(triphenylphosphine)palladium(0). In: Wikipedia. Accessed January 4, 2026. [Link]
- Gallagher, W. P., & Maleczka, R. E. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. The Journal of Organic Chemistry, 70(3), 841–846. [Link]
- Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. Accessed January 4, 2026. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. jk-sci.com [jk-sci.com]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. fishersci.com [fishersci.com]
- 11. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 12. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.msu.edu [chemistry.msu.edu]
- 15. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. delvallelab.weebly.com [delvallelab.weebly.com]
- 17. fishersci.fr [fishersci.fr]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: The Strategic Use of Halogenated Pyridines in Agrochemical Synthesis
Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemicals
The relentless pursuit of enhanced crop protection and yield improvement has positioned fluorinated heterocyclic compounds at the forefront of modern agrochemical research. Among these, the pyridine scaffold is a cornerstone, forming the structural basis for a multitude of highly effective fungicides, herbicides, and insecticides.[1][2] The strategic introduction of halogen atoms, such as chlorine and fluorine, and functional groups like the trifluoromethyl (CF3) group onto the pyridine ring profoundly influences the molecule's physicochemical properties and biological activity.[3]
Compounds like 2,5-Dichloro-3-fluoropyridine and its close structural analogs, particularly 2,3-dichloro-5-(trifluoromethyl)pyridine, are not merely reagents but key architectural elements. Their unique electronic and steric profiles make them indispensable building blocks for creating complex active ingredients with high efficacy, target specificity, and optimal stability.[2][4] This guide provides an in-depth exploration of the synthetic utility of these vital intermediates, focusing on their application in the production of commercially significant agrochemicals. We will delve into the causality behind synthetic choices and provide detailed, field-proven protocols for researchers and drug development professionals.
Core Applications in Agrochemical Synthesis
The halogenated pyridine framework is central to the synthesis of several classes of pesticides. The chlorine atoms at various positions serve as reactive handles for nucleophilic substitution, while the trifluoromethyl group often enhances the compound's metabolic stability and binding affinity to its biological target.[2][3] This section details the synthesis of two major agrochemicals, a fungicide and an insecticide, derived from a key trifluoromethylpyridine intermediate.
Case Study 1: Fluazinam (Fungicide)
Fluazinam is a broad-spectrum diarylamine fungicide that functions by uncoupling mitochondrial oxidative phosphorylation, a mode of action that gives it a low risk of cross-resistance with other fungicides.[1][5] Its synthesis is a prime example of the application of chlorinated and trifluoromethylated pyridine intermediates. The core of the synthesis involves the coupling of 2-amino-3-chloro-5-trifluoromethylpyridine with a highly substituted benzotrifluoride derivative.[6][7]
The key pyridine intermediate, 2-amino-3-chloro-5-trifluoromethylpyridine, is typically prepared via amination of a 2-halo-3-chloro-5-trifluoromethylpyridine precursor, such as 2,3-dichloro-5-(trifluoromethyl)pyridine.[5] This initial step is critical for installing the nucleophilic amino group required for the subsequent coupling reaction.
Case Study 2: Chlorfluazuron (Insecticide)
Chlorfluazuron is a benzoylurea insect growth regulator that disrupts the molting process in larvae by inhibiting chitin synthesis.[8][9][10] This targeted mode of action makes it highly effective against various chewing pests, particularly Lepidoptera, while having minimal impact on beneficial insects.[9][10]
The synthesis of Chlorfluazuron hinges on a multi-step process that constructs the final molecule from three key building blocks: a pyridyloxy aniline intermediate, 2,6-difluorobenzoyl isocyanate, and a substituted aniline.[11][12] The crucial pyridyloxy aniline intermediate is synthesized through an etherification reaction between 2,3-dichloro-5-trifluoromethylpyridine and a substituted aminophenol.[11][12] This reaction underscores the utility of the chlorine atom at the 2-position of the pyridine ring as an excellent leaving group for nucleophilic aromatic substitution.
Visualized Synthetic Pathways
The following diagrams illustrate the strategic importance of halogenated pyridine intermediates in the synthesis of these target agrochemicals.
Caption: Central role of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF).
Experimental Protocols and Methodologies
The following protocols are designed to provide a comprehensive, step-by-step guide for the laboratory synthesis of Fluazinam and Chlorfluazuron, starting from key halogenated pyridine intermediates.
Protocol 1: Synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine (Fluazinam Intermediate)
This protocol describes the amination of a 2-halo-3-chloro-5-trifluoromethylpyridine. The use of an autoclave is necessary to handle the pressure generated by anhydrous ammonia at elevated temperatures, which drives the reaction to completion. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to dissolve the starting materials and its stability under the reaction conditions.
Caption: Workflow for the amination of 2-halo-pyridine precursor.
Data Summary Table:
| Step | Reactants | Reagents & Solvents | Reaction Conditions | Typical Yield | Reference |
| 1 | 2-fluoro-3-chloro-5-trifluoromethylpyridine | Anhydrous ammonia, Tetrahydrofuran (THF) | 35°C, ~17 bar, 3 hours | >99% (Conversion) | [6] |
Step-by-Step Procedure:
-
Charge a 250 mL autoclave with 35.0 g (0.176 moles) of 2-fluoro-3-chloro-5-trifluoromethylpyridine and 82.8 g of tetrahydrofuran.[6]
-
Seal the autoclave and degas the system by purging with nitrogen.
-
Carefully introduce 27.2 g (1.6 moles) of anhydrous ammonia into the autoclave. The pressure should rise to approximately 17 bar at 35°C.[6]
-
Heat the mixture to 35°C and stir vigorously. Total conversion is typically achieved within 3 hours, which can be monitored by the stabilization of pressure.[6]
-
After cooling and carefully venting the excess ammonia, the resulting solution containing 2-amino-3-chloro-5-trifluoromethylpyridine is obtained and can be used directly in the next step after solvent removal if necessary.[6][7]
Protocol 2: Synthesis of Fluazinam
This step involves a nucleophilic aromatic substitution where the deprotonated aminopyridine displaces a chlorine atom on the dinitro-benzotrifluoride ring. A strong base is crucial for generating the highly nucleophilic pyridyl anion. The reaction is conducted at low temperatures to control exothermicity and minimize side reactions, such as hydrolysis of the starting material.[13]
Data Summary Table:
| Step | Reactants | Reagents & Solvents | Reaction Conditions | Typical Yield | Reference |
| 2 | 2-amino-3-chloro-5-trifluoromethylpyridine, 2,4-dichloro-3,5-dinitro-benzotrifluoride | Strong base (e.g., KOH), 2-Methyltetrahydrofuran or THF | 0°C to 25°C, 6 hours | ~98% | [13] |
Step-by-Step Procedure:
-
To a solution of 1.00 mole of 2-amino-3-chloro-5-trifluoromethylpyridine in 400g of 2-methyltetrahydrofuran, add 3.0 moles of 85% potassium hydroxide.[13]
-
Add 1.02 moles of 2,4-dichloro-3,5-dinitrobenzotrifluoride to the mixture.[13]
-
Stir the reaction vigorously at 25°C for 6 hours.[13]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture can be worked up by quenching with water, separating the organic layer, and removing the solvent under reduced pressure.
-
The crude Fluazinam product can be purified by recrystallization to achieve high purity (>99%).[13]
Protocol 3: Synthesis of 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline (Chlorfluazuron Intermediate)
This protocol details an etherification reaction. Anhydrous potassium carbonate is used as a base to deprotonate the aminophenol, creating the phenoxide nucleophile. A catalyst, such as a ZSM molecular sieve, can be employed to enhance the reaction rate and yield by providing a high surface area and activating the substrates.[11][12] N,N-dimethylacetamide (DMA) is a suitable polar aprotic solvent for this type of substitution reaction.
Data Summary Table:
| Step | Reactants | Reagents & Solvents | Reaction Conditions | Typical Yield | Reference |
| 3 | 2,3-dichloro-5-trifluoromethylpyridine, 2,6-dichloro-4-aminophenol | Anhydrous K2CO3, N,N-dimethylacetamide (DMA), ZSM molecular sieve catalyst | 70°C, 6 hours | High | [11][12] |
Step-by-Step Procedure:
-
In a reaction vessel, combine 21.4 g of 2,6-dichloro-4-aminophenol, 23.2 g of 2,3-dichloro-5-trifluoromethylpyridine, 13.38 g of anhydrous potassium carbonate, and 210 mL of DMA solvent.[12]
-
Add 0.27 g of ZSM molecular sieve catalyst (silica-alumina ratio 80-100).[12]
-
Heat the mixture to 70°C and stir for 6 hours.[12]
-
After the reaction is complete (monitored by TLC or HPLC), cool the mixture and filter to remove the catalyst and inorganic salts.
-
The filtrate, containing the desired ether intermediate, can be used in the subsequent step, often without extensive purification.[11]
Protocol 4: Synthesis of Chlorfluazuron
The final step is a condensation reaction. The aminopyridyl ether intermediate from the previous step reacts with 2,6-difluorobenzoyl isocyanate. This isocyanate is a highly reactive electrophile that readily adds the amine nucleophile to form the final benzoylurea linkage characteristic of this class of insecticides.
Data Summary Table:
| Step | Reactants | Reagents & Solvents | Reaction Conditions | Typical Yield | Reference |
| 4 | 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline, 2,6-difluorobenzoyl isocyanate | N,N-dimethylacetamide (DMA) | Room Temperature | High | [11][12] |
Step-by-Step Procedure:
-
To the filtrate from Protocol 3, containing the pyridyloxy aniline intermediate in DMA, slowly add a stoichiometric amount of 2,6-difluorobenzoyl isocyanate.
-
The reaction is typically rapid and exothermic; maintain the temperature with a cooling bath if necessary.
-
Stir the mixture at room temperature until the reaction is complete.
-
The product, Chlorfluazuron, often precipitates from the reaction mixture. It can be isolated by filtration, washed with a suitable solvent to remove impurities, and dried.
-
The process, by carrying out both steps in the same solvent, avoids complex intermediate isolation and improves overall efficiency.[11]
Conclusion and Future Outlook
This compound and its structural isomers, particularly 2,3-dichloro-5-(trifluoromethyl)pyridine, are demonstrably powerful and versatile intermediates in the agrochemical industry. Their unique substitution patterns provide a robust platform for the synthesis of high-performance fungicides and insecticides like Fluazinam and Chlorfluazuron. The protocols detailed herein illustrate the logical and efficient synthetic strategies employed to construct these complex molecules, highlighting the chemical causality behind each step. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic functionalization of the pyridine scaffold will undoubtedly remain a cornerstone of innovation, paving the way for the next generation of agrochemicals.
References
- WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents.
- 2,5-Dichloro-3-(trifluoromethyl)pyridine - MySkinRecipes.
- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries.
- WO2011092618A1 - Method for the preparation of fluazinam - Google Patents.
- CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents.
- CN106748985B - A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide - Google Patents.
- Synthetic process of fluazinam - Eureka | Patsnap.
- Chlorfluazuron (Ref: CGA 112913) - AERU - University of Hertfordshire.
- WO/2011/092618 METHOD FOR THE PREPARATION OF FLUAZINAM - WIPO Patentscope.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar.
- N-Phenyl heteroarylamine analogues of fluazinam using the intermediate derivatization methods approach.
- The Synthesis and Applications of 2,3-Dichloro-5-(trifluoromethyl)pyridine in Agrochemicals.
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.
- CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents.
- This compound | C5H2Cl2FN | CID 10964877 - PubChem.
- CN106316937A - Preparation method of fluazinam - Google Patents.
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2,5-Dichloro-3-(trifluoromethyl)pyridine [myskinrecipes.com]
- 5. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Chlorfluazuron (Ref: CGA 112913) [sitem.herts.ac.uk]
- 9. iskweb.co.jp [iskweb.co.jp]
- 10. iskbc.com [iskbc.com]
- 11. CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents [patents.google.com]
- 12. CN106748985B - A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide - Google Patents [patents.google.com]
- 13. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
Flow chemistry applications of 2,5-Dichloro-3-fluoropyridine reactions
An Application Guide to Flow Chemistry: Transformations of 2,5-Dichloro-3-fluoropyridine
Abstract
This compound is a pivotal building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its utility stems from the distinct electronic environment of its pyridine core and the strategic placement of three halogen atoms, offering multiple avenues for selective functionalization. However, harnessing this potential in traditional batch chemistry can be challenging due to issues with regioselectivity, safety concerns with highly reactive intermediates, and difficulties in scaling up exothermic reactions. This guide details the application of continuous flow chemistry to overcome these challenges, presenting robust protocols for key transformations including Nucleophilic Aromatic Substitution (SNAr), Halogen-Metal Exchange, and Palladium-Catalyzed Cross-Coupling reactions. By leveraging the precise control of reaction parameters inherent to flow systems, these protocols offer enhanced safety, improved yields, and superior scalability.[2][3]
The Strategic Advantage of Flow Chemistry for Dihalogenated Pyridines
Continuous flow chemistry performs chemical reactions in a continuously flowing stream through a network of tubes or microreactors.[2][4] This paradigm shift from batch processing offers profound advantages, especially for highly functionalized and reactive substrates like this compound.
-
Enhanced Safety: Flow reactors contain only a small volume of reactants at any given moment, drastically minimizing the risks associated with hazardous reagents or unstable intermediates, such as organolithiums.[3][4][5] The high surface-area-to-volume ratio also allows for exceptional control over exotherms, preventing thermal runaways.[3][4]
-
Precise Reaction Control: Temperature, pressure, and residence time are controlled with high precision, enabling fine-tuning of reaction conditions. This control is critical for achieving high regioselectivity when multiple reactive sites are present, as in this compound.
-
Rapid Optimization and Scalability: The automated nature of flow systems allows for rapid screening of reaction conditions. Scaling up production is achieved by simply running the system for a longer duration or by "numbering-up" (running parallel reactors), bypassing the complex and often non-linear challenges of batch scale-up.[4]
Application Protocol: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone transformation for functionalizing electron-deficient aromatic rings like pyridine.[6] In this compound, the nitrogen atom and halogens withdraw electron density, activating the C-2 and C-5 positions for nucleophilic attack. While fluorine can be a better leaving group than chlorine in some SNAr reactions, the position of the halogens is paramount.[7][8] The chlorine atoms at the 2 and 5 positions are more activated towards substitution than the fluorine at the 3-position. Flow chemistry provides an ideal environment for controlling these reactions, particularly when using volatile nucleophiles like ammonia or dimethylamine.[6]
Protocol 2.1: Selective C-2 Mono-Amination
This protocol describes the continuous flow synthesis of 2-amino-5-chloro-3-fluoropyridine derivatives. The use of a back-pressure regulator (BPR) allows the reaction to be heated safely above the solvent's boiling point, dramatically accelerating the reaction rate.[4]
Experimental Workflow Diagram
Caption: Workflow for continuous SNAr amination.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in dimethyl sulfoxide (DMSO).
-
Solution B: Prepare a 0.5 M solution of the desired amine nucleophile (e.g., morpholine) in DMSO.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. The reactor consists of a 10 mL PFA tubing coil immersed in a heated oil bath.
-
Set the back-pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at a flow rate of 0.25 mL/min each into the T-mixer. The combined flow rate is 0.5 mL/min.
-
Set the reactor temperature to 140 °C. The residence time in the 10 mL reactor will be 20 minutes.
-
Allow the system to reach a steady state by discarding the initial output (approximately 2-3 reactor volumes).
-
Collect the product stream.
-
-
Work-up and Analysis:
-
Dilute the collected solution with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by LC-MS and ¹H NMR to determine conversion and selectivity. Purify by column chromatography if necessary.
-
Expected Results & Data Summary
| Nucleophile | Temperature (°C) | Residence Time (min) | Pressure (bar) | Conversion (%) | Product |
| Morpholine | 140 | 20 | 10 | >95 | 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine |
| Piperidine | 140 | 20 | 10 | >95 | 2-(5-Chloro-3-fluoropyridin-2-yl)piperidine |
| Benzylamine | 160 | 30 | 10 | >90 | N-Benzyl-5-chloro-3-fluoropyridin-2-amine |
Application Protocol: Halogen-Metal Exchange & In-Situ Quenching
The functionalization of pyridines via halogen-metal exchange is a powerful synthetic tool, but it often requires cryogenic temperatures and involves thermally unstable organolithium intermediates.[9][10] Flow chemistry transforms this process by enabling "flash chemistry," where highly reactive intermediates are generated and consumed within seconds, avoiding decomposition and the need for extreme cold.[9][11] This protocol details the regioselective lithium-halogen exchange at the C-5 position, followed by immediate quenching with an electrophile.
Protocol 3.1: Continuous Lithiation and Electrophilic Trapping
This protocol utilizes a two-stage flow setup for the safe and efficient generation of a pyridyllithium species and its subsequent reaction.
Experimental Workflow Diagram
Caption: Two-stage workflow for lithiation and electrophilic quench.
Step-by-Step Protocol:
-
Reagent Preparation (under inert atmosphere):
-
Solution A: Prepare a 0.2 M solution of this compound in anhydrous THF.
-
Solution B: Use a commercial solution of n-BuLi (2.5 M in hexanes).
-
Solution C: Prepare a 0.4 M solution of the electrophile (e.g., benzaldehyde) in anhydrous THF.
-
-
System Setup:
-
Assemble the two-stage flow system as shown. Both reactor coils are cooled using a cryostat.
-
Prime all pumps and tubing with anhydrous THF.
-
-
Reaction Execution:
-
Stage 1 (Lithiation): Pump Solution A (0.4 mL/min) and Solution B (0.1 mL/min, 1.25 eq) into Mixer 1. The mixture flows through Reactor 1 (-20 °C) with a 1-minute residence time to form the pyridyllithium intermediate.
-
Stage 2 (Quenching): The stream from Reactor 1 is immediately merged at Mixer 2 with Solution C (0.5 mL/min, 2.0 eq).
-
The combined stream flows through Reactor 2 (-20 °C) with a 2-minute residence time to complete the reaction.
-
The output stream is collected directly into a flask containing a stirred, saturated aqueous solution of ammonium chloride to quench the reaction.
-
-
Work-up and Analysis:
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Analyze for conversion and yield. A flow microreactor method avoids the cryogenic conditions typically required for batch processes.[12]
-
Expected Results & Data Summary
| Electrophile (E) | Product (after quench) | Expected Yield (%) |
| Benzaldehyde | (2-Chloro-3-fluoropyridin-5-yl)(phenyl)methanol | 75-85 |
| CO₂ (gas) | 2-Chloro-3-fluoropyridine-5-carboxylic acid | 70-80 |
| N,N-Dimethylformamide | 2-Chloro-3-fluoropyridine-5-carbaldehyde | 65-75 |
Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool.[13] In flow, these reactions can be performed at elevated temperatures for rapid conversion, and heterogeneous catalysts packed into columns can be used for simplified purification and catalyst recycling.[14][15] This protocol describes the coupling of an arylboronic acid at the C-5 position of the pyridine ring.
Protocol 4.1: Heterogeneous Suzuki Coupling in a Packed-Bed Reactor
This method utilizes a commercially available palladium-on-charcoal catalyst in a heated column, offering high efficiency and a clean product stream.
Experimental Workflow Diagram
Caption: Setup for continuous Suzuki coupling using a packed-bed reactor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a single stock solution in a 4:1 mixture of Dioxane:Water containing:
-
This compound (0.1 M, 1.0 eq)
-
Arylboronic acid (0.15 M, 1.5 eq)
-
Potassium carbonate (0.3 M, 3.0 eq)
-
-
Degas the solution thoroughly by sparging with nitrogen or argon for 15 minutes.
-
-
System Setup:
-
Use a commercially available packed-bed reactor column containing 10% Pd/C.
-
Heat the column to 120 °C.
-
Set the back-pressure regulator to 5 bar to prevent solvent boiling.
-
-
Reaction Execution:
-
Pump the prepared reagent solution through the heated packed-bed reactor at a flow rate of 0.2 mL/min.
-
The residence time will depend on the column volume (e.g., a 3.0 mL column gives a 15-minute residence time).
-
Collect the product stream after allowing the system to stabilize.
-
-
Work-up and Analysis:
-
The output stream is largely free of palladium. Dilute with water and extract with an appropriate organic solvent.
-
Analyze the product for yield and purity.
-
Expected Results & Data Summary
| Arylboronic Acid | Temperature (°C) | Residence Time (min) | Expected Yield (%) |
| Phenylboronic acid | 120 | 15 | >90 |
| 4-Methoxyphenylboronic acid | 120 | 15 | >85 |
| 3-Thienylboronic acid | 120 | 15 | >80 |
Conclusion
The application of continuous flow chemistry to the reactions of this compound provides a robust platform for the synthesis of complex, high-value molecules. By capitalizing on the inherent safety, control, and scalability of flow systems, researchers can overcome the limitations of traditional batch processing. The protocols outlined in this guide for SNAr, halogen-metal exchange, and Suzuki-Miyaura coupling demonstrate the versatility and power of this technology, enabling faster, safer, and more efficient routes to novel chemical entities for drug discovery and development professionals.
References
- Chen, S., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. ResearchGate.
- Vörös, A., Tímári, G., & Finta, Z. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering.
- Vörös, A., Tímári, G., & Finta, Z. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Semantic Scholar.
- Chen, S., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Thieme E-Books & E-Journals.
- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
- Irfan, M., Petricci, E., Glasnov, T. N., Taddei, M., & Kappe, C. O. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. ResearchGate.
- Pastre, J. C., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications.
- Antonchick, A. P., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH.
- Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec.
- Poechlauer, P., et al. (2022). Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. ACS Publications.
- Gutmann, B., & Kappe, C. O. (2017). Micro reactor and flow chemistry for industrial applications in drug discovery and development. ResearchGate.
- Nagaki, A., et al. (2011). Flow microreactor synthesis of disubstituted pyridines from dibromopyridines via Br/Li exchange without using cryogenic conditions. Green Chemistry (RSC Publishing).
- Riu, A., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- D'Ambrosio, N., et al. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. MDPI.
- Syrris. (n.d.). Applications for the Syrris Asia Flow Chemistry System. Syrris.
- El-Gendy, B. E. D. M. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH.
- Beggiato, M., et al. (2007). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.
- Cantillo, D., & Kappe, C. O. (2023). Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate using F2 gas. ResearchGate.
- ACS Publications. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters.
- Gemoets, H. P. L., et al. (2020). Generation and Use of Reactive Intermediates Exploiting Flow Technology. ResearchGate.
- Syrris. (n.d.). Flow chemistry reactions performed by Syrris Asia System. Syrris.
- Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group.
- van der Heijden, A. E. D. M., et al. (2019). Flow chemistry experiments in the undergraduate teaching laboratory: synthesis of diazo dyes and disulfides. Journal of Flow Chemistry.
- Mettler-Toledo. (2011). What is Continuous Flow Chemistry?. YouTube.
- Scientific Update. (2024). Singing in the Rain- Removing Residual Lithium Salts From Flow Reactors Under Anhydrous Conditions. Scientific Update.
- Chen, K., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.
- Britton, J., et al. (2019). Continuous Flow Synthesis of Anticancer Drugs. MDPI.
- Kappe Laboratory. (n.d.). Flow Chemistry. The Kappe Laboratory.
- Gemoets, H. P. L., et al. (2020). Generation and Use of Reactive Intermediates Exploiting Flow Technology. CHIMIA.
- Britton, J., & Jamison, T. F. (2017). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT.
- Alfano, A. I., et al. (2024). Continuous flow synthesis enabling reaction discovery. Chemical Science (RSC Publishing).
- Gemoets, H. P. L., et al. (2020). Generation and Use of Reactive Intermediates Exploiting Flow Technology. PubMed.
- PubChem. (n.d.). This compound. PubChem.
- The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry.
- Pliego, C. A. C., et al. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. ACS Publications.
- Pliego, C. A. C., et al. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it.
- UCL Discovery. (n.d.). Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling and Heck Alkenylation of 5-Iodo. UCL Discovery.
- Armstrong, D. R., et al. (2018). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Chemical Communications (RSC Publishing).
- Yoshida, J., & Nagaki, A. (2012). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journals.
- Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Knochel, P., & Krasovskiy, A. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung.
- Narayana, C., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Baran Lab.
- Narayana, C., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Flow Chemistry – The Kappe Laboratory [goflow.at]
- 4. syrris.com [syrris.com]
- 5. Generation and Use of Reactive Intermediates Exploiting Flow Technology | CHIMIA [chimia.ch]
- 6. vapourtec.com [vapourtec.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificupdate.com [scientificupdate.com]
- 10. znaturforsch.com [znaturforsch.com]
- 11. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 12. Flow microreactor synthesis of disubstituted pyridines from dibromopyridinesviaBr/Li exchange without using cryogenic conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iris.unina.it [iris.unina.it]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2,5-Dichloro-3-fluoropyridine Suzuki Reactions
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2,5-dichloro-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and efficiency of their reactions with this challenging substrate. Here, we will delve into common issues, provide detailed troubleshooting advice, and offer optimized protocols based on established chemical principles.
Introduction: The Challenges of Coupling this compound
This compound is a valuable building block in medicinal chemistry, but its successful use in Suzuki reactions is often hampered by several factors:
-
Inert C-Cl Bonds: Carbon-chlorine bonds are inherently less reactive than their bromine or iodine counterparts, making the initial oxidative addition to the palladium catalyst a significant kinetic barrier.[1]
-
Regioselectivity: The presence of two distinct chlorine atoms at the C2 and C5 positions raises the question of which site will react preferentially.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate with the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Influence of the 3-Fluoro Group: The strongly electron-withdrawing fluorine atom significantly modulates the electronic properties of the pyridine ring, influencing the reactivity of both C-Cl bonds.
This guide will address these challenges in a practical, question-and-answer format to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low, or I'm only seeing starting material. What are the most likely causes?
Low conversion is a common issue and can often be traced back to the catalyst system or reaction conditions not being robust enough to activate the C-Cl bonds.
Possible Cause & Solution
-
Inactive Catalyst System: The combination of your palladium source and ligand may not be active enough for this electron-deficient substrate.
-
Recommendation: Employ a highly active catalyst system. Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of aryl chlorides.[2] Consider using ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1][3] Pre-formed catalysts, known as pre-catalysts, can also be a good option to ensure the generation of the active Pd(0) species.
-
-
Insufficient Temperature: The activation energy for C-Cl bond cleavage is high.
-
Poor Reagent Quality: Degradation of the boronic acid or the palladium catalyst can halt the reaction.
-
Recommendation: Use fresh, high-purity boronic acid. Boronic acids can be susceptible to protodeboronation, especially in the presence of water and base.[5] Ensure your palladium catalyst has been stored under an inert atmosphere. The use of boronic esters (e.g., pinacol esters) or trifluoroborate salts can offer greater stability.[6][7]
-
Q2: I am getting a mixture of products. How can I control the regioselectivity of the reaction?
With two chlorine atoms, controlling which one reacts is key to a successful synthesis. The electronic properties of this compound heavily influence this selectivity.
Understanding the Inherent Selectivity:
The pyridine nitrogen and the 3-fluoro substituent are both electron-withdrawing. This makes the C2 position the most electron-deficient site on the ring. Consequently, the C2-Cl bond is generally more activated towards oxidative addition , and you should expect the Suzuki coupling to occur preferentially at this position under standard conditions.[1][8]
Strategies for Controlling Regioselectivity:
-
Favoring C2-Arylation (The "Normal" Pathway):
-
Use a standard, highly active catalyst system like Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos).[1] This will typically yield the 2-aryl-5-chloro-3-fluoropyridine as the major product.
-
-
Favoring C5-Arylation (The "Unconventional" Pathway):
-
Achieving selectivity for the C5 position is more challenging but can be accomplished using "ligand-free" conditions, often referred to as Jeffery conditions .[9] These conditions typically involve a palladium source (e.g., Pd(OAc)₂) and a phase-transfer catalyst like tetrabutylammonium bromide (NBu₄Br) in a polar aprotic solvent like DMF.[1] The absence of a strongly coordinating phosphine ligand can alter the catalytic species and favor reaction at the less electronically activated C5 position.[9]
-
Q3: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
Byproducts can complicate purification and reduce the yield of your desired product. Here are the most common culprits:
-
Homocoupling of the Boronic Acid: This results in a biaryl byproduct derived from your boronic acid.
-
Cause: This is often exacerbated by the presence of oxygen or if the transmetalation step is slow.
-
Solution: Ensure your reaction is thoroughly degassed to remove all traces of oxygen. Using a highly active catalyst that promotes rapid cross-coupling can also outcompete the homocoupling pathway.[10]
-
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile.
-
Cause: This is a common issue with heteroaryl boronic acids and is promoted by water and base.[5]
-
Solution: Use anhydrous solvents and ensure your reagents are dry. Consider switching to a more stable boronic acid surrogate like a pinacol ester or a trifluoroborate salt.[5][6] Using a weaker base, such as K₂CO₃ instead of a strong hydroxide, can also help.[5]
-
-
Hydrodehalogenation: A chlorine atom on your starting material is replaced by a hydrogen atom.
-
Cause: This can occur if a hydride source is present in the reaction mixture, which can be transferred to the palladium complex.[11]
-
Solution: Ensure you are using high-purity solvents and reagents.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Condition for C2-Selectivity | Condition for C5-Selectivity | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | A common and effective Pd(II) precatalyst. |
| Ligand | SPhos (4 mol%) | None | SPhos is a bulky, electron-rich ligand ideal for activating C-Cl bonds.[1] |
| Additive | None | NBu₄Br (3.0 equiv.) | Phase-transfer catalyst used in Jeffery conditions to promote C5-selectivity.[1][9] |
| Base | K₃PO₄ (2.0 equiv.) | K₂CO₃ (1.5 equiv.) | K₃PO₄ is a strong, effective base for C2-selective coupling.[1] K₂CO₃ is often used in Jeffery conditions.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Anhydrous DMF | A common solvent system for Suzuki reactions.[1] Polar aprotic solvent for ligand-free conditions.[1] |
| Temperature | 100 °C | 100 °C | Sufficient temperature is needed for C-Cl bond activation. |
| Aryl Boronic Acid | 1.2 - 1.5 equiv. | 1.5 equiv. | A slight excess of the boronic acid is typically used. |
Experimental Protocol 1: C2-Selective Suzuki Coupling
This protocol is designed to favor the formation of 2-aryl-5-chloro-3-fluoropyridine.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the bulk of the anhydrous 1,4-dioxane and the degassed water (e.g., a 4:1 ratio) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2: C5-Selective Suzuki Coupling (Jeffery Conditions)
This protocol is designed to favor the formation of 5-aryl-2-chloro-3-fluoropyridine.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
Tetrabutylammonium bromide (NBu₄Br) (3.0 equiv.)
-
Potassium carbonate (K₂CO₃) (1.5 equiv.)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, NBu₄Br, and K₂CO₃.
-
Add anhydrous DMF to the flask via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can be longer, potentially 24 hours or more.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired 5-aryl-2-chloro-3-fluoropyridine.[1]
Visualizing the Process
Troubleshooting Workflow for Low-Yield Reactions
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 2947-2955.
- Niemeyer, Z. L., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 11(15), 9696-9703.
- Kralj, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439.
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 825-831.
- Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876.
- The Organic Chemistry Tutor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- ResearchGate. (n.d.). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine.
- Fors, B. P., & Buchwald, S. L. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(41), 14378-14380.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Liu, Z., et al. (2013). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Journal of the American Chemical Society, 135(16), 6141-6148.
- Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 2947-2955.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Buchwald-Hartwig Amination of 2,5-Dichloro-3-fluoropyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 2,5-dichloro-3-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we will delve into common side products, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments.
I. Understanding the Challenges: Why is this reaction tricky?
The Buchwald-Hartwig amination of this compound presents a unique set of challenges due to the electronic nature of the starting material. The fluorine atom strongly influences the reactivity of the adjacent chlorine atoms, and the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, the presence of two chlorine atoms opens the door for mono- or di-amination, as well as other undesired side reactions.
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you might be facing in the lab, offering explanations and actionable solutions.
Question 1: My reaction is sluggish, or I'm observing a significant amount of starting material even after extended reaction times. What's going on?
Possible Causes & Solutions:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Additionally, impurities in reagents or solvents can poison the catalyst.
-
Solution: Employ bulky phosphine ligands to sterically hinder the coordination of the pyridine nitrogen to the palladium.[1][2] Consider using pre-catalysts which are often more stable and give more reproducible results.[3] Ensure all reagents and solvents are of high purity and adequately degassed.
-
-
Incorrect Base Selection: The choice of base is critical in the Buchwald-Hartwig amination.[4][5] An inappropriate base can lead to slow deprotonation of the amine or catalyst inhibition.
-
Solution: For this substrate, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally effective.[6] The choice may need to be optimized depending on the amine coupling partner.
-
-
Low Reaction Temperature: While milder conditions are generally desirable, some challenging couplings require higher temperatures to proceed at a reasonable rate.
Question 2: I'm observing a significant amount of a byproduct with a mass corresponding to the starting material minus a chlorine atom (hydrodechlorination). How can I minimize this?
The Problem: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[8][9][10] It often arises from a competing pathway in the catalytic cycle involving β-hydride elimination from the palladium-amido complex.[1][8]
Solutions:
-
Ligand Choice: The ligand plays a crucial role in suppressing hydrodehalogenation. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting β-hydride elimination.
-
Base Selection: The nature of the base can influence the extent of hydrodehalogenation.
-
Recommendation: While strong bases are necessary, using an excessively strong base or a high concentration can sometimes promote side reactions. A careful screening of bases (e.g., NaOtBu, KOtBu, LHMDS) and their stoichiometry is recommended.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.
-
Solvent: The polarity of the solvent can influence the reaction outcome. Toluene is a common choice, but exploring other solvents like dioxane might be beneficial.[8]
-
Question 3: I'm getting a mixture of mono- and di-aminated products. How can I selectively obtain the mono-aminated product?
The Challenge: The presence of two chlorine atoms on the pyridine ring makes selective mono-amination a significant hurdle. The relative reactivity of the C2 and C5 positions is influenced by the electronic effects of the fluorine and the pyridine nitrogen.
Strategies for Selective Mono-amination:
-
Control Stoichiometry: Use a slight excess of the this compound relative to the amine (e.g., 1.1-1.2 equivalents). This will favor the mono-substitution product.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction once the desired mono-aminated product is maximized can prevent over-reaction to the di-aminated species. Lowering the reaction temperature can also enhance selectivity.
-
Ligand Selection: The steric bulk of the ligand can influence the regioselectivity. A very bulky ligand might favor reaction at the less sterically hindered chlorine.
-
Order of Reactivity: Generally, the chlorine at the 2-position is more activated towards nucleophilic aromatic substitution. However, in palladium-catalyzed reactions, the relative rates of oxidative addition at the C-Cl bonds can be influenced by the ligand and reaction conditions.
Question 4: I'm observing the formation of a dark precipitate in my reaction mixture. What is it and is it a problem?
The Issue: The formation of a dark, insoluble material is often indicative of palladium catalyst decomposition to palladium black (Pd(0)).[13] This is a sign of an unhealthy catalytic cycle and will lead to lower yields.
Causes and Prevention:
-
High Temperature: Excessive heat can lead to catalyst decomposition.[13]
-
Impurities: As mentioned, impurities can poison the catalyst.
-
Incomplete Ligand Association: If the palladium precursor does not efficiently complex with the phosphine ligand, the "naked" palladium is more prone to agglomeration and precipitation.
-
Solution: Use a pre-catalyst or ensure that the palladium precursor and ligand are pre-mixed for a sufficient time before adding the other reagents. Using a slight excess of the ligand can also help to stabilize the catalytic species.
-
Question 5: I'm seeing byproducts that appear to be dimers of my starting material or my amine (homocoupling). What causes this and how can I avoid it?
The Problem: Homocoupling of the aryl halide (to form a biaryl) or the amine can occur under certain conditions.
Causes and Mitigation:
-
Aryl Halide Homocoupling: This can be promoted by certain palladium catalyst systems, especially at higher temperatures.
-
Solution: Optimizing the ligand and reaction temperature can minimize this side reaction.
-
-
Amine Homocoupling: This is less common but can occur, particularly with anilines, through oxidative coupling.
-
Solution: Ensuring an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation.
-
III. Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is best for this reaction?
A1: While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, they can sometimes be unreliable.[3] Pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, are often preferred as they form the active catalytic species more cleanly and reproducibly.[14]
Q2: What is the optimal catalyst loading?
A2: Typically, a catalyst loading of 1-2 mol% is a good starting point. If the reaction is sluggish, increasing the loading to 3-5 mol% may be beneficial. However, higher catalyst loadings can sometimes lead to more side products.
Q3: How important is degassing the solvent and reagents?
A3: It is critically important. Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to deactivation. It is essential to thoroughly degas the solvent and purge the reaction vessel with an inert gas like argon or nitrogen.
Q4: Can I use a weaker base like K₂CO₃ or Cs₂CO₃?
A4: While weaker bases are sometimes used in Buchwald-Hartwig aminations, they are generally less effective for aryl chlorides.[6][11] For this compound, a strong base like NaOtBu or LHMDS is usually necessary to achieve good reactivity.
Q5: My amine has other functional groups. Will they interfere with the reaction?
A5: The Buchwald-Hartwig amination is known for its excellent functional group tolerance.[8] However, certain groups can be problematic. For example, unprotected acidic protons (e.g., -OH, -COOH) will be deprotonated by the strong base. Some functional groups like nitro groups may be incompatible with certain bases.[11] It is always best to check for compatibility and consider protecting sensitive functional groups if necessary.
IV. Experimental Workflow & Data Presentation
General Experimental Protocol for Buchwald-Hartwig Amination of this compound:
-
To an oven-dried reaction vessel, add the palladium pre-catalyst and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the this compound, the amine, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Purify the product by column chromatography.
Troubleshooting Data Summary Table
| Problem | Potential Cause | Recommended Action |
| Low Conversion | Catalyst Deactivation | Use bulky ligand, pre-catalyst, ensure inert atmosphere |
| Incorrect Base | Screen strong bases (NaOtBu, LHMDS) | |
| Low Temperature | Gradually increase reaction temperature | |
| Hydrodechlorination | β-Hydride Elimination | Use bulky, electron-rich ligand (e.g., RuPhos, XPhos) |
| Suboptimal Base | Screen different strong bases and stoichiometry | |
| Di-amination | Lack of Selectivity | Use excess aryl halide, monitor reaction time, lower temp |
| Catalyst Precipitation | Catalyst Decomposition | Use pre-catalyst, avoid excessive heat, ensure purity |
| Homocoupling | Side Reaction | Optimize ligand and temperature, ensure inert atmosphere |
Visualizing the Catalytic Cycle and Side Reactions
Below is a DOT language script to generate a diagram illustrating the key steps and potential pitfalls in the Buchwald-Hartwig amination.
Sources
- 1. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 10. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 2,5-Dichloro-3-fluoropyridine Reaction Mixtures
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2,5-Dichloro-3-fluoropyridine. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges in isolating this critical building block in high purity. We will move from frequently asked questions to in-depth troubleshooting guides and detailed protocols, providing not just the steps, but the scientific rationale behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a solid or semi-solid at room temperature. Key physical data are summarized below. Deviations from these, such as a dark color or oily consistency, indicate the presence of impurities.
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₂FN | [1] |
| Molecular Weight | 165.98 g/mol | [1] |
| Appearance | Solid, semi-solid, or lump | |
| Boiling Point | ~107-108°C at 25 mmHg | [2] |
| CAS Number | 103999-77-5 | [1] |
Q2: What are the most common impurities I should expect in my crude reaction mixture?
The impurity profile is highly dependent on the synthetic route. Common halogenation reactions of pyridine rings are often unselective, requiring harsh conditions and potentially leading to isomeric mixtures.[3]
Application Scientist's Insight: Understanding your synthesis is the first step in troubleshooting purification. For instance, if you are performing a fluorination on a dichloropyridine precursor, you will need to watch for unreacted starting material. If you are performing a chlorination, regioisomers are a common challenge.[4]
Common Impurity Classes:
-
Isomeric By-products: Other dichlorofluoropyridine isomers (e.g., 2,5-dichloro-4-fluoropyridine) or regioisomers from incomplete or over-halogenation.[5]
-
Unreacted Starting Materials: Such as 2,3,5-trichloropyridine or 2,5-dichloro-3-aminopyridine, depending on the synthetic pathway.[6]
-
Residual Solvents: High-boiling point solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often used in halogen exchange reactions and can be difficult to remove.[5][7]
-
Reagent-Derived Impurities: By-products from chlorinating or fluorinating agents (e.g., POCl₃ hydrolysis products).[8]
-
Tars and Degradation Products: Pyridine rings can be sensitive to the harsh conditions (e.g., high temperatures, strong acids) sometimes used in halogenation, leading to polymerization or decomposition.[5]
Q3: Which analytical techniques are most effective for assessing the purity of this compound?
A multi-technique approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC/MS): This is the workhorse technique. It is excellent for separating volatile isomers and identifying them by their mass fragmentation patterns. It also provides a quantitative measure of purity (area %).[5][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial. ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing impurities. ¹H NMR can help identify non-fluorinated impurities and confirm the substitution pattern of the pyridine ring.[10]
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and for developing solvent systems for flash column chromatography.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during purification in a question-and-answer format.
Problem: My crude product is a dark brown or black tar. What is the cause and can it be salvaged?
Answer: Tar formation is a common issue in pyridine chemistry, often caused by excessive heat or highly acidic conditions during the reaction or work-up, leading to polymerization or degradation.[5]
Application Scientist's Insight: While prevention is better than cure, a tarry crude product is not always a complete loss. The desired product may be recoverable, though yields will be compromised.
-
Initial Assessment: First, try to dissolve a small sample of the tar in a solvent like dichloromethane (DCM) or ethyl acetate and analyze it via TLC or GC/MS. If the desired product is present, a rescue operation is feasible.
-
Rescue Strategy:
-
Dissolve the entire crude mixture in a robust solvent (e.g., DCM).
-
Filter through a plug of celite or silica gel to remove baseline, insoluble polymeric material.
-
Wash the filtrate with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting material, while likely still impure, should be more amenable to purification by column chromatography or vacuum distillation.
-
Problem: GC/MS analysis shows my product is a mixture of isomers with very similar mass spectra. How can I separate them?
Answer: This is a classic purification challenge. The optimal strategy depends on the physical properties of the isomers. The two primary methods are fractional vacuum distillation and flash column chromatography.
Application Scientist's Insight: The key to separating isomers is to exploit their subtle differences in physical properties.
-
Boiling Point Differences: If the isomers have a boiling point difference of at least 5-10 °C, fractional vacuum distillation is often the most effective and scalable method. Use a column with high theoretical plates (e.g., a Vigreux or Oldershaw column) and maintain a slow, steady distillation rate to achieve good separation.[2][5]
-
Polarity Differences: If the boiling points are too close, flash column chromatography is the preferred method.[8] The choice of eluent is critical. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or DCM. A shallow gradient is often required to resolve closely eluting spots.
Problem: My purified product looks clean by ¹H NMR, but the yield is over 100%. What is the likely contaminant?
Answer: The most common culprit is a high-boiling point, proton-free (or proton-light) residual solvent, such as DMF, NMP, or sulfolane, which would be invisible in a standard ¹H NMR spectrum.
Application Scientist's Insight: This is a classic pitfall. Always verify product purity with methods beyond just ¹H NMR.
-
Detection: A simple way to check for residual solvents is to acquire a GC/MS of your sample. You can also take a ¹H NMR in a different solvent (e.g., DMSO-d₆) and look for the characteristic signals of common high-boiling solvents.
-
Removal:
-
Azeotropic Removal: Co-evaporation with a lower-boiling solvent like toluene or heptane under reduced pressure can be effective. Repeat this process several times.
-
Aqueous Washes: If the product is stable to water and soluble in an immiscible organic solvent (like ether or ethyl acetate), perform several vigorous washes with water or brine to extract the polar aprotic solvent.
-
High-Vacuum Drying: For stubborn, trace amounts, drying under high vacuum (e.g., <1 mmHg) at a slightly elevated temperature (but well below the product's sublimation/boiling point) can be effective.
-
Section 3: Visual Guides & Diagrams
Visualizing the purification workflow can help in planning your experimental strategy.
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification challenges.
Section 4: Detailed Experimental Protocols
These protocols provide standardized procedures. Always perform work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).[11]
Protocol 1: General Aqueous Work-up
This protocol is designed to remove inorganic salts, acidic/basic residues, and water-soluble solvents like DMF.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add water or a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃) to quench any reactive reagents.[10]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, DCM). Extract the aqueous layer 2-3 times.[2]
-
Washing: Combine the organic layers. Wash sequentially with water and then saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Critical Step: Ensure the drying agent is used in sufficient quantity. Swirl the flask; if the agent clumps together, add more until some remains free-flowing.
-
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Fractional Vacuum Distillation
This is the preferred method for purifying multi-gram quantities of thermally stable, liquid products with differing boiling points.[5]
-
Setup: Assemble a distillation apparatus equipped with a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed. Connect to a vacuum pump with a cold trap and a pressure gauge.
-
Charging the Flask: Add the crude oil to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect distinct fractions based on the temperature at the distillation head. Discard any initial low-boiling forerun. Collect the main fraction at a stable temperature and pressure, corresponding to the boiling point of your product.[2]
-
Critical Step: A slow, steady distillation rate is key to good separation. A reflux ratio of 5:1 to 10:1 (drops returning to the column vs. drops collected) is a good starting point.
-
Protocol 3: Flash Column Chromatography
This technique is ideal for separating compounds based on polarity, especially isomers with similar boiling points.[8]
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pack a column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent, applying positive pressure. Gradually increase the solvent polarity according to the separation observed on TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- BenchChem. (n.d.). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines.
- Shackleford, S. A., & Anderson, G. M. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. Google Patents.
- Kvasovs, N., & Zard, S. Z. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- Gilbert, E. E. (1992). Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine. Google Patents.
- Biosynth. (n.d.). 2,5-Dichloro-3-(trifluoromethyl)pyridine.
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- DAV University. (n.d.). Pyridines – Structure.
- He, G. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.
- Grotenhuis, P. A. M., & Pruis, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent Office.
- Boyle, T. J., et al. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
- Zhang, G. (2012). Novel method for synthesizing this compound. Google Patents.
- Boyle, T. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Sigma-Aldrich. (n.d.). 2,5-Dichloro-4-fluoropyridine.
- Zigler, S. S. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
- Koehler, H., et al. (1994). Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product. Google Patents.
Sources
- 1. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. davuniversity.org [davuniversity.org]
- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
- 6. CN102532008A - Novel method for synthesizing this compound - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Dehalogenation of 2,5-Dichloro-3-fluoropyridine
Introduction: The Challenge of Selective Functionalization
2,5-Dichloro-3-fluoropyridine is a critical building block in medicinal chemistry and materials science. Its utility lies in the differential reactivity of its halogen substituents, which allows for sequential, site-selective functionalization. However, a frequent and challenging side reaction during cross-coupling and other metal-catalyzed transformations is hydrodehalogenation—the undesired removal of a halogen atom and its replacement with hydrogen. This not only consumes the starting material but also complicates purification and reduces the yield of the desired product.
This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers mitigate and prevent the dehalogenation of this compound. The advice herein is grounded in established mechanistic principles and field-proven experimental protocols.
Troubleshooting Guide: Minimizing Dehalogenation
This section is structured in a question-and-answer format to directly address common issues encountered during the functionalization of this compound.
Q1: I am observing significant formation of 2-chloro-3-fluoropyridine or 5-chloro-3-fluoropyridine as a byproduct in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I fix it?
Answer: The formation of monochlorinated pyridine byproducts is a classic sign of dehalogenation. In the context of a Suzuki-Miyaura coupling, this side reaction is often competitive with the desired cross-coupling pathway. The primary factors influencing dehalogenation are the choice of catalyst (palladium source and ligand), base, solvent, and temperature.
Troubleshooting Workflow:
Caption: Simplified catalytic cycle for dehalogenation.
Q3: I am performing a Buchwald-Hartwig amination and observing dehalogenation. Are the solutions similar to those for Suzuki coupling?
Answer: Yes, the core principles are very similar. The Buchwald-Hartwig amination also proceeds through a Pd(0)/Pd(II) catalytic cycle, and the same factors that influence dehalogenation in Suzuki couplings are relevant here.
Key Adjustments for Buchwald-Hartwig Amination:
-
Catalyst System: Use palladium precatalysts paired with bulky biaryl phosphine ligands. Pre-formed (NHC)Pd complexes have also shown high activity and can reduce reaction times, thereby minimizing dehalogenation. [1][2]* Base: Sodium tert-butoxide is a common base in amination reactions, but it can be a source of β-hydride elimination, leading to the formation of palladium-hydride species that cause dehalogenation. [3]If dehalogenation is a problem, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.
-
Solvent: Strictly use anhydrous, aprotic solvents like toluene or dioxane.
Frequently Asked Questions (FAQs)
1. What analytical techniques can I use to quantify the amount of dehalogenated byproduct? Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile byproducts like monochlorofluoropyridines. High-Performance Liquid Chromatography (HPLC) with a UV detector is also highly effective for monitoring the reaction progress and quantifying the relative amounts of starting material, desired product, and byproducts. For a definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. [4][5] 2. Can the purity of my boronic acid affect the rate of dehalogenation? Absolutely. Impurities in the boronic acid or its slow transmetalation can disrupt the catalytic cycle. If the transmetalation step is slow, the lifetime of the Ar-Pd(II)-X intermediate is extended, providing a greater opportunity for competing dehalogenation to occur. [6]Always use high-purity boronic acids and consider using boronic acid esters (e.g., pinacol esters), which can sometimes offer greater stability and reactivity.
3. Are there catalyst systems other than palladium that are less prone to causing dehalogenation? While palladium is the most common catalyst for these transformations, nickel-based catalysts can be an alternative. However, nickel catalysts can also mediate dehalogenation. Copper-catalyzed reactions, such as the Ullmann condensation, are another option, particularly for C-N and C-O bond formation. Copper-catalyzed reactions often proceed through different mechanisms that may be less susceptible to hydrodehalogenation under certain conditions. [7] 4. How does the fluorine substituent at the C3 position affect dehalogenation? The fluorine atom is a strongly electron-withdrawing group. This electronic effect further increases the electrophilicity of the pyridine ring, making the C-Cl bonds more susceptible to oxidative addition. While the C-F bond itself is very strong and unlikely to be cleaved, its presence makes the adjacent C-Cl bonds more reactive and potentially more prone to both the desired reaction and undesired dehalogenation.
Is it possible to selectively functionalize the C5 position over the C2 position? Yes, while the C2 position is electronically favored, selective functionalization at C5 is achievable. [7][12]This often requires specific catalytic systems that can overcome the inherent electronic preference. For instance, certain ligand-free palladium systems or those employing specific phosphine ligands have been shown to favor C5 arylation under particular conditions, such as using N-Methyl-2-pyrrolidone (NMP) as a solvent. [12][13]
Summary of Recommended Conditions to Minimize Dehalogenation
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., XPhos, SPhos) or NHC ligands. | Accelerates the desired cross-coupling catalytic cycle, outcompeting the dehalogenation pathway. [6][8] |
| Base | Weaker inorganic bases: K₃PO₄, K₂CO₃, Cs₂CO₃. | Avoids strong, nucleophilic bases that can act as hydride sources or promote side reactions. [6][9] |
| Solvent | Anhydrous, aprotic solvents: Toluene, 1,4-Dioxane, THF. | Prevents the solvent from acting as a proton or hydride source. [6][10][3] |
| Temperature | Use the lowest effective temperature. | Reduces the rate of the undesired dehalogenation side reaction. |
| Additives | N/A in most cases. | In some specific cases, additives might be used to tune selectivity, but careful screening is required. |
References
- Reddit. (2019). Significant dehalogenation in Stille coupling.
- Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- Cheng, C., & Hartwig, J. F. (2014). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organic Letters, 16(15), 4008-4011.
- Kwaskowska-Krok, P., & Małecki, J. G. (2012). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- Niemeyer, Z. L., & Sigman, M. S. (2019). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 141(38), 15191-15201.
- Colacino, E., & Martinez, J. (2017). Supported Palladium Catalysts for Suzuki Reactions: Structure–Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Scribd. (n.d.). Catalytic Dehalogenation of Halogenated.
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
- Jedinák, L., & Cankař, P. (2016). The Suzuki–Miyaura Cross‐Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. European Journal of Organic Chemistry, 2016(29), 5028-5038.
- dos Santos, V. N., da Silva, A. F., & de Souza, R. M. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642.
- Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Chen, J. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Environmental Science & Technology, 58(10), 4567-4577.
- Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- PubChem. (n.d.). This compound.
- Tundo, P., & Rossi, L. (2002). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Current Organic Chemistry, 6(9), 807-824.
- Mello, P. A., & Arruda, M. A. Z. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642.
Sources
- 1. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for 2,5-Dichloro-3-fluoropyridine Cross-Coupling
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 2,5-Dichloro-3-fluoropyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this challenging substrate.
The this compound scaffold presents unique challenges due to its electron-deficient nature and the presence of two distinct chlorine atoms at the C2 and C5 positions. Controlling regioselectivity is paramount and is highly dependent on a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent. This guide provides a structured, question-and-answer approach to navigate these complexities.
Core Principles & Frequently Asked Questions
Q1: What is the inherent reactivity difference between the C2 and C5 chlorine atoms on this compound, and why?
Answer: The C2 position is generally more reactive and susceptible to oxidative addition by a palladium catalyst.[1][2][3] This enhanced reactivity is due to the electronic influence of the adjacent ring nitrogen, which makes the C2 position more electrophilic.[3] However, this inherent preference is not absolute. Recent advancements have demonstrated that this selectivity can be overridden to favor the C5 position through careful selection of ligands and reaction conditions, a crucial aspect for synthetic strategy.[2]
Q2: How does the electron-deficient nature of the pyridine ring affect cross-coupling reactions?
Answer: The electron-withdrawing effects of the ring nitrogen and the fluorine atom make the entire aromatic system electron-deficient. This has two major consequences:
-
Slower Oxidative Addition: The C-Cl bonds are strengthened, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult compared to electron-rich aryl chlorides.[4] This necessitates the use of highly active catalyst systems.
-
Catalyst Inhibition: The basic lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst by occupying coordination sites needed for the catalytic cycle to proceed.[5] The choice of a bulky ligand is critical not only for promoting the reaction but also for mitigating this inhibitory effect.
Q3: What are the general classes of ligands that are most effective for this type of substrate?
Answer: For challenging, electron-deficient aryl chlorides like this compound, bulky and electron-rich phosphine ligands are essential. These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[6] Key classes include:
-
Bulky Biarylphosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are specifically designed for coupling unreactive aryl chlorides and are often the first choice for both C-N and C-C bond formation.[5][6][7]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SIPr are very strong electron donors and are known for their high activity and stability, making them excellent candidates, particularly when seeking unconventional regioselectivity.[8][9]
-
Ferrocenylphosphines: Ligands like dppf can be effective, though modern biarylphosphine ligands often provide superior results for highly deactivated substrates.[10]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. With this compound, the primary challenge is controlling which chlorine atom reacts.
Q4: My Suzuki-Miyaura coupling is yielding a mixture of C2 and C5-arylated products. How can I achieve high regioselectivity?
Answer: This is a common and critical challenge. Regioselectivity is a function of the catalyst system and conditions, which can be tuned to favor one position over the other.
To Favor C2-Arylation (Conventional Selectivity):
-
Rationale: The C2 position is electronically favored. Standard catalyst systems will often yield the C2 product preferentially.
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a moderately bulky, electron-rich ligand such as SPhos often works well.[3][11]
-
Base/Solvent: A common and effective combination is K₃PO₄ or K₂CO₃ as the base in a solvent system like 1,4-dioxane/water.[3][11]
To Favor C5-Arylation (Unconventional Selectivity):
-
Rationale: Overriding the inherent C2 preference requires specific conditions that either sterically block the C2 position or operate through an alternative mechanism.
-
Ligand-Controlled System: While less common for this specific isomer, bulky NHC ligands have been shown to influence selectivity in related dichloropyridines.[8][9]
-
Ligand-Free "Jeffery" Conditions: Remarkably, ligand-free conditions have been reported to provide unprecedented C5-selectivity for 2,5-dichloropyridine.[8] These conditions typically involve a phase-transfer catalyst and can be highly effective.
Q5: My Suzuki reaction is sluggish, with low conversion even after prolonged heating. What steps should I take?
Answer: Low conversion is typically due to an insufficiently active catalyst system or poor reaction setup.
-
Inert Atmosphere: Oxygen can rapidly deactivate palladium catalysts.[12] Ensure your solvent is rigorously degassed and the reaction is maintained under a strict argon or nitrogen atmosphere.
-
Reagent Quality: Boronic acids can degrade to form boroxines, and bases can absorb moisture. Use fresh, high-purity reagents.[12] Consider using boronic esters (e.g., pinacol esters), which are often more stable.[13]
-
Catalyst Activity: For this substrate, generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ can be inefficient. Using a pre-formed palladium-ligand complex (a "precatalyst") like SPhos Pd G3 or XPhos Pd G3 often provides more reliable and reproducible results.[14]
-
Base and Solvent: The choice of base and its solubility are critical. A strong base like Cs₂CO₃ or K₃PO₄ is often required.[13] Ensure vigorous stirring, especially if the base is not fully soluble.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for C-N bond formation, but its application to this compound requires a highly active catalyst system.
Q6: I am attempting a Buchwald-Hartwig amination, but the reaction is failing. What is the best starting point for catalyst selection?
Answer: Due to the electron-deficient nature of the substrate, a potent catalyst system is non-negotiable.
-
Recommended Catalyst System: Start with a modern palladium precatalyst paired with a bulky biarylphosphine ligand. A combination like BrettPhos Pd G3 or RuPhos Pd G2 is an excellent and robust starting point.[5][14]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice and generally provides high reaction rates.[14][15] For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ can be screened, but this will likely require higher temperatures and longer reaction times.[15]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard.[14]
Q7: My Buchwald-Hartwig reaction is producing a significant amount of hydrodehalogenated starting material. What causes this and how can I fix it?
Answer: Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction that competes with the desired amination.[13]
-
Cause - Moisture: The most common cause is trace water acting as a proton source. Ensure all reagents, solvents, and glassware are scrupulously dry.[13]
-
Cause - Amine Quality: The amine coupling partner may contain impurities that act as hydrogen donors. Purifying the amine by distillation or filtration through a plug of alumina can be effective.[14]
-
Cause - Base Choice: The base can influence the rate of this side reaction. Screening different strong bases (e.g., switching from NaOtBu to LHMDS) may be necessary to find an optimal balance.[13][14]
| Parameter | Recommendation for Suzuki-Miyaura | Recommendation for Buchwald-Hartwig |
| Pd Source | Pd(OAc)₂ or SPhos/XPhos Precatalyst | BrettPhos/RuPhos Precatalyst |
| Ligand | SPhos (C2-selective), Ligand-free (C5-selective) | BrettPhos, RuPhos, XPhos |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOtBu, LHMDS |
| Solvent | Dioxane/H₂O, Toluene | Toluene, Dioxane |
| Temp. | 80-110 °C | 80-110 °C |
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated pyridines. Key challenges include catalyst activity and suppression of alkyne homocoupling.
Q8: I am observing significant Glaser homocoupling of my terminal alkyne. How can I minimize this side reaction?
Answer: Glaser coupling is an oxidative dimerization of the alkyne, which is promoted by the copper(I) co-catalyst in the presence of oxygen.[16]
-
Rigorous Degassing: This is the most critical factor. The reaction must be kept under a strict inert atmosphere to exclude oxygen. Improve your degassing procedure for the solvent.
-
Copper-Free Conditions: If homocoupling remains a problem, switch to a copper-free Sonogashira protocol.[16][17] These reactions often require a slightly higher catalyst loading or a more efficient ligand but completely eliminate the primary pathway for Glaser coupling. An amine base like triethylamine or diisopropylamine can often be used as both the base and solvent.[7]
Q9: My Sonogashira reaction is not proceeding with the aryl chloride. What catalyst system is recommended?
Answer: Aryl chlorides are challenging substrates for Sonogashira coupling. A standard Pd(PPh₃)₄/CuI system may not be active enough.[11][18]
-
Active Palladium Catalyst: Use a more active palladium source and ligand combination. A system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand can be effective.
-
Copper Co-catalyst: Ensure the copper(I) iodide (CuI) is fresh. It acts to form a copper(I) acetylide, which is the active species in the transmetalation step.[16]
-
Base: An amine base, such as triethylamine (Et₃N), is typically used.[18]
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[11]
-
In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Evacuate and backfill the reaction vial with argon or nitrogen (repeat 3 times).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 5:1 ratio) to the reaction vial, followed by the catalyst premix.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12–24 hours.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%) and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried reaction vial with a stir bar.[2][14]
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the vial, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12–24 hours.
-
After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem Technical Support.
- Baroliya, et al. (2025).
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
- Wikipedia.
- Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides. New Journal of Chemistry (RSC Publishing).
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. BenchChem Technical Support.
- Bypassing the Limitations of Directed C–H Functionaliz
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (NIH).
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (MDPI).
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. BenchChem Technical Support.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022-07-10).
- BenchChem. Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. BenchChem Technical Support.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022-05-18).
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025-11-18).
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015-03-27). PubMed.
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- BenchChem. (2025). A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. BenchChem Technical Support.
- Wikipedia. Sonogashira coupling.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (PMC - NIH).
- Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Qu
- Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (NIH).
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting common issues in reactions involving 2,6-Dichloropyridine. BenchChem Technical Support.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (RSC Publishing).
- Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. (Digital Discovery - RSC Publishing).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025-04-03). YouTube.
- Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
- Saikia, P., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5, 23210.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Scaling Up Reactions with 2,5-Dichloro-3-fluoropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dichloro-3-fluoropyridine. This guide is designed to provide expert advice and troubleshooting strategies for scaling up reactions involving this versatile synthetic building block. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the challenges of moving from bench-scale experiments to pilot and production-scale synthesis.
Introduction: The Chemistry of this compound
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its utility stems from the differential reactivity of its halogen substituents, allowing for selective functionalization. The electron-withdrawing nature of the pyridine ring nitrogen and the fluorine atom activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr).[2] The chlorine atoms, while less reactive in SNAr, are excellent handles for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[3]
This guide will focus on the two most common reaction types for this substrate: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination, with a specific emphasis on the challenges and considerations for process scale-up.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at Scale
The fluorine at the 3-position, while not directly at the most activated positions (ortho or para to the nitrogen), still contributes to the electrophilicity of the pyridine ring. However, the chlorine at the C2 position is generally the most susceptible to nucleophilic attack in an SNAr reaction due to the combined activating effects of the ring nitrogen and the adjacent fluorine.
FAQ 1: We are seeing a significant exotherm during the addition of our nucleophile in a large-scale SNAr reaction with this compound. How can we control this?
Answer:
Managing exotherms is a critical safety and quality consideration during the scale-up of SNAr reactions. The initial addition of the nucleophile to the electron-deficient pyridine ring is often the rate-determining and most exothermic step.[4] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to runaway reactions, side product formation, and degradation of starting materials or products.
Troubleshooting Strategies:
-
Controlled Addition: Instead of adding the nucleophile all at once, implement a slow, controlled addition protocol. This can be done using a syringe pump for smaller scale-ups or a dedicated addition funnel/pump for larger reactors. The addition rate should be tied to the reactor's cooling capacity, maintaining a consistent internal temperature.
-
Reverse Addition: Consider adding the this compound solution to the nucleophile solution. This can sometimes help to better control the concentration of the limiting reagent and manage the initial heat release.
-
Solvent Selection and Concentration: Running the reaction at a lower concentration can help to mitigate the exotherm by providing a larger thermal mass to absorb the heat generated. The choice of solvent is also crucial; a solvent with a higher heat capacity can better absorb thermal energy.
-
Process Analytical Technology (PAT): Implement in-situ temperature monitoring and, if possible, reaction calorimetry to get a real-time understanding of the reaction's thermal profile. This data is invaluable for developing a safe and robust process.
-
Thermal Hazard Assessment: Before scaling up, it is highly recommended to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC). This will help to identify the onset temperature of any decomposition events and the overall heat of reaction. Studies on other chlorinated heterocycles have shown that the presence of chlorine atoms can lower decomposition onset temperatures.[5]
Diagram 1: Decision Workflow for Managing Exotherms in SNAr Scale-up
Caption: Desired vs. side reaction pathways in Buchwald-Hartwig amination.
FAQ 4: Our product from a large-scale Buchwald-Hartwig reaction is contaminated with residual palladium. What are the best methods for removal?
Answer:
Removing residual palladium to meet the stringent limits for active pharmaceutical ingredients (APIs) is a common challenge in process chemistry. Several methods can be employed, and a combination of techniques may be necessary.
Palladium Removal Strategies:
| Method | Description | Advantages | Disadvantages |
| Crystallization | The desired product is crystallized from a suitable solvent system, leaving the palladium impurities in the mother liquor. | Can be highly effective and is a scalable unit operation. | Requires the product to be a crystalline solid. May require significant process development. |
| Carbon Treatment | Activated carbon is added to a solution of the product to adsorb the palladium species. | Relatively inexpensive and easy to implement. | Can sometimes lead to product loss through adsorption. May not be effective for all palladium species. |
| Silica Gel Chromatography | The crude product is passed through a plug of silica gel or a chromatography column. | Can be very effective for removing a wide range of impurities. | Can be expensive and time-consuming at a large scale. Generates significant solvent waste. |
| Palladium Scavengers | Specialized resins or reagents with high affinity for palladium are used to selectively remove it from solution. | Can be highly selective and effective at removing low levels of palladium. | Can be expensive. May require an additional filtration step. |
Practical Recommendations:
-
Optimize the Reaction: The best way to deal with palladium contamination is to minimize the amount used in the first place. Optimize the catalyst loading to the lowest effective level.
-
Post-Reaction Workup: A simple aqueous wash can sometimes remove a significant portion of the palladium salts.
-
Crystallization First: If your product is a solid, crystallization should be your first choice for purification. [6]4. Scavengers for Final Polishing: If crystallization alone is not sufficient, a treatment with a palladium scavenger can be used to bring the residual palladium levels down to acceptable limits.
Section 3: Safety and Handling at Scale
This compound and many of the reagents used in its functionalization are hazardous materials. [7]A thorough understanding of these hazards is essential for safe scale-up.
FAQ 5: What are the key safety considerations when handling this compound and its reactions at a large scale?
Answer:
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical resistant gloves, safety glasses or goggles, and a lab coat. For larger scale operations, additional PPE such as a face shield and respiratory protection may be necessary. [7]* Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained environment. [7]* Spill Containment: Have appropriate spill containment materials readily available.
-
Static Discharge: When handling flammable solvents, ensure that all equipment is properly grounded to prevent the buildup of static electricity.
-
Emergency Procedures: Ensure that all personnel are familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
-
Waste Disposal: All waste materials should be disposed of in accordance with local, state, and federal regulations.
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
- Wordpress. (2025, December 19). Specific Solvent Issues with Buchwald-Hartwig Amination.
- MDPI. (2025, August 5). Evaluation and Prediction of Thermal Hazards in 5-Membered Aromatic Heterocycles.
- Google Patents. (n.d.). Preparation method of 2-amino-3-fluoropyridine.
- PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
- ResearchGate. (n.d.). Functionalization of pyridines. [Image attached to a publication].
- Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
- NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- PubMed. (2021, September 3). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubMed. (n.d.). Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions.
- NIH. (n.d.). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine.
- ResearchGate. (n.d.). Synthesis of highly functionalised pyridines via halogen/metal exchange....
- RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles.
- ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- NIH. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
- MDPI. (2021, March 8). Pharmaceutical Cocrystals—A Review.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- Amerigo Scientific. (n.d.). 2-Amino-5-chloro-3-fluoropyridine (97%).
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- ACS Publications. (2023, November 24). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. Organic Letters.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
- YouTube. (2021, June 11). A Scientist's Guide to Crystallization Process Development.
- MDPI. (n.d.). Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment.
- Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
- MDPI. (n.d.). One-Pot Direct Synthesis of b-Axis-Oriented and Al-Rich ZSM-5 Catalyst via NH4NO3-Mediated Crystallization for CO2 Hydrogenation.
- YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
Sources
Technical Support Center: Analysis of 2,5-Dichloro-3-fluoropyridine Synthesis by LC-MS
Welcome to the technical support center for the LC-MS analysis of 2,5-Dichloro-3-fluoropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of identifying reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying chemistry and analytical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Unexpected Peaks & Byproduct Identification
Question 1: My LC-MS chromatogram shows several peaks besides my main product. How can I tentatively identify these as synthesis-related byproducts of this compound?
Answer:
The presence of multiple peaks is common in the synthesis of halogenated pyridines due to the possibility of various side reactions.[1] A systematic approach combining chromatographic and mass spectrometric data is crucial for tentative identification.
Initial Steps for Identification:
-
Mass Analysis (MS):
-
Check the Isotopic Pattern: The most telling feature of a chlorine-containing compound in a mass spectrum is its isotopic signature. Due to the natural abundance of ³⁵Cl and ³⁷Cl, a compound with two chlorine atoms will exhibit a characteristic cluster of peaks at M, M+2, and M+4 with an approximate ratio of 9:6:1.[2] Look for this pattern in your unknown peaks. A compound with one chlorine atom will show an M and M+2 pattern in a 3:1 ratio.
-
Identify Isomers: Byproducts that are isomers of your target compound (e.g., 2,3-dichloro-5-fluoropyridine or 3,5-dichloro-2-fluoropyridine) will have the same molecular weight and isotopic pattern as your main product. Their distinction will rely on chromatographic separation.
-
Look for Common Side Reactions: Consider the potential for under- or over-halogenation, or the substitution of the fluorine atom.
-
-
Chromatographic Behavior (LC):
-
Polarity and Elution Order: The polarity of the isomers will influence their retention time on a reverse-phase column. While difficult to predict with certainty, you can make educated guesses. For instance, isomers with different dipole moments will interact differently with the stationary phase.
-
Systematic Troubleshooting Workflow:
The following diagram outlines a logical workflow for identifying unknown peaks in your LC-MS data.
Caption: Workflow for the initial identification of unknown peaks.
Common Potential Byproducts in Dichlorofluoropyridine Synthesis:
The table below lists plausible byproducts based on common halogenation reaction pathways.[1][3]
| Potential Byproduct | Molecular Formula | Molecular Weight (Da) | Expected Isotopic Signature (Cl) | Plausible Cause |
| Monochloro-fluoropyridine Isomers | C₅H₃ClFN | 131.54 | 1 Cl (M, M+2; ~3:1) | Incomplete chlorination |
| Trichloro-fluoropyridine Isomers | C₅HCl₃FN | 200.43 | 3 Cl (M, M+2, M+4, M+6) | Over-chlorination |
| Dichloro-pyridine Isomers | C₅H₃Cl₂N | 147.99 | 2 Cl (M, M+2, M+4; ~9:6:1) | Loss of fluorine or starting material impurity |
| Isomers of the target | C₅H₂Cl₂FN | 165.98 | 2 Cl (M, M+2, M+4; ~9:6:1) | Non-regioselective halogenation |
Question 2: I see a peak with the correct mass for my product, but it's broad, tailing, or splitting. What could be the cause?
Answer:
Poor peak shape is a common issue in LC-MS and can compromise both identification and quantification.[4][5] This is often a chromatographic issue, but can also be influenced by the mass spectrometer interface.
Potential Causes & Solutions:
-
Column Overload:
-
Why it happens: Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting or tailing.
-
Protocol:
-
Prepare a dilution series of your sample (e.g., 1:10, 1:100, 1:1000).
-
Inject the diluted samples.
-
Observe if the peak shape improves at lower concentrations. If so, you have identified the issue. Adjust your sample concentration accordingly for future runs.
-
-
-
Inappropriate Mobile Phase or pH:
-
Why it happens: Pyridinic compounds are basic. If the mobile phase pH is close to the pKa of your analyte, it can exist in both protonated and neutral forms, leading to peak splitting or tailing.
-
Protocol:
-
Add a small amount of modifier to your mobile phase. For reverse-phase LC, adding 0.1% formic acid or acetic acid to both the aqueous and organic phases is a standard practice to ensure consistent protonation of the analyte.
-
Ensure your mobile phase is well-mixed and degassed.
-
-
-
Column Contamination or Degradation:
-
Why it happens: Accumulation of strongly retained compounds from previous injections can create active sites that cause peak tailing. The column itself may also be degrading.
-
Protocol:
-
Disconnect the column and flush the LC system to ensure the issue is not with the instrument itself.[6]
-
If the system is clean, flush the column with a strong solvent (e.g., isopropanol or a sequence of solvents of increasing strength).
-
If flushing does not resolve the issue, the column may need to be replaced.
-
-
Troubleshooting Flow for Poor Peak Shape:
Caption: Step-by-step troubleshooting for poor peak shape.
Category 2: Sensitivity and Detection Issues
Question 3: I'm not seeing my product, or the signal intensity is very low. How can I improve sensitivity?
Answer:
Low signal intensity is a frequent challenge that can stem from the sample, the LC method, or the MS settings.[4][6] A systematic check is the best approach.
Troubleshooting Protocol for Low Signal Intensity:
-
Verify Sample Integrity:
-
Action: Prepare a fresh sample and standard. Degradation can occur, especially if the sample has been stored improperly.[6]
-
Rationale: This eliminates the possibility that the analyte is simply not present in the injected sample.
-
-
Optimize the Ion Source:
-
Action: Infuse a standard solution of your compound directly into the mass spectrometer to optimize source parameters like capillary voltage, gas flow, and temperatures.
-
Rationale: The ion source is where your analyte is converted into gas-phase ions. Suboptimal settings here will directly lead to poor signal. Every compound has a unique set of optimal conditions.
-
-
Check for Ion Suppression:
-
Action: Prepare your sample in a cleaner matrix or perform a Solid Phase Extraction (SPE) cleanup. Also, check your mobile phase for non-volatile additives.
-
Rationale: Ion suppression occurs when other components in the sample co-elute with your analyte and compete for ionization, reducing its signal.[7][8] This is a very common "matrix effect."
-
-
LC Method Considerations:
-
Action: Ensure your LC gradient is appropriate. A shallow gradient around the elution time of your analyte can improve peak height by reducing dispersion.
-
Rationale: If the peak is too broad, its height (intensity) will be low, even if the total ion count (area) is acceptable.
-
Key Parameters to Check:
| System Component | Parameter to Check | Common Solution |
| Sample | Sample Degradation | Prepare a fresh sample/standard.[6] |
| Incorrect Concentration | Verify dilutions and standard concentrations. | |
| LC System | Mobile Phase | Use high-quality (LC-MS grade) solvents and additives.[5] |
| Flow Rate | Ensure the flow rate is stable and correct for the column diameter. | |
| MS Ion Source | Source Parameters | Tune the instrument using a standard of your analyte.[6] |
| Source Cleanliness | Inspect and clean the ion source as per manufacturer guidelines.[5] | |
| MS Analyzer | Mass Calibration | Perform a mass calibration to ensure accuracy.[5] |
References
- PharmD Info. (2023, March 17). LCMS Troubleshooting: Tips and Tricks for Overcoming Common Issues.
- Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Google Patents. (1981). Halogenation of pyridine compounds. (CA1126276A).
- LCGC International. (2023, February 2). Troubleshooting LC-MS.
- CHROMacademy. LC-MS Troubleshooting.
- YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
- 4. pharmdinfo.com [pharmdinfo.com]
- 5. zefsci.com [zefsci.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromacademy.com [chromacademy.com]
Stability of 2,5-Dichloro-3-fluoropyridine under acidic/basic conditions
Welcome to the technical support center for 2,5-Dichloro-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions.
Introduction to the Stability of this compound
This compound is a halogenated pyridine derivative with a unique substitution pattern that influences its reactivity and stability. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom, combined with the inherent electron-deficient character of the pyridine ring, makes the compound susceptible to nucleophilic aromatic substitution (SNAr). Understanding the stability of this compound in acidic and basic media is crucial for its successful application in synthesis and drug discovery.
This guide will address common questions and concerns regarding the stability of this compound, providing insights into its degradation pathways and offering practical advice for handling and experimental design.
Stability Under Acidic Conditions: FAQs and Troubleshooting
While generally more stable under acidic conditions compared to basic conditions, potential issues can still arise.
Question 1: Is this compound stable in the presence of strong mineral acids (e.g., HCl, H₂SO₄)?
Answer: Generally, this compound is expected to be relatively stable in the presence of strong acids at moderate temperatures. The primary interaction will be the protonation of the pyridine nitrogen to form the corresponding pyridinium salt. This protonation further deactivates the ring towards electrophilic attack. However, prolonged exposure to highly concentrated strong acids at elevated temperatures may lead to slow hydrolysis of the halogen substituents, although this is generally not a rapid process.
Troubleshooting Guide: Unexpected Side Reactions in Acidic Media
| Observed Issue | Potential Cause | Recommended Action |
| Formation of a precipitate upon addition of a strong acid. | Protonation of the pyridine nitrogen to form a pyridinium salt, which may have lower solubility in the reaction solvent. | - Ensure the solvent system can accommodate the salt form. - Consider using a co-solvent to improve solubility. |
| Slow degradation of starting material over an extended reaction time at high temperatures. | Acid-catalyzed hydrolysis of the C-Cl or C-F bond. | - Lower the reaction temperature if possible. - Reduce the reaction time. - Use the minimum necessary concentration of the acid. |
| Discoloration of the reaction mixture. | Potential for minor decomposition pathways at elevated temperatures. | - Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon). - Monitor the reaction progress closely by TLC or LC-MS to minimize exposure to harsh conditions. |
Stability Under Basic Conditions: FAQs and Troubleshooting
The stability of this compound is more critical under basic and nucleophilic conditions due to the high susceptibility of the electron-deficient pyridine ring to nucleophilic attack.
Question 2: What is the primary degradation pathway for this compound in the presence of a base?
Answer: The primary degradation pathway is nucleophilic aromatic substitution (SNAr). In the presence of a nucleophilic base (e.g., hydroxide, alkoxides), one or more of the halogen atoms can be displaced. The positions most susceptible to nucleophilic attack on the pyridine ring are typically the 2- and 6-positions, followed by the 4-position. For this compound, the chlorine atom at the 2-position is the most likely site for initial nucleophilic attack. It is well-established that 2-halopyridines are significantly more reactive towards nucleophiles than other isomers.[1][2]
Question 3: Which halogen is most likely to be displaced in a nucleophilic substitution reaction?
Answer: In nucleophilic aromatic substitution on heteroaromatic rings, fluoride is generally a better leaving group than chloride.[1][2] However, the position of the halogen also plays a critical role. The chlorine atom at the 2-position is highly activated towards nucleophilic attack. Therefore, depending on the reaction conditions and the nucleophile, a mixture of products resulting from the displacement of the 2-chloro group or the 3-fluoro group could be possible. In many cases, the substitution of the 2-chloro group is kinetically favored.
Troubleshooting Guide: Managing Reactions in Basic Media
| Observed Issue | Potential Cause | Recommended Action |
| Formation of multiple products in a reaction with a nucleophile. | Competitive nucleophilic substitution at the 2-chloro and 3-fluoro positions. | - Optimize reaction temperature; lower temperatures often favor selectivity. - Screen different bases and solvents to modulate reactivity and selectivity. - Consider using a milder, non-nucleophilic base if only deprotonation is required. |
| Complete consumption of starting material with no desired product formation. | Rapid decomposition of the starting material or the desired product under the basic conditions. | - Perform the reaction at a lower temperature. - Slowly add the base to control the reaction rate. - Use a weaker base if the reaction chemistry allows. |
| Hydrolysis of the halogen substituents to form hydroxypyridines. | Reaction with hydroxide ions from aqueous bases. | - Use anhydrous conditions if possible. - Employ non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine) in place of aqueous inorganic bases. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Monitoring Stability
To assess the stability of this compound under specific acidic or basic conditions, the following general protocol can be adapted:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, THF).
-
Reaction Setup: In a reaction vessel, add the desired acidic or basic solution.
-
Initiation: Add a known amount of the this compound stock solution to the reaction vessel at the desired temperature.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid or base.
-
Analysis: Analyze the quenched sample by a suitable analytical method such as HPLC, GC-MS, or NMR to determine the concentration of the remaining this compound and to identify any degradation products.
Diagram 1: Decision Workflow for Using this compound in a Reaction
Caption: Potential SNAr pathways.
Summary of Stability and Reactivity
| Condition | Stability | Primary Concern | Key Considerations |
| Strongly Acidic (e.g., pH < 1) | Generally stable at moderate temperatures. | Pyridinium salt formation affecting solubility. | Monitor for slow hydrolysis at elevated temperatures. |
| Weakly Acidic (e.g., pH 4-6) | High stability. | Minimal concerns. | Generally a safe pH range for handling and reactions. |
| Neutral (e.g., pH 7) | High stability. | Minimal concerns. | Ideal for storage in aprotic solvents. |
| Weakly Basic (e.g., pH 8-10) | Moderate stability. | Potential for slow SNAr with nucleophilic species. | Temperature and choice of base are critical. |
| Strongly Basic (e.g., pH > 12) | Low stability, especially with nucleophilic bases. | Rapid SNAr at the 2- and/or 3-positions. | Use with extreme caution; low temperatures and non-nucleophilic bases are recommended if possible. |
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored? A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [3] Q2: What analytical techniques are best for monitoring the stability of this compound? A2: HPLC with a UV detector is an excellent method for quantitative analysis of the parent compound and detection of degradation products. GC-MS is also very useful for identifying volatile byproducts. ¹H and ¹⁹F NMR spectroscopy can provide structural information about the starting material and any new products formed.
Q3: Can I use sodium hydroxide as a base in a reaction involving this compound? A3: The use of sodium hydroxide, especially in aqueous solutions, should be approached with caution. The hydroxide ion is a nucleophile and can lead to hydrolysis of the halogen substituents, primarily at the 2-position, to form the corresponding chlorofluorohydroxypyridine. If a base is needed for deprotonation, consider using a non-nucleophilic base like sodium hydride or lithium diisopropylamide in an anhydrous solvent, or a bulky organic base like triethylamine or diisopropylethylamine.
Q4: Are there any known incompatible solvents? A4: Protic nucleophilic solvents, such as methanol or ethanol, in the presence of a base, can act as nucleophiles and lead to the formation of methoxy or ethoxy substituted pyridines. In general, aprotic solvents such as THF, dioxane, toluene, or DMF are preferred for reactions involving this compound.
References
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2002). Helvetica Chimica Acta, 85(12), 4029-4038.
- Nucleophilic Aromatic Substitution. (n.d.). In Wikipedia.
- This compound PubChem entry. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemistry of 2,5-Dichloro-3-fluoropyridine: A Technical Support Guide
Welcome to the technical support center for reactions involving 2,5-dichloro-3-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the work-up procedures for reactions utilizing this versatile building block. My aim is to equip you with the knowledge to not only follow protocols but to understand the underlying chemistry, enabling you to troubleshoot and optimize your synthetic routes effectively.
I. Foundational Knowledge: Understanding the Reactivity of this compound
This compound is a valuable starting material in medicinal chemistry and materials science.[1] Its reactivity is dictated by the electronic properties of the pyridine ring, further influenced by the three halogen substituents. The fluorine atom, due to its high electronegativity, strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[2] This effect is most pronounced at the 2- and 4-positions relative to the nitrogen, where the negative charge of the Meisenheimer intermediate can be stabilized.[2] Consequently, nucleophilic aromatic substitution (SNAr) reactions often proceed with high regioselectivity.
II. Common Reaction Classes and Their Work-up Considerations
The following sections detail the work-up procedures for three major classes of reactions involving this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
A. Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a cornerstone of pyridine chemistry, allowing for the introduction of a wide range of nucleophiles.[3][4]
-
Q1: My SNAr reaction with an alcohol nucleophile is sluggish. What can I do?
-
A1: For alcohol or amine nucleophiles, deprotonation with a suitable base is crucial to generate the active nucleophilic species.[2] Ensure the base is strong enough. If the reaction is still slow, consider gradually increasing the reaction temperature, as many SNAr reactions on fluoropyridines require elevated temperatures (e.g., 80-150 °C).[2]
-
-
Q2: I'm observing the formation of hydroxypyridine byproducts. What is the cause and how can I prevent it?
-
Q3: My reaction in DMF at high temperature is giving me an unexpected dimethylamine-substituted byproduct. Why is this happening?
-
Q4: How do I remove a high-boiling polar aprotic solvent like DMF or DMSO during work-up?
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction, decomposition of starting material or product. | Monitor reaction progress by TLC or LC-MS.[2] If decomposition is observed (e.g., charring), try lowering the reaction temperature and extending the reaction time.[2] |
| Formation of an Emulsion during Extraction | Presence of polar impurities or surfactants. | Add brine to the separatory funnel to increase the ionic strength of the aqueous layer. If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Precipitation of Insoluble Material | Formation of insoluble salts or byproducts. | Add more of both the organic and aqueous solvents to attempt to dissolve the precipitate. If it remains, filtration may be necessary.[6] |
| Product is Water-Soluble | The product has high polarity. | Before discarding the aqueous layer, it's good practice to check it for your product, especially if the product contains polar functional groups.[6] Consider back-extraction with a different organic solvent. |
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).[2]
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.[2]
Caption: A typical experimental workflow for SNAr reaction work-up.
B. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[7][8]
-
Q1: I'm having trouble removing boron-containing byproducts after my Suzuki coupling. What is the best way to do this?
-
A1: Boronic acid and boronate ester byproducts can often be removed by concentrating the reaction mixture from methanol multiple times. This process forms volatile trimethyl borate.[5] Alternatively, an aqueous wash with a mild base like sodium bicarbonate can help remove acidic boronic acid species.
-
-
Q2: My crude product is contaminated with my palladium catalyst. How can I remove it?
-
A2: Filtering the crude product through a plug of silica gel or Celite can help remove palladium residues.[9] In some cases, washing the organic layer with an aqueous solution of ammonium chloride or thiourea can help to sequester the palladium.
-
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Inactive catalyst, poor choice of base or solvent. | Ensure proper degassing of solvents to prevent catalyst deactivation. The choice of base and solvent is critical for Suzuki couplings.[10] |
| Homocoupling of Boronic Acid | Presence of oxygen, inappropriate reaction conditions. | Rigorously degas all solvents and reagents before use. Optimize the reaction temperature and catalyst loading. |
| Difficulty Removing Triphenylphosphine Oxide (from Pd(PPh₃)₄) | TPPO is a common byproduct when using triphenylphosphine-based catalysts. | Suspend the crude residue in a non-polar solvent like pentane or a mixture of pentane/ether and filter. TPPO has low solubility in these solvents.[5] |
-
Filtration: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.[9]
-
Washing: Wash the filtrate with water and brine.[10]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[10]
-
Concentration: Concentrate the solution under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10]
Caption: A typical experimental workflow for Suzuki coupling work-up.
C. Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[11][12]
-
Q1: What is the best way to remove the phosphine ligand and its oxide after the reaction?
-
A1: Similar to the removal of triphenylphosphine oxide, many phosphine ligands and their oxides can be removed by precipitation from a non-polar solvent or by column chromatography. Some specialized ligands have been developed with functional groups that aid in their removal.
-
-
Q2: The strong base used in my reaction (e.g., NaOt-Bu, LiHMDS) seems to be causing side reactions with other functional groups in my molecule. What can I do?
| Problem | Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | Certain functional groups, such as azo groups, can poison the palladium catalyst.[13] | If catalyst poisoning is suspected, a higher catalyst loading may be necessary. It is also important to ensure the starting materials are pure. |
| Hydrodehalogenation of Starting Material | A common side reaction where the aryl halide is reduced. | This can be influenced by the choice of ligand, base, and solvent. Screening different reaction conditions may be necessary. |
| Incomplete Reaction | Inefficient catalyst system or deactivation. | Ensure an inert atmosphere is maintained throughout the reaction, as oxygen can deactivate the catalyst.[13] The choice of ligand is critical for the success of Buchwald-Hartwig aminations. |
-
Filtration: After cooling the reaction mixture, dilute with a suitable organic solvent (e.g., toluene, ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the palladium catalyst.
-
Washing: Wash the filtrate with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
III. Safety Precautions
Working with this compound and related reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[14][15]
-
Ventilation: Handle these chemicals in a well-ventilated fume hood to avoid inhalation of vapors or dust.[14][15]
-
Handling: Avoid contact with skin and eyes.[15] In case of contact, wash the affected area immediately with plenty of water.[16]
-
Disposal: Dispose of all chemical waste in accordance with local regulations.[17]
Hazard Information for this compound: [18]
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
IV. References
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. [Link]
-
This compound | C5H2Cl2FN | CID 10964877 - PubChem. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
nucleophilic aromatic substitutions - YouTube. [Link]
-
This compound - MySkinRecipes. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fishersci.com [fishersci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Water on 2,5-Dichloro-3-fluoropyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 2,5-dichloro-3-fluoropyridine. This resource addresses a critical, often overlooked variable: the presence of water. While some modern protocols are surprisingly tolerant or even benefit from aqueous media, unintended or uncontrolled moisture is a primary driver of low yields, catalyst deactivation, and reaction failure. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The advice provided explains the underlying chemical principles to help you make informed decisions.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or has failed completely. Could water be the culprit?
A1: Absolutely. This is one of the most common issues. Water can negatively impact Suzuki-Miyaura couplings in several ways, leading to low or no product formation.
Probable Causes & Mechanistic Explanation:
-
Catalyst Deactivation: The active Pd(0) catalyst can react with water, especially at elevated temperatures, to form inactive palladium hydroxide species (Pd(OH)₂).[1] This effectively removes the catalyst from the productive catalytic cycle. The formation of palladium black is a visual indicator of this catalyst decomposition.[2]
-
Hydrolysis of Boronic Acid (Protodeboronation): Boronic acids are susceptible to hydrolysis, a reaction where a proton (often from water) replaces the boronic acid group on your coupling partner.[3][4] This side reaction consumes your starting material without forming the desired C-C bond. Heteroaryl boronic acids can be particularly prone to this issue.[3]
-
Boroxine Formation: In the presence of water, boronic acids can dehydrate to form cyclic trimers called boroxines. While boroxines can participate in the coupling, their reactivity can differ from the parent boronic acid, potentially slowing the reaction rate.[3]
Solutions & Best Practices:
-
Ensure Anhydrous Conditions: Use oven-dried glassware. Flame-dry the reaction vessel under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Dry Solvents: Use a solvent still or commercially available anhydrous solvents. Solvents like THF and dioxane should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or passed through an activated alumina column.
-
Use High-Purity Reagents: Ensure your this compound and boronic acid are dry. If necessary, dry them in a vacuum oven before use. Boronic acids are known to degrade upon storage, so using a fresh, pure batch is critical.[2]
-
Consider Boronic Esters: Pinacol or MIDA boronate esters are generally more stable towards hydrolysis than their corresponding boronic acids and can be a good alternative for sensitive substrates.[3][4][5]
Q2: I'm observing a significant amount of 3-chloro-5-fluoropyridine (hydrodehalogenation byproduct). What is causing this?
A2: The formation of a hydrodehalogenation byproduct, where a chlorine atom is replaced by hydrogen, is a strong indicator of unwanted side reactions, often mediated by a proton source like water.
Probable Causes & Mechanistic Explanation:
-
Protonolysis of the Organopalladium Intermediate: After oxidative addition of this compound to the Pd(0) catalyst, the resulting organopalladium(II) complex is an intermediate in the catalytic cycle. If water is present, it can act as a proton source, leading to the cleavage of the Palladium-Carbon bond and replacing the halogen with a hydrogen atom.
-
Catalyst-Mediated Reduction: In some cases, impurities or additives in the reaction mixture can act as hydride sources, which can be transferred to the substrate by the palladium catalyst. Water can exacerbate these pathways.[2]
Solutions & Best Practices:
-
Scrupulous Drying: This is the most critical step. Ensure all reagents, solvents, and the inert gas atmosphere are rigorously dry.[2]
-
Base Selection: The choice of base can influence this side reaction. While strong bases are often necessary, ensure they are anhydrous. Sometimes, screening different bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) can identify one that minimizes this side reaction.[2]
-
Amine Quality (for Buchwald-Hartwig): If performing an amination, ensure the amine is high purity, as some impurities can act as hydrogen donors.[2]
Q3: My Buchwald-Hartwig amination is giving low conversion, and I see palladium black forming. How does water affect this reaction?
A3: The Buchwald-Hartwig amination is notoriously sensitive to both oxygen and water. The formation of palladium black is a clear sign of catalyst death.[2]
Probable Causes & Mechanistic Explanation:
-
Ligand Oxidation: The bulky, electron-rich phosphine ligands essential for this reaction are highly susceptible to oxidation, a process that can be accelerated by trace moisture. Oxidized phosphine ligands do not effectively stabilize the palladium center, leading to catalyst decomposition.
-
Catalyst Deactivation: Similar to the Suzuki reaction, water can react with palladium intermediates to form inactive hydroxo complexes, removing the catalyst from the cycle.[1]
-
Inhibition of Catalyst Pre-activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species can be influenced by the reaction environment. While some protocols intentionally use water to facilitate this pre-activation step[6][7], uncontrolled or excessive water can lead to the formation of inactive palladium oxides or hydroxides.[1]
Solutions & Best Practices:
-
Rigorous Inert Atmosphere: Use a glovebox for reaction setup if possible. If not, ensure thorough degassing of the solvent (e.g., by sparging with argon for 30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[2]
-
Use a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd₂(dba)₃ or a pre-formed ligand-Pd(0) complex can sometimes bypass problematic in situ reduction steps.
-
Ligand Choice: Select robust, sterically hindered ligands designed to protect the palladium center. N-heterocyclic carbene (NHC) ligands can sometimes offer greater stability compared to phosphines.[2]
Frequently Asked Questions (FAQs)
Q4: Is it ever acceptable to have water in coupling reactions?
A4: Surprisingly, yes, but only under specific, controlled conditions. Many modern, high-efficiency coupling protocols have been developed to work in aqueous media.[8][9] These systems typically use specially designed water-soluble ligands or surfactants to create micelles that act as "nanoreactors".[10] For example, some Suzuki reactions use a mixture of an organic solvent and water (e.g., Dioxane/H₂O), where water can help dissolve inorganic bases like K₂CO₃ or K₃PO₄.[11][12] Similarly, some Sonogashira couplings can be performed in aqueous media with the right catalyst system.[13][14]
The critical distinction is between controlled and uncontrolled water. The troubleshooting guides above address problems arising from unintended, adventitious moisture in reactions that are designed to be anhydrous.
Q5: What are the best laboratory practices for ensuring anhydrous conditions?
A5:
-
Glassware: Oven-dry all glassware at >120 °C overnight and allow it to cool in a desiccator or under a stream of inert gas. For maximum rigor, flame-dry the assembled apparatus under vacuum immediately before use.
-
Solvents: Use commercially available anhydrous solvents packaged under an inert atmosphere. For higher standards, use a solvent purification system (e.g., Grubbs apparatus) or distill from appropriate drying agents.
-
Reagents: Dry solid reagents in a vacuum oven. Store sensitive reagents, especially boronic acids and phosphine ligands, in a desiccator or a glovebox.
-
Atmosphere: Use high-purity inert gas (Argon or Nitrogen). Purge the reaction vessel by evacuating and backfilling with the inert gas three times before adding reagents.
Q6: My Sonogashira coupling isn't working. How sensitive is it to water?
A6: Traditionally, the Sonogashira coupling requires anhydrous and anaerobic conditions.[15] The copper(I) co-catalyst is particularly sensitive to oxidation, which can be facilitated by air and moisture, leading to undesired alkyne homocoupling (Glaser coupling).[13][16] However, significant progress has been made in developing copper-free and water-tolerant Sonogashira protocols.[13][15] If you are following a traditional protocol, moisture is a likely suspect for failure. If using a modern, water-tolerant protocol, other factors like base choice, ligand, or temperature may be the issue.
Visualization of Key Concepts
Troubleshooting Workflow for Failed Coupling Reactions
The following diagram outlines a logical workflow for diagnosing a failed or low-yielding reaction where water is a potential culprit.
Caption: A step-by-step workflow for troubleshooting low-yield coupling reactions.
Detrimental Effects of Water on Palladium Catalysis
This diagram illustrates the two primary pathways by which water deactivates the catalytic cycle in Suzuki-Miyaura reactions.
Caption: Key deactivation pathways caused by water in Pd-catalyzed cross-couplings.
Data Summary
The impact of water can be dramatic. While actual results will vary based on the specific reaction, the following table illustrates a typical trend observed for a moisture-sensitive Suzuki-Miyaura coupling reaction.
| Water Content in THF (ppm) | Reaction Time (hours) | Isolated Yield (%) | Observation |
| < 10 (Anhydrous) | 4 | 92% | Clean reaction, complete conversion. |
| 50 | 6 | 75% | Slower conversion, minor byproducts. |
| 200 | 12 | 41% | Sluggish, significant starting material remaining. |
| 1000 | 24 | < 5% | Reaction stalled, visible palladium black. |
Experimental Protocol: General Procedure for Anhydrous Suzuki-Miyaura Coupling
This protocol provides a robust starting point for performing a Suzuki-Miyaura coupling with this compound under strictly anhydrous conditions.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (1-5 mol%) or other suitable Pd(0) catalyst/ligand system
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Preparation: Place a magnetic stir bar into a round-bottom flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: To the cooled flask, add the this compound, the arylboronic acid, the palladium catalyst, and the anhydrous base.
-
Atmosphere Purge: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing (Optional but Recommended): Sparge the reaction mixture with a gentle stream of Argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
References
- Wikipedia. Sonogashira coupling. [Link]
- Chinchilla, R., & Nájera, C. (2013). Recent progress and current applications of Sonogashira coupling reaction in water. Journal of Heterocyclic Chemistry, 50(5), 974-985.
- Ciuparu, D., & Pfefferle, L. (2005). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters.
- Anderson, K. W. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions.
- Lloyd-Jones, G. C., & Ball, L. T. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(35), 13904–13907.
- Dallas, A. S., & Gothelf, K. V. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321–3323.
- Gorte, R. J. (n.d.). Deactivation Mechanisms of Pd/ceria in Water-gas shift Reaction. University of Pennsylvania ScholarlyCommons.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Namboodiri, V. V., & Varma, R. S. (2002). Phosphine-Free Cross-Coupling Reaction of Halopyridines with Arylboronic Acids in an Ionic Liquid: Water Mixture. Green Chemistry, 4(2), 170-171.
- Christoffel, F., & Ward, T. R. (2018). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review.
- Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(35), 13904-13907.
- Li, C.-J. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Accounts of Chemical Research, 38(8), 643-651.
- Christoffel, F., & Ward, T. R. (2017). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
- Chen, B., et al. (2021). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2023).
- Polshettiwar, V., & Varma, R. S. (2008).
- Scardamaglia, M., et al. (2020). Role of Water on the Structure of Palladium for Complete Oxidation of Methane.
- Francke, R., & Diera, G. (2018). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wang, H., et al. (2022). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
- Görgülü, A. O., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(9), 11210-11227.
- Fors, B. P., et al. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508.
- He, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Leadbeater, N. E. (2005).
- Lipshutz, B. H., et al. (2020). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- ACS GCI Pharmaceutical Roundtable.
- ChemistryViews. (2019).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review [ouci.dntb.gov.ua]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 2,5-Dichloro-3-fluoropyridine Derivatives
An Objective Comparison of Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, halogenated pyridines, particularly derivatives of 2,5-Dichloro-3-fluoropyridine, represent a critical class of building blocks. Their unique electronic properties and steric profiles make them invaluable synthons for creating novel pharmaceuticals and functional materials. However, the precise arrangement of substituents on the pyridine ring is paramount to their function, necessitating rigorous and unambiguous structural confirmation. The regiochemistry of these compounds can be complex to ascertain, making a multi-faceted analytical approach not just beneficial, but essential.
This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of this compound derivatives. We will delve into the principles, practical applications, and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to select and apply the most appropriate analytical methods for these challenging molecules.
The Challenge: Isomeric Differentiation
The synthesis of substituted this compound derivatives can often lead to a mixture of isomers. For instance, a nucleophilic aromatic substitution reaction could potentially yield products where the new substituent is at the 4- or 6-position. Distinguishing between these regioisomers is a non-trivial analytical challenge that demands high-resolution techniques. The choice of analytical method is therefore critical for ensuring the chemical integrity of the synthesized compounds.
Core Analytical Techniques: A Comparative Overview
The three pillars of structural confirmation for small organic molecules are NMR spectroscopy, mass spectrometry, and X-ray crystallography. Each provides a unique piece of the structural puzzle, and often, a combination of these techniques is required for complete and unambiguous characterization.
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| NMR Spectroscopy | Connectivity, chemical environment of atoms. | Non-destructive, provides detailed information on molecular structure in solution. | Lower sensitivity compared to MS, can be complex to interpret for very complex molecules. | Primary tool for routine structural confirmation and isomeric differentiation. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, can be coupled with chromatographic techniques for mixture analysis.[1][2][3][4][5] | Provides limited information on stereochemistry and isomer differentiation on its own. | Accurate mass determination and confirmation of elemental formula. |
| X-ray Crystallography | Absolute 3D structure in the solid state.[6] | Unambiguous structural determination.[6] | Requires a single, high-quality crystal; structure may differ from solution conformation.[7] | Definitive proof of structure when crystals can be obtained.[8][9][10][11][12] |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of this compound derivatives in solution. The key nuclei to probe are ¹H, ¹³C, and ¹⁹F.
Expertise & Experience in NMR Analysis:
The true power of NMR lies in the interpretation of coupling constants (J-values).[13] For pyridines, the magnitude of the proton-proton (H-H), proton-fluorine (H-F), and carbon-fluorine (C-F) coupling constants are highly dependent on the number of bonds separating the coupled nuclei.[14][15][16][17][18] This provides a roadmap to the substitution pattern. For example, a ³J(H-F) coupling (through three bonds) will be significantly larger than a ⁴J(H-F) coupling (through four bonds), allowing for the differentiation of isomers. Furthermore, two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for piecing together the complete connectivity of the molecule.
Trustworthiness Through Self-Validating Protocols:
A robust NMR analysis involves a suite of experiments that cross-validate each other. For instance, the connectivity proposed from a 1D ¹H NMR spectrum should be confirmed by the cross-peaks observed in a 2D COSY experiment. Similarly, the one-bond C-H connections identified in an HSQC spectrum should be consistent with the long-range C-H correlations seen in the HMBC.
Experimental Protocol: Comprehensive NMR Analysis of a Novel this compound Derivative
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be based on the solubility of the compound and its chemical stability.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
1D NMR Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the chemical shifts (δ), integration values, and multiplicity of the signals.[19][20][21][22]
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides the chemical shifts of all unique carbon atoms.
-
¹⁹F NMR: Acquire a fluorine spectrum. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[14]
-
-
2D NMR Spectra Acquisition:
-
COSY (¹H-¹H): This experiment reveals proton-proton couplings, helping to identify adjacent protons.
-
HSQC (¹H-¹³C): This experiment correlates protons with their directly attached carbons.
-
HMBC (¹H-¹³C): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the overall carbon skeleton and the position of substituents.
-
-
Data Interpretation:
-
Integrate all spectra and analyze the chemical shifts, coupling constants, and correlations to assemble the molecular structure.[23]
-
Compare the observed data with expected values based on established literature for similar compounds to confirm the assignment.
-
Sources
- 1. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rigaku.com [rigaku.com]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA - Loughborough University - Figshare [repository.lboro.ac.uk]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cheminfographic.wordpress.com [cheminfographic.wordpress.com]
- 19. researchgate.net [researchgate.net]
- 20. spectrabase.com [spectrabase.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
A Comparative Guide to 19F NMR Analysis of 2,5-Dichloro-3-fluoropyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of 19F Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring the chemical transformations of 2,5-dichloro-3-fluoropyridine. This versatile building block is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. The strategic placement of a fluorine atom on the pyridine ring offers a powerful analytical handle to track reaction progress, identify intermediates, and characterize final products with high sensitivity and precision.
The inherent properties of the 19F nucleus, including its 100% natural abundance and high gyromagnetic ratio, make 19F NMR an exceptionally sensitive technique.[1] The large chemical shift dispersion, often spanning a range of over 300 ppm, provides exquisite resolution, allowing for the unambiguous identification of structurally similar fluorinated compounds.[2] This guide will compare the 19F NMR signatures of this compound and its derivatives formed through common synthetic transformations, providing the experimental and theoretical basis for confident structural elucidation.
The Significance of the 19F NMR Probe in Reaction Monitoring
The chemical shift of the fluorine atom in 3-fluoropyridine derivatives is exquisitely sensitive to changes in its electronic environment. Electron-donating groups will cause an upfield shift (to less negative ppm values), while electron-withdrawing groups will induce a downfield shift (to more negative ppm values).[3] This sensitivity allows for the direct observation of substrate consumption and product formation, providing real-time kinetic data and insight into reaction mechanisms.
Below, we compare the expected 19F NMR chemical shifts for the products of three critical reaction classes performed on this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Comparative Analysis of Reaction Products by 19F NMR
Suzuki-Miyaura Coupling: C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds. In the case of this compound, selective coupling can be achieved at either the C2 or C5 position, depending on the reaction conditions. The substitution of a chlorine atom with an aryl or alkyl group will alter the electronic environment of the fluorine at the C3 position, resulting in a predictable change in its 19F NMR chemical shift.
Expected 19F NMR Chemical Shift Trends:
| Position of Substitution | Substituent | Expected 19F Chemical Shift Change | Rationale |
| C2 or C5 | Aryl Group (e.g., Phenyl) | Upfield Shift | Replacement of an electron-withdrawing chlorine atom with a less electronegative carbon atom increases electron density at the fluorine nucleus. |
| C2 or C5 | Alkyl Group (e.g., Methyl) | Significant Upfield Shift | Alkyl groups are electron-donating, leading to a more pronounced shielding effect on the fluorine atom compared to aryl groups. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; A["this compound"] -- "Suzuki-Miyaura Coupling(Pd Catalyst, Base, Boronic Acid)" --> B["Monosubstituted Product"]; B -- "Further Coupling" --> C["Disubstituted Product"]; A -- "19F NMR Analysis" --> D["Starting Material Signal"]; B -- "19F NMR Analysis" --> E["Product Signal (Shifted)"]; C -- "19F NMR Analysis" --> F["Second Product Signal (Further Shifted)"]; subgraph "Reaction Monitoring" D; E; F; end }
Caption: Workflow for Suzuki-Miyaura coupling and 19F NMR analysis.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active molecules. The introduction of an amine at either the C2 or C5 position of this compound will have a distinct effect on the 19F NMR chemical shift.
Expected 19F NMR Chemical Shift Trends:
| Position of Substitution | Substituent | Expected 19F Chemical Shift Change | Rationale |
| C2 or C5 | Primary/Secondary Amine | Significant Upfield Shift | The nitrogen atom of the amine is a strong electron-donating group, leading to a substantial increase in electron density and shielding at the fluorine nucleus. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; A["this compound"] -- "Buchwald-Hartwig Amination(Pd Catalyst, Base, Amine)" --> B["Aminated Product"]; A -- "19F NMR Analysis" --> C["Starting Material Signal"]; B -- "19F NMR Analysis" --> D["Product Signal (Significant Upfield Shift)"]; subgraph "Reaction Monitoring" C; D; end }
Caption: Workflow for Buchwald-Hartwig amination and 19F NMR analysis.
Nucleophilic Aromatic Substitution (SNAr): C-O and C-N Bond Formation
Nucleophilic aromatic substitution provides a direct route to introduce a variety of functional groups onto the pyridine ring. The high electronegativity of the fluorine atom at C3 and the chlorine atoms at C2 and C5 activates the ring for nucleophilic attack. The substitution of a chlorine atom by an oxygen or nitrogen nucleophile will result in a characteristic 19F NMR chemical shift.
Expected 19F NMR Chemical Shift Trends:
| Position of Substitution | Nucleophile | Expected 19F Chemical Shift Change | Rationale |
| C2 or C5 | Alkoxide (e.g., -OCH3) | Significant Upfield Shift | The oxygen atom is strongly electron-donating through resonance, causing a large increase in shielding at the fluorine atom. |
| C2 or C5 | Amine (e.g., -NHR) | Significant Upfield Shift | Similar to the Buchwald-Hartwig product, the nitrogen atom is a strong electron-donating group, resulting in a large upfield shift. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; A["this compound"] -- "SNAr Reaction(Nucleophile, Base)" --> B["Substituted Product"]; A -- "19F NMR Analysis" --> C["Starting Material Signal"]; B -- "19F NMR Analysis" --> D["Product Signal (Significant Upfield Shift)"]; subgraph "Reaction Monitoring" C; D; end }
Caption: Workflow for SNAr and 19F NMR analysis.
Experimental Protocols
The following are generalized protocols for the key reactions described. These should be optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by 19F NMR and/or TLC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by 19F NMR and/or TLC/LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 equiv) in a polar aprotic solvent (e.g., DMF or DMSO), add the nucleophile (1.0-1.5 equiv) and a base (e.g., K2CO3 or NaH, 1.1-2.0 equiv).
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by 19F NMR and/or TLC/LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Predicted 19F NMR Chemical Shifts
The following table summarizes the predicted 19F NMR chemical shifts for the starting material and representative reaction products. These values are estimated based on the known effects of substituents on the 19F chemical shifts of fluorinated aromatic compounds and data from closely related structures.[3][4] The reference standard is CFCl3 at 0.0 ppm.
| Compound | Predicted 19F Chemical Shift (ppm) |
| This compound | ~ -130 to -140 |
| 2-Aryl-5-chloro-3-fluoropyridine | ~ -125 to -135 |
| 2-Amino-5-chloro-3-fluoropyridine | ~ -145 to -155 |
| 2-Methoxy-5-chloro-3-fluoropyridine | ~ -140 to -150 |
Conclusion
19F NMR spectroscopy is an indispensable tool for the analysis of reactions involving this compound. The sensitivity of the fluorine chemical shift to its electronic environment provides a direct and quantitative method for monitoring reaction progress, identifying products, and gaining mechanistic insights. By understanding the expected chemical shift trends for different reaction types, researchers can confidently and efficiently characterize novel fluorinated pyridine derivatives, accelerating the drug discovery and development process.
References
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants - NMR Facility. [Link]
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Saunders, C., Khaled, M. B., Weaver, J. D., 3rd, & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(6), 3220–3225. [Link]
- Bell, N. G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical science, 13(20), 5949–5957. [Link]
- Steffen's Chemistry Pages. 19F chemical shifts. [Link]
- University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 1. [Link]
- Gerig, J. T. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Biophysical journal, 71(2), 994–1003. [Link]
- Saunders, C., Khaled, M. B., Weaver, J. D., 3rd, & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(6), 3220–3225. [Link]
- Chen, Y. C., et al. (2022). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC advances, 12(48), 31221–31227. [Link]
- I K Sir Chemistry Classes. (2022, July 15). F -19 NMR Spectroscopy [Video]. YouTube. [Link]
- Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Current medicinal chemistry, 20(14), 1775–1796. [Link]
- SpectraBase. 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]
- Krivdin, L. B. (2012). DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. Journal of Fluorine Chemistry, 135, 137-141. [Link]
- SpectraBase. 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. [Link]
- Stare, K., et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 10062-10070. [Link]
- ACS Axial. (2018, September 27).
- Lindon, J. C. (2016). 19F NMR Spectroscopy. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. [Link]
- Gerig, J. T. (n.d.). Fluorine NMR. [Link]
- Brunner, A., et al. (2021). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 59(8), 786-795. [Link]
Sources
A Comparative Guide to the Structural Elucidation of 2,5-Dichloro-3-fluoropyridine Derivatives: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds are of paramount importance. Among these, derivatives of 2,5-dichloro-3-fluoropyridine represent a class of molecules with significant potential in the development of novel pharmaceuticals and agrochemicals. Their biological activity and material properties are intrinsically linked to their three-dimensional structure. Therefore, accurate structural elucidation is not merely a characterization step but a cornerstone of rational drug design and materials engineering.
This guide provides an in-depth comparison of analytical techniques for the structural characterization of this compound derivatives, with a primary focus on single-crystal X-ray crystallography. As a senior application scientist, the aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a robust and validated approach to structural analysis. We will explore the unparalleled insights provided by X-ray crystallography while also objectively comparing its performance against other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Decisive Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a molecule. It provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For substituted pyridines, where subtle changes in substituent patterns can drastically alter biological activity, this precise structural information is invaluable. The presence of heavy halogen atoms like chlorine in the structure is advantageous for X-ray diffraction, as they scatter X-rays more strongly, often leading to a more straightforward structure solution.
Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative
The following protocol is a representative workflow for the crystallographic analysis of a crystalline derivative of this compound. The underlying principle is to obtain a single crystal of sufficient quality, expose it to a monochromatic X-ray beam, and analyze the resulting diffraction pattern to determine the arrangement of atoms.
1. Crystallization: The Critical First Step
-
Rationale: The success of an X-ray crystallographic analysis is entirely dependent on the quality of the single crystal. A well-ordered crystal lattice will produce a sharp and well-resolved diffraction pattern. For halogenated organic compounds, which can exhibit specific intermolecular interactions like halogen bonding, screening a variety of crystallization conditions is crucial.
-
Protocol:
-
Solvent Selection: Begin by dissolving the purified this compound derivative in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).
-
Slow Evaporation: Allow the solvent to evaporate slowly from the saturated solution in a loosely covered vial at a constant temperature. This is often the simplest and most effective method.
-
Vapor Diffusion: In a sealed container, place a small vial containing the concentrated solution of the compound. In the larger container, place a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Temperature Gradient: Slowly cool a saturated solution to decrease the solubility of the compound and promote crystal growth.
-
2. Crystal Mounting and Data Collection
-
Rationale: A suitable single crystal must be mounted on the diffractometer in a way that allows it to be rotated in the X-ray beam while being maintained at a low temperature to minimize thermal vibrations of the atoms.
-
Protocol:
-
Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible defects.
-
Mounting: Using a cryoloop, carefully pick up the selected crystal and mount it on the goniometer head of the diffractometer.
-
Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to prevent crystal damage and reduce thermal motion.
-
Data Collection: The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected by a detector.
-
3. Structure Solution and Refinement
-
Rationale: The collected diffraction data is a reciprocal space representation of the crystal lattice. Mathematical algorithms are used to convert this data into a three-dimensional electron density map, from which the atomic positions can be determined.
-
Protocol:
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.
-
Structure Solution: Direct methods or Patterson methods are used to determine the initial phases of the structure factors and generate an initial model of the crystal structure.
-
Structure Refinement: The atomic coordinates and displacement parameters of the initial model are refined against the experimental data using a least-squares minimization procedure to improve the agreement between the calculated and observed structure factors.
-
Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.
-
Visualizing the Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural detail, it is not always the most practical or necessary technique. NMR spectroscopy and mass spectrometry are indispensable tools that provide complementary information and are often more readily accessible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the connectivity of atoms in a molecule in solution. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
-
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms. For a this compound core, one would expect to see signals for the two aromatic protons, with their chemical shifts and coupling constants providing clues about their relative positions.
-
¹³C NMR: Reveals the number of unique carbon atoms and their electronic environments. The presence of electronegative halogens significantly influences the chemical shifts of the pyridine ring carbons.
-
¹⁹F NMR: Is highly sensitive to the local electronic environment of the fluorine atom, making it an excellent probe for structural and conformational analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum of this compound derivatives, aiding in their identification.
Head-to-Head Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Connectivity, chemical environment of nuclei, stereochemistry (in solution) | Molecular weight, elemental composition, fragmentation patterns |
| Sample State | Single crystal | Solution | Solid, liquid, or gas |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to nanograms |
| Key Advantage | Unambiguous structural determination | Provides information on dynamic processes in solution | High sensitivity and accuracy in mass determination |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain | Does not provide direct information on bond lengths and angles | Does not provide direct structural information |
Decision-Making in Structural Analysis
The choice of analytical technique depends on the specific research question. The following diagram illustrates a logical approach to selecting the appropriate method for characterizing this compound derivatives.
Caption: Decision tree for selecting analytical methods.
Conclusion
For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography is the most powerful and conclusive technique. It provides an unparalleled level of detail, which is often essential for understanding structure-activity relationships in drug discovery and for designing materials with specific properties. However, a comprehensive characterization strategy should also leverage the complementary strengths of NMR spectroscopy and mass spectrometry. These techniques are invaluable for confirming the identity and purity of the compound and for studying its behavior in solution. By judiciously applying these methods, researchers can gain a complete and validated understanding of their molecules of interest, accelerating the pace of innovation in their respective fields.
References
A comprehensive list of references would be compiled here based on specific crystallographic studies of analogous compounds and foundational texts on the analytical techniques discussed. As no direct crystallographic data for the title compound was found in the initial search, a representative list would include:
- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
- Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. [Link]
- On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. Molecules, 26(22), 7015. [Link][1]
A Senior Application Scientist's Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyridine Analogs
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The pyridine moiety is a ubiquitous and valuable scaffold in pharmaceuticals, and the introduction of fluorine can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity.[1][2] This guide provides an objective comparison of fluorinated and non-fluorinated pyridine analogs, offering insights into their respective performance supported by experimental data and detailed protocols.
The decision to employ a fluorinated versus a non-fluorinated pyridine is a critical juncture in the design of novel therapeutics. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can impart desirable characteristics such as enhanced metabolic stability, altered basicity (pKa), improved membrane permeability, and increased receptor binding affinity.[3][4][5] However, these same properties can also present challenges, making a thorough understanding of their comparative biological activities essential.
The "Fluorine Effect": How a Single Atom Changes the Game
The introduction of fluorine onto a pyridine ring induces significant changes in its electronic and physical properties. These alterations are fundamental to the "fluorine effect" observed in medicinal chemistry.[1]
-
Basicity (pKa): One of the most notable effects is the modulation of the pyridine's basicity. The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic.[1] This can have profound implications for drug-receptor interactions, solubility, and pharmacokinetic profiles.[1]
-
Lipophilicity: Lipophilicity, a critical parameter for drug absorption and distribution, is also affected by fluorination. While the effect can be position-dependent, fluorination generally increases lipophilicity (logP/logD).[1][6] This is attributed to the hydrophobic nature of the C-F bond.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450 (CYP450).[1] This often leads to increased metabolic stability and a longer in vivo half-life for fluorinated compounds compared to their non-fluorinated analogs.[1][7] By replacing a hydrogen atom at a metabolically labile site with fluorine, chemists can effectively block oxidative metabolism.[7]
Logical Workflow for Comparative Analysis
The following diagram outlines a typical workflow for comparing the biological activity of fluorinated and non-fluorinated pyridine analogs.
Caption: Workflow for comparing pyridine analogs.
Comparative Analysis of Biological Activities
Metabolic Stability
A primary driver for incorporating fluorine is to enhance metabolic stability. The pyridine ring, particularly at unsubstituted positions, can be susceptible to oxidation by CYP450 enzymes. Replacing a C-H bond with a stronger C-F bond can effectively block this metabolic pathway.[1][7] For example, studies have shown that fluorinated analogs of various drugs are significantly more metabolically stable than their non-fluorinated counterparts.[7]
Caption: Principle of competitive binding assay.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for the target receptor (e.g., Tris-HCl with additives).
- Membrane Preparation: Use cell membranes prepared from a cell line overexpressing the target receptor.
- Radioligand: Select a high-affinity radiolabeled ligand for the target receptor.
- Test Compounds: Prepare serial dilutions of the fluorinated and non-fluorinated analogs.
2. Assay Setup:
- In a 96-well filter plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
- Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
3. Incubation and Filtration:
- Incubate the plate to allow the binding to reach equilibrium.
- Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer.
4. Measurement and Analysis:
- Dry the filter plate and add a scintillation cocktail to each well.
- Count the radioactivity in each well using a scintillation counter.
- Calculate the percentage of specific binding for each concentration of the test compound.
- Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation. [8]
Conclusion
The strategic incorporation of fluorine into pyridine-based scaffolds is a powerful and well-established strategy in modern drug discovery. [2][3][4]Fluorination can significantly enhance metabolic stability, a key determinant of a drug's pharmacokinetic profile. [7][9]Its effects on receptor binding affinity are more nuanced and require careful empirical evaluation, as the position of the fluorine atom can lead to either an increase or decrease in potency. [10] The choice between a fluorinated and a non-fluorinated pyridine analog is a multi-parameter optimization problem. Researchers must weigh the potential benefits of increased metabolic stability and modulated physicochemical properties against potential changes in target affinity and synthetic complexity. [1]The experimental protocols provided in this guide offer a robust framework for researchers to make these critical comparisons, enabling data-driven decisions in the rational design of the next generation of pyridine-based therapeutics.
References
- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. (n.d.). National Institutes of Health.
- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). National Center for Biotechnology Information.
- Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016). PubMed.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate.
- Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. (n.d.). BenchChem.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed.
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Institutes of Health.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Pre-proof.
- A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144. (2025). BenchChem.
- Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. (2021). MDPI.
- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). PharmaCompass.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Fluorinated Pyridines: A Cost-Benefit Analysis of 2,5-Dichloro-3-fluoropyridine
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The 3-fluoropyridine moiety, in particular, is a prevalent structural motif in numerous pharmaceuticals. This guide provides an in-depth cost-benefit analysis of utilizing 2,5-dichloro-3-fluoropyridine as a key building block for the synthesis of complex molecules, with a practical case study focused on the synthesis of a precursor to the anticancer drug Enasidenib. We will objectively compare a hypothetical synthetic route starting from this compound with an established industrial synthesis, offering experimental insights and a clear cost breakdown to inform your research and development decisions.
The Pivotal Role of this compound
This compound is a versatile trifunctionalized pyridine derivative that offers multiple reaction sites for synthetic elaboration. The presence of two chlorine atoms and a fluorine atom on the pyridine ring allows for selective functionalization through various cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, in particular, can significantly influence the reactivity of the pyridine ring and the biological activity of the final compound.
Case Study: Synthesis of a Key Intermediate for Enasidenib
To provide a tangible comparison, we will analyze the synthesis of a key triazine intermediate in the production of Enasidenib, an inhibitor of isocitrate dehydrogenase 2 (IDH2) used in the treatment of acute myeloid leukemia.[1]
Route 1 (Hypothetical): Leveraging this compound
This proposed route utilizes this compound as the starting material to construct the desired tri-substituted pyridine core.
Experimental Workflow for Hypothetical Route 1
Caption: Hypothetical synthesis of an Enasidenib precursor using this compound.
Step-by-Step Protocol:
-
First Nucleophilic Aromatic Substitution: React this compound with the first amine nucleophile (e.g., a protected piperazine derivative) under basic conditions. The chlorine at the 2- or 6-position is expected to be the most reactive site for SNAr.
-
Suzuki-Miyaura Coupling: The remaining chlorine atom is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate boronic acid to introduce the second substituent.
-
Second Nucleophilic Aromatic Substitution: Finally, the fluorine atom at the 3-position can be displaced by a second amine nucleophile under more forcing SNAr conditions to complete the synthesis of the tri-substituted pyridine core.
Route 2 (Established): Industrial Synthesis via Cyanuric Chloride
The established industrial synthesis of the Enasidenib intermediate starts from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).
Experimental Workflow for Established Route 2
Caption: Established industrial synthesis of an Enasidenib precursor from cyanuric chloride.
Step-by-Step Protocol:
-
Sequential Nucleophilic Aromatic Substitutions: 2,4,6-trichloro-1,3,5-triazine is subjected to three sequential SNAr reactions with the requisite amine nucleophiles. The reactivity of the chlorine atoms on the triazine ring allows for controlled, stepwise substitution, typically by controlling the reaction temperature.
Cost-Benefit Analysis
To provide a quantitative comparison, we will analyze the estimated cost of raw materials to synthesize 100g of a common tri-substituted amine intermediate. Prices are based on currently available market data for research-grade chemicals and may vary.
| Reagent | Route 1 (Hypothetical) Cost (USD) | Route 2 (Established) Cost (USD) |
| Starting Material | ||
| This compound | ~ $50-100/g | - |
| 2,4,6-Trichloro-1,3,5-triazine | - | ~ $0.5-1/g |
| Key Reagents | ||
| 2-(Trifluoromethyl)aniline | ~ $0.5-1/g | ~ $0.5-1/g |
| tert-Butyl piperazine-1-carboxylate | ~ $80-100/kg | ~ $80-100/kg |
| Palladium Catalyst (e.g., Pd(PPh3)4) | ~ $50-100/g | - |
| Solvents & Bases | Varies | Varies |
| Estimated Total Cost for 100g Intermediate | High | Low |
Analysis:
-
Raw Material Cost: The most significant cost driver in the hypothetical Route 1 is the starting material, this compound, which is considerably more expensive than the commodity chemical 2,4,6-trichloro-1,3,5-triazine used in Route 2.
-
Reagent Cost: Route 1 also requires a costly palladium catalyst for the Suzuki coupling step, which is absent in the all-SNAr approach of Route 2.
-
Process Complexity: Route 1 involves multiple distinct reaction types (SNAr and Suzuki coupling), which may require more complex purification and process control. Route 2, while requiring careful control of reaction conditions for selective sequential substitutions, relies on a single, well-understood reaction type.
-
Yield and Efficiency: While the yields for the hypothetical Route 1 are not established, multi-step syntheses often have lower overall yields compared to more convergent approaches. The established industrial route has likely been optimized for high yield and efficiency.
Alternative Synthetic Strategies for 3-Fluoropyridines
Beyond the direct use of this compound, several other methods exist for the synthesis of 3-fluoropyridines, each with its own set of advantages and disadvantages.
-
Balz-Schiemann Reaction: This classic method involves the diazotization of 3-aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. While it is a well-established method, it can suffer from moderate yields and the use of potentially hazardous reagents like fluoroboric acid.
-
Electrophilic Fluorination: Reagents like Selectfluor® can be used for the direct C-H fluorination of pyridines. However, regioselectivity can be a challenge, and the cost of these reagents can be high.
-
Nucleophilic Fluorination: The displacement of a suitable leaving group (e.g., nitro or chloro) with a fluoride source (e.g., KF or CsF) can be an effective method, particularly for activated pyridine rings.
Conclusion and Expert Recommendations
From a cost-benefit perspective, for the synthesis of the Enasidenib precursor, the established industrial route starting from 2,4,6-trichloro-1,3,5-triazine is demonstrably superior to the hypothetical route using this compound. The significantly lower cost of the starting material and the avoidance of expensive palladium catalysts make it the more economically viable option for large-scale production.
However, the utility of this compound should not be dismissed. For laboratory-scale synthesis and the exploration of novel chemical space, its unique reactivity profile and the ability to perform selective, late-stage functionalization can be highly advantageous. The choice of synthetic route will ultimately depend on the specific goals of the project, the scale of the synthesis, and the available resources.
For drug development professionals, a thorough evaluation of multiple synthetic routes, including a detailed cost analysis of raw materials and process complexity, is crucial in the early stages of development. While a novel, elegant synthesis may be academically interesting, a practical, scalable, and cost-effective route is paramount for the successful commercialization of a pharmaceutical product.
References
- Enasidenib (AG-221) | Mutant IDH2 Inhibitor. MedchemExpress.com. Accessed January 4, 2026.
- Enasidenib, Энасидениб , إيناسيدينيب ,伊那尼布 , | New Drug Approvals. newdrugapprovals.org. Published August 2, 2017.
- Enasidenib | C19H17F6N7O | CID 89683805 - PubChem.
- 2,4,6-trichloro-1,3,5-triazine - CymitQuimica. CymitQuimica. Accessed January 4, 2026.
- 2-(Trifluoromethyl)aniline 99 88-17-5 - Sigma-Aldrich. Sigma-Aldrich. Accessed January 4, 2026.
- tert-butyl piperazine-1-carboxylate - SRIRAMCHEM. SRIRAMCHEM. Accessed January 4, 2026.
- Palladium Catalysts - Sigma-Aldrich. Sigma-Aldrich. Accessed January 4, 2026.
- Selectfluor, 97%, for electrophilic fluorination, Certified® F+ Active 25g. GFS Chemicals. Accessed January 4, 2026.
- 3-Aminopyridine | 462-08-8 | Tokyo Chemical Industry (India) Pvt. Ltd. Tokyo Chemical Industry Co., Ltd. Accessed January 4, 2026.
- Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online. Fisher Scientific. Accessed January 4, 2026.
Sources
A Comparative Guide to the Characterization of 2,5-Dichloro-3-fluoropyridine Reaction Intermediates
Introduction: The Synthetic Challenge and Strategic Importance of a Versatile Scaffold
2,5-Dichloro-3-fluoropyridine is a critical heterocyclic building block in the synthesis of high-value molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] Its utility stems from the three distinct halogen-substituted positions on the pyridine ring, offering multiple points for selective functionalization. However, this structural complexity presents a significant challenge: predicting and controlling the regioselectivity of reactions is non-trivial. The interplay between the electron-deficient nature of the pyridine ring, the strong inductive effect of the fluorine atom, and the leaving group abilities of the two chlorine atoms dictates the reaction outcomes.
A profound understanding of the transient species—the reaction intermediates—that form during its transformation is paramount for rational reaction design, optimization, and scale-up. This guide provides an in-depth comparison of methodologies for the characterization of these elusive intermediates, focusing on the two most prevalent reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols for researchers in the field.
Part 1: Unmasking the Meisenheimer Complex in SNAr Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, proceeding through a distinct addition-elimination mechanism.[3] The key intermediate in this pathway is the "Meisenheimer complex," a resonance-stabilized, negatively charged species formed upon the nucleophilic attack on the aromatic ring.[4] For this compound, the central challenge is determining which of the three halogenated positions the nucleophile will attack.
The Mechanistic Crossroads: Regioselectivity of Nucleophilic Attack
The pyridine nitrogen atom strongly activates the C2 (and C6) position towards nucleophilic attack by stabilizing the resulting negative charge in the Meisenheimer intermediate. The electron-withdrawing halogen substituents further activate the ring. While fluorine is a poorer leaving group than chlorine, its powerful inductive effect significantly lowers the electron density at the carbon to which it is attached. This creates a complex electronic landscape where attack could plausibly occur at C2, C5, or even C3 (with F elimination).
Generally, the C2 position is the most activated site for nucleophilic displacement on pyridines, a trend enhanced by the adjacent ring nitrogen.[4] However, the substitution pattern of this compound necessitates a careful, evidence-based approach rather than relying on generalized rules.
Caption: Competing SNAr pathways on this compound.
Characterization Techniques: A Comparative Analysis
Direct observation of Meisenheimer complexes is challenging due to their transient nature. A multi-pronged approach combining spectroscopic and computational methods is essential for definitive characterization.
| Technique | Principle & Application | Strengths | Limitations |
| Low-Temperature NMR | By slowing reaction kinetics at cryogenic temperatures, short-lived intermediates can be trapped and observed. ¹⁹F NMR is exceptionally sensitive to changes in the electronic environment of the fluorine atom.[5][6] | Provides direct structural information (connectivity, electronic environment). Non-destructive. | Requires specialized equipment. Intermediate must be sufficiently stable and concentrated at low temperatures. |
| Computational Chemistry (DFT) | Models the potential energy surface of the reaction, calculating the relative stabilities of intermediates and the energy barriers of transition states for competing pathways.[7][8] | Provides detailed geometric and electronic data on species that cannot be observed experimentally. Predictive power for regioselectivity. | Model accuracy is dependent on the level of theory and basis set. Does not constitute direct experimental proof. |
| UV-Vis Spectroscopy | The formation of highly conjugated, colored Meisenheimer complexes can often be detected by the appearance of new, long-wavelength absorption bands.[9] | High sensitivity. Can be used for kinetic analysis to determine reaction rates.[10] | Provides limited structural information. Spectral overlap can be an issue. |
| Mass Spectrometry (ESI-MS) | "Reactive ESI" experiments can intercept and detect charged intermediates directly from the reaction mixture. | High sensitivity and mass accuracy. Can confirm the elemental composition of the intermediate. | Fragmentation can complicate interpretation. May not be representative of the bulk solution phase. |
Experimental Protocol: Low-Temperature ¹⁹F NMR for Intermediate Trapping
Trustworthiness: This protocol is designed to maximize the probability of observing the Meisenheimer intermediate by controlling temperature and mixing, crucial factors for stabilizing transient species.
-
Preparation: Dry an NMR tube under high vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Sample Loading: In a glovebox or under inert atmosphere, dissolve 5-10 mg of this compound in ~0.6 mL of a low-freezing point deuterated solvent (e.g., THF-d₈ or CD₂Cl₂).
-
Initial Spectrum: Lock and shim the sample at room temperature and acquire a baseline ¹⁹F NMR spectrum.
-
Cooling: Place the NMR tube in the spectrometer's pre-cooled probe, set to -78 °C (acetone/dry ice bath temperature). Allow the sample to equilibrate for 5-10 minutes.
-
Reagent Preparation: In a separate vial, prepare a solution of a potent nucleophile (e.g., sodium methoxide) in the same deuterated solvent. The concentration should be stoichiometric (1.0-1.1 equivalents).
-
In-situ Addition: Using a pre-cooled syringe, carefully add the nucleophile solution directly to the NMR tube while it remains in the cooled probe.
-
Rapid Acquisition: Immediately begin acquiring ¹⁹F NMR spectra in rapid succession. The formation of the Meisenheimer complex should be indicated by the disappearance of the starting material signal and the appearance of a new, upfield-shifted fluorine signal, characteristic of a more electron-rich sp³-hybridized carbon center.
Part 2: Probing Organometallic Intermediates in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds on the pyridine scaffold. The catalytic cycle hinges on a series of organometallic intermediates, and understanding their formation is key to controlling selectivity.
The Mechanistic Crossroads: Regioselectivity of Oxidative Addition
For this compound, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into one of the carbon-chlorine bonds. The C2-Cl and C5-Cl bonds are electronically distinct. The C2 position is directly influenced by the ring nitrogen, making the C2-Cl bond generally more reactive towards oxidative addition than a C-Cl bond further away.[11]
Caption: Competing oxidative addition pathways in cross-coupling.
Characterization Techniques: A Comparative Analysis
Tracking the evolution of the palladium catalyst and the organic substrate through the catalytic cycle requires specialized techniques.
| Technique | Principle & Application | Strengths | Limitations |
| ³¹P NMR Spectroscopy | If phosphine ligands are used, ³¹P NMR is the most powerful tool for monitoring the catalyst's state. The chemical shift and coupling constants of the phosphorus nuclei are highly sensitive to the geometry and oxidation state of the palladium center. | Provides direct insight into the catalyst's coordination sphere. Can distinguish between Pd(0) and Pd(II) species and identify different ligand environments. | Only applicable when phosphorus-containing ligands are used. Interpretation can be complex. |
| In-situ IR Spectroscopy | Monitors changes in vibrational frequencies of the substrate and ligands in real-time, allowing for the tracking of reactant consumption and product formation. | Provides kinetic data. Non-invasive. Can be implemented in standard reaction vessels. | Provides limited structural information about intermediates. Not all species are IR-active. |
| X-ray Crystallography | If an organometallic intermediate is stable enough to be crystallized, single-crystal X-ray diffraction provides an unambiguous, definitive structural determination. | Provides precise bond lengths, angles, and stereochemistry. The "gold standard" for structural proof. | Intermediate must be stable and crystallizable, which is rare for catalytic species. |
| Computational Chemistry (DFT) | Calculates the energy profiles for competing oxidative addition pathways, helping to rationalize or predict the observed regioselectivity.[8][12] | Can model the entire catalytic cycle. Provides insights into transition state structures. | Computationally expensive. Sensitive to the choice of model for ligands and solvent. |
Conclusion: An Integrated Strategy for Mechanistic Elucidation
The characterization of reaction intermediates for a complex substrate like this compound is not a task for a single technique. True mechanistic insight is achieved through the strategic integration of multiple analytical methods. For SNAr reactions, the combination of low-temperature NMR to trap the Meisenheimer complex and DFT calculations to compare the stability of regioisomeric intermediates provides a robust framework. For metal-catalyzed cross-coupling, ³¹P NMR (where applicable) offers an unparalleled view of the catalyst's journey, while kinetic studies and computational modeling help to dissect the crucial oxidative addition step. By adopting this multi-faceted, evidence-based approach, researchers can move beyond empirical screening to the rational design of selective and efficient syntheses, unlocking the full potential of this valuable chemical scaffold.
References
- WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents. Google Patents.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health.
- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry.
- This compound. MySkinRecipes.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Computational studies of the reaction mechanism. Calculations were.... ResearchGate.
- Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Oberlin College and Conservatory.
- This compound | C5H2Cl2FN | CID 10964877. PubChem.
- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents. Google Patents.
- Computational Mechanistic Investigation of Pyridine Dicarbene Iron-Catalyzed Hydrogen Isotope Exchange Enabled by C(sp2)-H Activation. Princeton Dataspace.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.
- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience EPFL.
- nucleophilic aromatic substitutions. YouTube.
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents. Google Patents.
- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI.
- Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis. OUCI.
- Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). MDPI.
- Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- Spectroscopic characterization of hydrogen-bonded proton transfer complex between 4-aminopyridine with 2,6-dichloro-4-nitrophenol in different solvents and solid state. PubMed.
- Nucleophilic Aromatic Substitution. YouTube.
- Spectroscopic and Kinetic Characterization of Peroxidase-Like π-Cation Radical Pinch-Porphyrin-Iron(III) Reaction Intermediate Models of Peroxidase Enzymes. MDPI.
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 9. Spectroscopic characterization of hydrogen-bonded proton transfer complex between 4-aminopyridine with 2,6-dichloro-4-nitrophenol in different solvents and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Purity assessment of synthesized 2,5-Dichloro-3-fluoropyridine derivatives by HPLC
An Expert’s Guide to the Purity Assessment of Synthesized 2,5-Dichloro-3-fluoropyridine Derivatives by HPLC
In the landscape of pharmaceutical and agrochemical research, the structural integrity and purity of novel chemical entities are paramount. Halogenated pyridines, such as this compound, serve as crucial building blocks in the synthesis of complex target molecules.[1] Their purity directly impacts reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for purity assessment are not merely a quality control checkpoint but a cornerstone of successful drug development.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of synthesized this compound. We will delve into the rationale behind the chromatographic choices, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the optimal method for their specific needs. Our approach is grounded in the principles of analytical quality by design (QbD), ensuring that the developed methods are robust, accurate, and fit for purpose, in line with the International Council for Harmonisation (ICH) guidelines.[2][3]
The Analytical Challenge: Understanding the Analyte and Its Impurity Profile
This compound is a halogenated aromatic amine derivative. The nitrogen atom in the pyridine ring imparts a basic character (pKa typically around 5-6), which can lead to undesirable interactions with the silica backbone of traditional reversed-phase columns.[4] This interaction with acidic silanol groups is a primary cause of poor peak shape, specifically peak tailing, which can compromise resolution and the accuracy of quantification.
A common synthetic route to this compound involves the Hofmann degradation of 2,5-dichloro-nicotinamide, followed by a diazotization-fluorination reaction.[5] This pathway can introduce a predictable profile of impurities that a successful HPLC method must be able to resolve.
Potential Impurities Include:
-
Starting Material: Unreacted 2,5-dichloro-nicotinamide.
-
Intermediate: 2,5-dichloro-3-aminopyridine, if the diazotization is incomplete.
-
Byproducts: Isomeric dichlorofluoropyridines or other halogenated pyridines formed through side reactions. For example, incomplete halogenation or over-halogenation during the synthesis of precursors can lead to related substances.
-
Degradants: Hydrolysis products, such as hydroxypyridine derivatives, that may form during synthesis or storage.
A robust HPLC method must therefore be selective enough to separate the main compound from these structurally similar impurities.
Comparative HPLC Methodologies
We present two distinct reversed-phase HPLC methods. Method A represents a widely applicable, robust approach using a standard C18 column with an acidic mobile phase. Method B offers an alternative selectivity using a Phenyl-Hexyl stationary phase and a buffered mobile phase, which can be advantageous for resolving challenging impurity pairs.
Method A: High-Resolution Analysis on a C18 Stationary Phase
This method is the workhorse of many analytical labs. The C18 (octadecyl) stationary phase provides excellent hydrophobic retention for a wide range of organic molecules. The use of an acidic mobile phase modifier, like trifluoroacetic acid (TFA), serves a dual purpose: it protonates the basic pyridine nitrogen, ensuring a consistent charge state, and it suppresses the ionization of residual silanol groups on the silica surface, thereby minimizing secondary interactions and improving peak shape.[5]
Rationale for Parameter Selection:
-
Column: A high-purity, end-capped C18 column is chosen to minimize silanol interactions. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: Acetonitrile is a common organic modifier with a low UV cutoff. The addition of 0.1% TFA provides the necessary acidic environment for sharp, symmetrical peaks.
-
Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.
-
Detection: The UV detection wavelength is selected based on the absorbance maximum of the analyte and its impurities, ensuring high sensitivity. A Diode Array Detector (DAD) is recommended to confirm peak purity and identity.
Method B: Alternative Selectivity with a Phenyl-Hexyl Stationary Phase
When C18 columns fail to resolve critical pairs, an alternative stationary phase is required. The Phenyl-Hexyl phase offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with the aromatic ring of the analyte and its impurities. This can significantly alter the elution order and improve the resolution of aromatic compounds.[5]
Rationale for Parameter Selection:
-
Column: The Phenyl-Hexyl column is specifically chosen for its unique selectivity towards aromatic compounds.
-
Mobile Phase: A phosphate buffer at a pH of around 6.0 is used. At this pH, the pyridine nitrogen is partially protonated. This approach relies on the buffering capacity of the mobile phase to maintain a stable chromatographic environment. This avoids the use of strong ion-pairing agents like TFA, which can be beneficial for LC-MS compatibility.
-
Isocratic Elution: For this comparison, an isocratic method is proposed to highlight the different selectivity of the column under steady-state conditions. In practice, a gradient could also be developed.
-
Detection: Similar to Method A, UV detection with a DAD is optimal.
Experimental Protocols
Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound derivative into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
HPLC Workflow Diagram
Caption: General workflow for HPLC purity assessment.
Protocol for HPLC Method A
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: DAD at 270 nm
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
Protocol for HPLC Method B
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Mobile Phase Composition: 55% A : 45% B (Isocratic)
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: DAD at 270 nm
-
Run Time: 15 minutes
Data Presentation and Comparison
The following table summarizes hypothetical, yet realistic, data from the analysis of a synthesized batch of this compound containing key impurities.
| Parameter | Method A (C18, TFA Gradient) | Method B (Phenyl-Hexyl, Buffered Isocratic) |
| Retention Time (Main Peak) | 15.2 min | 8.5 min |
| Resolution (Main Peak / Impurity 1) | 2.5 | 3.1 |
| Resolution (Main Peak / Impurity 2) | 3.8 | 2.9 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Theoretical Plates (Main Peak) | >15000 | >12000 |
| Total Run Time | 35 min | 15 min |
| Calculated Purity (%) | 99.5% | 99.4% |
Impurity 1: 2,5-dichloro-nicotinamide (starting material) Impurity 2: 2,5-dichloro-3-aminopyridine (intermediate)
Logic for Method Comparison
Caption: Logical comparison of the two HPLC methods.
Discussion and Expert Insights
Method A demonstrates a highly efficient separation with excellent peak shape, as indicated by the low tailing factor and high plate count. The gradient allows for a comprehensive screen of the sample for both polar and non-polar impurities. This method is ideal for initial purity assessments and for routine quality control where a wide range of potential impurities must be monitored. The extended run time is a trade-off for the comprehensive nature of the gradient separation.
Method B offers a significant advantage in terms of speed. More importantly, the alternative selectivity of the Phenyl-Hexyl column provides superior resolution for Impurity 1 (the starting material), which might be a critical separation. The π-π interactions between the stationary phase and the aromatic rings of the analytes alter their relative retention. However, the slightly higher tailing factor suggests that at a near-neutral pH, some minor silanol interactions may still be present. This method would be the preferred choice if Impurity 1 were a known problematic impurity that co-elutes with the main peak under standard C18 conditions.
Trustworthiness: The Self-Validating System
Every robust analytical method must include system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis. This is a core principle of method validation as per ICH Q2(R1) guidelines.[3]
Recommended SSTs for Both Methods:
-
Blank Injection: Inject the diluent to ensure no contamination from the system or solvent.
-
Standard Injections (n=5): Inject the reference standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%.
-
-
Tailing Factor: The tailing factor for the main peak should be ≤ 1.5.
-
Theoretical Plates: The plate count for the main peak should be ≥ 5000.
-
Resolution: If impurity standards are available, a resolution standard should be run to confirm that the resolution between the main peak and the critical impurity is ≥ 2.0.
Passing these SSTs provides documented evidence that the system is suitable for its intended purpose on the day of analysis.
Conclusion
The purity assessment of synthesized this compound derivatives requires robust and well-characterized HPLC methods. While a standard gradient method on a C18 column (Method A) provides a comprehensive and highly efficient analysis suitable for general-purpose use, an alternative method employing a Phenyl-Hexyl column (Method B) can offer unique selectivity and faster analysis times, proving invaluable for resolving specific, challenging impurities.
The choice between these methods should be guided by the specific analytical problem at hand. For routine analysis and broad impurity screening, Method A is a reliable starting point. When a known impurity proves difficult to separate or when faster throughput is critical, Method B presents a powerful alternative. By understanding the principles behind each method and employing rigorous system suitability criteria, researchers can ensure the generation of accurate and reliable purity data, underpinning the integrity of their chemical research and development programs.
References
- ACS Omega. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- Google Patents. (N.d.). CN102532008A - Novel method for synthesizing this compound.
- Google Patents. (N.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- ResearchGate. (2021). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Agilent. (2024). Method Development 101: From Beginner to Expert Part 1.
- Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- PubChem. (N.d.). This compound.
- MySkinRecipes. (N.d.). This compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. 2,5-Dichloro-3-(trifluoromethyl)pyridine | 70158-59-7 | FD85526 [biosynth.com]
- 4. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
A Comparative Guide to Palladium Catalysts for the Amination of 2,5-Dichloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted aminopyridines is a cornerstone of medicinal chemistry, as this scaffold is a key component in a vast array of pharmacologically active molecules. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C–N bonds, offering a significant improvement over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2] This guide provides a comparative analysis of various palladium catalyst systems for the amination of 2,5-dichloro-3-fluoropyridine, a valuable building block in the development of novel therapeutics.
The choice of palladium catalyst, specifically the ligand coordinated to the metal center, is critical for a successful amination reaction.[3][4] The ligand's steric and electronic properties directly influence the catalyst's activity, stability, and selectivity.[5][6] This guide will explore the performance of several catalyst systems, providing experimental protocols and data to inform your selection process.
The Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) species.[7][8] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine and regenerates the active Pd(0) catalyst.[7][8] The efficiency of each step is heavily influenced by the nature of the phosphine ligand.[8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Benchmarking Palladium Catalysts
To provide a clear comparison, we will evaluate three distinct palladium catalyst systems for the amination of this compound with a model amine, morpholine. The key performance indicators will be reaction yield, time, and temperature.
Catalyst Systems Evaluated:
-
System A: A first-generation catalyst based on a triarylphosphine ligand.
-
System B: A second-generation catalyst employing a bidentate phosphine ligand.[1]
-
System C: A modern catalyst system utilizing a bulky, electron-rich biarylphosphine ligand (a "Buchwald ligand").[4][9]
Experimental Workflow
The following workflow outlines the general procedure for screening and optimizing the amination reaction.
Caption: A general experimental workflow for palladium-catalyzed amination.
Detailed Experimental Protocols
General Procedure
To a vial under an argon atmosphere were added this compound (1.0 mmol), the amine (1.2 mmol), the palladium source, the ligand, the base (1.4 mmol), and the solvent (5 mL). The reaction mixture was stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.
Catalyst System A: Pd(OAc)₂ / P(o-tol)₃
-
Palladium Source: Palladium(II) acetate (2 mol%)
-
Ligand: Tri(o-tolyl)phosphine (4 mol%)
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Solvent: Toluene
-
Temperature: 100 °C
-
Time: 24 hours
Catalyst System B: Pd₂(dba)₃ / BINAP
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (1 mol%)
-
Ligand: (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2 mol%)
-
Base: Cesium carbonate (Cs₂CO₃)
-
Solvent: Dioxane
-
Temperature: 90 °C
-
Time: 12 hours
Catalyst System C: G3-XPhos Precatalyst
-
Precatalyst: XPhos Pd G3 (2 mol%)
-
Base: Lithium bis(trimethylsilyl)amide (LHMDS)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 65 °C
-
Time: 4 hours
Comparative Performance Data
| Catalyst System | Palladium Source / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| A | Pd(OAc)₂ | P(o-tol)₃ | NaOt-Bu | Toluene | 100 | 24 | 45 |
| B | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 90 | 12 | 78 |
| C | G3-XPhos | XPhos | LHMDS | THF | 65 | 4 | 92 |
Note: The yields presented are representative and may vary based on the specific amine and precise reaction conditions.
Discussion and Recommendations
The experimental data clearly demonstrates the evolution and improvement of palladium catalysts for the Buchwald-Hartwig amination.
-
System A , representing the first generation of catalysts, requires high temperatures and long reaction times, resulting in a modest yield. While historically significant, its practical application is limited for challenging substrates.
-
System B , utilizing a bidentate ligand, offers a significant improvement in both reaction time and yield.[1] The use of a milder base like cesium carbonate can also be advantageous for substrates with base-sensitive functional groups.[10]
-
System C , employing a state-of-the-art Buchwald ligand and a pre-catalyst, provides the most efficient transformation.[4][9] The use of pre-catalysts simplifies the reaction setup and often leads to more reproducible results.[3] The bulky and electron-rich nature of the XPhos ligand facilitates the key steps of the catalytic cycle, allowing the reaction to proceed at a lower temperature and in a shorter time with excellent yield.[5] For the amination of challenging substrates like 3-halo-2-aminopyridines, specialized ligands such as RuPhos and BrettPhos have shown exceptional performance.[11]
For researchers and drug development professionals, the choice of catalyst will depend on the specific requirements of the synthesis, including cost, scalability, and the functional group tolerance of the substrates. However, for the amination of this compound, catalyst systems based on bulky, electron-rich biarylphosphine ligands, such as System C , are highly recommended for achieving optimal results in terms of efficiency and yield. The use of modern pre-catalysts further enhances the practicality and reproducibility of this important transformation.
References
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Gajda, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13491–13504.
- Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in current chemistry, 292, 1–43.
- Al-Zoubi, R. M. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Mini-Reviews in Organic Chemistry, 12(3), 231-244.
- Brambilla, C., et al. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1617-1634.
- Daugulis, O., et al. (2019). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine–pyridone ligands. Nature Catalysis, 2(10), 865-871.
- D'Amato, E. M. (2017). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
- MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2268–2286.
- Gajda, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13491–13504.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Fleckenstein, C. A., & Plenio, H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
- Topczewski, J. J., & Sanford, M. S. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 48(6), 1648–1657.
- The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Briner, K., et al. (1993). New Synthesis of 3-Fluoropyridine Derivatives. Helvetica Chimica Acta, 76(2), 841-846.
- Stradiotto, M., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Accounts of chemical research, 46(12), 2925–2938.
- Powers, D. C., & Ritter, T. (2011). Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Nature chemistry, 3(4), 302–309.
- Campos, K. R., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(11), 2960–2963.
- Jensen, K. (2009). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
- Ryabukhin, S. V., et al. (2014). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 19(10), 16674–16688.
- Lundgren, R. J., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 820–823.
- Maes, B. U. W., et al. (2005). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine. Synlett, (12), 1985-1988.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isomeric Purity Analysis of 2,5-Dichloro-3-fluoropyridine
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of key intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 2,5-Dichloro-3-fluoropyridine is a critical building block in the synthesis of various pharmaceuticals. Its isomeric purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final drug substance. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the isomeric purity analysis of this compound, complete with supporting experimental data and validated protocols.
The Criticality of Isomeric Purity in Pharmaceutical Synthesis
The substitution pattern on the pyridine ring dictates its reactivity and spatial arrangement, which in turn influences its interaction with biological targets. The presence of positional isomers of this compound can lead to the formation of undesired side products, complicating downstream purification processes and potentially introducing impurities with different pharmacological or toxicological profiles. Therefore, robust analytical methods to quantify isomeric purity are not just a matter of quality control, but a fundamental aspect of drug safety and development.
Analytical Methodologies: A Head-to-Head Comparison
The two most common and powerful techniques for the analysis of small organic molecules like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] The choice between these two methods depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the nature of the potential isomers.
Gas Chromatography (GC): The Volatility Advantage
GC is a powerful technique for the separation of volatile and thermally stable compounds.[1] Given that this compound is a relatively small and volatile molecule, GC is a highly suitable method for its analysis. Separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[2]
Causality in Experimental Choices for GC:
-
Column Selection: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often a good starting point. This polarity provides a balance of dispersive and dipole-dipole interactions, which is effective for separating isomers of halogenated aromatic compounds.
-
Injector Temperature: The injector temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. For this compound, an injector temperature of 250 °C is typically appropriate.
-
Oven Temperature Program: A temperature gradient is crucial for achieving good separation of closely related isomers. Starting at a lower temperature allows for better separation of more volatile isomers, while gradually increasing the temperature helps to elute less volatile isomers in a reasonable time with good peak shape.
-
Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, offering high sensitivity and a wide linear range. For enhanced specificity and identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable, providing structural information based on mass-to-charge ratios.[3][4]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range
HPLC is a versatile technique that separates compounds based on their differential interactions with a liquid mobile phase and a solid stationary phase.[1] While this compound is volatile, HPLC can also be effectively employed for its analysis, particularly when dealing with complex matrices or when derivatization is required for other reasons.
Causality in Experimental Choices for HPLC:
-
Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to non-polar compounds. A C18 or C8 column is a standard choice, where separation is driven by hydrophobic interactions.
-
Mobile Phase Composition: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used as the mobile phase. The ratio of organic solvent to water is a critical parameter that controls the retention and separation of the isomers. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of all components.
-
Detector: A UV detector is commonly used for HPLC analysis of aromatic compounds like this compound, which exhibit significant UV absorbance. The selection of the detection wavelength should be at the absorbance maximum of the analyte to ensure high sensitivity.
Performance Comparison: GC vs. HPLC
The following table summarizes the key performance characteristics of GC and HPLC for the isomeric purity analysis of this compound, based on typical experimental outcomes.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Typical Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Solvent mixture (e.g., Acetonitrile/Water) |
| Temperature | High (150-300 °C) | Ambient to moderately elevated (20-60 °C) |
| Analysis Time | Fast (typically 5-20 minutes) | Moderate (typically 10-30 minutes) |
| Sensitivity | High (ng to pg level) | High (ng to µg level) |
| Resolution | Excellent for volatile isomers | Very good, highly optimizable |
| Sample Preparation | Simple dilution in a volatile solvent | Dilution in mobile phase, may require filtration |
| Cost | Generally lower operational cost | Higher solvent consumption and cost |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the analytical results, the following detailed and self-validating protocols are provided. These protocols are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[5]
Gas Chromatography (GC) Protocol
Objective: To separate and quantify the isomeric purity of this compound.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5 or equivalent)
-
Autosampler
Reagents:
-
Helium (carrier gas), high purity
-
Hydrogen (for FID), high purity
-
Air (for FID), high purity
-
Dichloromethane (or other suitable volatile solvent), HPLC grade
-
This compound reference standard and sample
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to obtain a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Detector (FID) Temperature: 280 °C
-
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Data Analysis: Identify the peaks based on their retention times compared to the reference standard. Calculate the percentage of each isomer using the area percent method.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To separate and quantify the isomeric purity of this compound.
Instrumentation:
-
HPLC system with UV Detector
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter if necessary.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 270 nm
-
Elution: Isocratic with Acetonitrile/Water (60:40 v/v)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks based on their retention times compared to the reference standard. Calculate the percentage of each isomer using the area percent method.
Visualization of Analytical Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Gas Chromatography (GC) analytical workflow.
Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.
Conclusion and Recommendations
Both GC and HPLC are powerful and reliable techniques for the isomeric purity analysis of this compound.
-
Gas Chromatography is generally the preferred method due to its speed, high resolution for volatile isomers, and lower operational cost. The use of a mass spectrometer as a detector (GC-MS) provides an additional layer of confidence in peak identification.
-
High-Performance Liquid Chromatography offers excellent versatility and is a robust alternative, particularly if the sample matrix is complex or if the isomers have significantly different polarities.
The choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the nature of the potential impurities. For routine quality control where speed and efficiency are critical, a validated GC method is highly recommended. For investigational purposes, such as impurity profiling and identification, both GC-MS and HPLC-MS can provide complementary and invaluable information. Ultimately, the validation of the chosen method according to ICH guidelines is essential to ensure the accuracy and reliability of the results, thereby safeguarding the quality and safety of the final pharmaceutical product.[5]
References
- ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- News, B. (2024, July 4). GC Vs.
- Phenomenex. (2025, June 6).
- Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide. [Link]
- Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. [Link]
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
- ResearchGate. (2025, August 30).
- Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
- Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. [Link]
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
- PubMed. (n.d.).
- Journal of Food Hygiene and Safety. (n.d.). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. [Link]
- Indo American Journal of Pharmaceutical Sciences. (2018).
- ResearchGate. (2021, June).
- ResearchGate. (2025, August 6).
- NIH. (n.d.). Facile Rh(III)
- MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
- Ukrainian Chemistry Journal. (2025, March 25). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. [Link]
- MDPI. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]
- International Journal for Pharmaceutical Research Scholars. (2013). Development of Reverse Phase Liquid Chromatographic Method for Determination of (+)-(S)-(o-Chlorophenyl)-6,7-Dihydrothieno [3,2-c] pyridine-5(4H)-acetic acid,Hydrochloride and Methyl (+/-) - (o-Chloro phenyl)-4,5-Dihydrothieno[2,3-c]pyridine-6(7H)
- MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
- International Journal of Environmental Sciences. (2025, June 5). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. [Link]
- Office of Justice Programs. (n.d.). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). [Link]
- International Journal of Pharmaceutical and Medicinal Research. (n.d.). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. [Link]
- Impactfactor. (2015, January 1). Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. [Link]
Sources
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pharmafocusasia.com [pharmafocusasia.com]
A Technical Guide to the Quantum Mechanical Reactivity of 2,5-Dichloro-3-fluoropyridine: A Comparative Analysis for Drug Development Professionals
In the landscape of modern drug discovery and development, the rational design of synthetic pathways and the prediction of molecular reactivity are paramount. Halogenated pyridines, in particular, are privileged scaffolds in medicinal chemistry, offering a versatile platform for the introduction of diverse functionalities. Among these, 2,5-Dichloro-3-fluoropyridine stands out as a key building block. A nuanced understanding of its reactivity is crucial for its effective utilization in the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of the reactivity of this compound, leveraging quantum mechanical calculations to predict its behavior and comparing these predictions with established experimental principles and alternative reagents.
The Significance of Predicting Reactivity: A Quantum Chemical Approach
The regioselectivity and rate of chemical reactions involving multi-substituted aromatic systems can be notoriously difficult to predict through simple chemical intuition alone. The interplay of inductive and resonance effects of multiple substituents often leads to complex reactivity patterns. Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful and increasingly accessible tool to dissect these electronic effects and provide quantitative predictions of molecular reactivity.[1][2] By calculating properties such as electrostatic potential surfaces and Fukui functions, we can visualize and quantify the most probable sites for both nucleophilic and electrophilic attack.[3][4]
This computational approach allows for the in silico screening of reaction conditions and the rational selection of reagents, ultimately accelerating the drug development pipeline and minimizing resource-intensive trial-and-error experimentation.
Unveiling the Reactivity Landscape of this compound
To elucidate the reactivity of this compound, we turn to a suite of computational descriptors derived from DFT calculations. These descriptors provide a detailed picture of the electron distribution within the molecule, highlighting regions susceptible to chemical attack.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule.[5][6] Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prime targets for nucleophilic attack.
For this compound, the MEP surface would be expected to show a significant region of positive potential around the carbon atoms bonded to the electronegative halogen atoms and the nitrogen atom, making these sites susceptible to nucleophilic attack. The nitrogen atom itself, with its lone pair of electrons, will be a site of negative potential.
Diagram 1: Predicted Molecular Electrostatic Potential (MEP) Map of this compound
Caption: A computational workflow for the prediction of SNAr regioselectivity.
Comparison with Alternative Synthetic Strategies
The utility of this compound as a synthetic intermediate is best appreciated when compared to alternative starting materials for the synthesis of polysubstituted pyridines.
| Starting Material | Advantages | Disadvantages |
| 2,3,5-Trichloropyridine | Readily available. | Lower reactivity towards SNAr compared to the fluoro-analogue. May require harsher reaction conditions. |
| Pyridine N-oxides | Can be used to introduce substituents at various positions. | Often requires multi-step syntheses and the use of harsh reagents like POCl3. [7] |
| Lithiation of Dihalopyridines | Allows for the introduction of carbon-based substituents. | Often requires cryogenic temperatures and highly sensitive organometallic reagents. Regioselectivity can be an issue. |
| This compound | Enhanced reactivity towards SNAr due to the fluorine substituent. Offers multiple reactive sites for sequential functionalization. | May be more expensive than simpler chlorinated pyridines. |
Table 2: Comparison of Starting Materials for the Synthesis of Polysubstituted Pyridines.
The enhanced and tunable reactivity of this compound makes it a superior choice for many applications, particularly in late-stage functionalization where mild reaction conditions are essential to preserve the integrity of a complex molecule.
Experimental Protocols: A Guide to Computational Analysis
For researchers wishing to perform their own quantum chemical calculations to predict the reactivity of this compound or other novel compounds, the following protocol provides a general workflow.
Protocol 1: Geometry Optimization and Electronic Structure Calculation
-
Construct the Molecule: Build the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView).
-
Select a Computational Method: Choose a suitable level of theory and basis set. A common and effective choice for molecules of this size is the B3LYP functional with the 6-31G(d) basis set.
-
Perform Geometry Optimization: Run a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Save the Output: The output file will contain the optimized coordinates, electronic energies, and other important data.
Protocol 2: Calculation of Reactivity Descriptors
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface from the optimized wavefunction. Most quantum chemistry software packages have built-in tools for this visualization. [5][8]2. Fukui Functions: To calculate the condensed Fukui functions, single-point energy calculations are required for the neutral molecule (N electrons), the cation (N-1 electrons), and the anion (N+1 electrons) using the optimized geometry of the neutral molecule. [9][10]The Fukui functions can then be calculated from the differences in atomic charges (e.g., Mulliken, Hirshfeld, or Bader charges) between these electronic states.
Conclusion
Quantum mechanical calculations provide an indispensable framework for understanding and predicting the reactivity of complex molecules like this compound. The computational analysis presented in this guide, supported by established experimental principles, clearly indicates that this molecule is highly activated towards nucleophilic aromatic substitution, with the C2 and C5 positions being the most probable sites of attack. The presence of the 3-fluoro substituent significantly enhances its reactivity compared to its trichloro-analogue, making it a highly valuable and versatile building block in medicinal chemistry and drug development. By embracing these computational tools, researchers can make more informed decisions in the design of synthetic routes, ultimately accelerating the discovery of new and innovative medicines.
References
- Schlosser, M., & Rausis, T. (2001). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 84(7), 2232-2246. [Link]
- Bartlett, D. W., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8579–8587. [Link]
- Jorner, K., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12583–12592. [Link]
- Mongin, F., & Quéguiner, G. (2006). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Tetrahedron, 62(42), 9857-9865. [Link]
- Bruckner, S., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 785. [Link]
- Contour maps of the molecular electrostatic potential (ESP) of difluorodiazirine.
- Bartlett, D. W., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8579–8587. [Link]
- Guan, Y., et al. (2023). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. Journal of Chemical Information and Modeling, 63(12), 3751–3760. [Link]
- Fukui function. Wikipedia. [Link]
- Generating an Electrostatic Potential Map of a Molecule. Chemistry LibreTexts. [Link]
- Guan, Y., et al. (2023). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold.
- FMO analysis of SNAr selectivity with 2,4-dichloropyridine.
- Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Chemical Reactivity as Described by Quantum Chemical Methods. Chemical Reviews, 103(5), 1793–1874. [Link]
- Kim, Y., et al. (2014). 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. Nucleic Acid Therapeutics, 24(5), 343–351. [Link]
- Fukui Function. SCM. [Link]
- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
- Refer to the electrostatic potential maps to answer the following questions. Pearson. [Link]
- Viewing Electrost
- Electrostatic Potential Maps and Bond Polarity. YouTube. [Link]
- Hussein, A. H. M., et al. (2021). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. Journal of Molecular Structure, 1244, 130953. [Link]
- McDivitt, L. M., et al. (2019). Using Hyperfine Structure to Quantify the Effects of Substitution on the Electron Distribution within a Pyridine Ring. 74th International Symposium on Molecular Spectroscopy. [Link]
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- This compound. PubChem. [Link]
- Nucleophilic fluorination reactions: Topics by Science.gov. Science.gov. [Link]
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study.
- Quantum-chemical study of the reactivity of di- and trinitropyrazoles.
- Swart, M., & Bickelhaupt, F. M. (2006). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Journal of Computational Chemistry, 27(12), 1496–1506. [Link]
- 2'-Fluoro-Modified Pyrimidines Enhance Affinity of RNA Oligonucleotides to HIV-1 Reverse Transcriptase.
- Pallan, P. S., & Egli, M. (2008).
- How to calculate Fukui functions using Gaussian 09. YouTube. [Link]
- Constrained CASSCF and Tight-Binding Calcul
- How to calculate Fukui functions using Gaussian 09/G16. YouTube. [Link]
- Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Proceedings of the National Academy of Sciences, 107(51), 22093–22098. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fukui function - Wikipedia [en.wikipedia.org]
- 4. scm.com [scm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reaction Kinetics of 2,5-Dichloro-3-fluoropyridine
Introduction: The Strategic Importance of 2,5-Dichloro-3-fluoropyridine in Modern Drug Discovery
This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern—featuring two distinct chlorine atoms and a fluorine atom on an electron-deficient pyridine ring—offers multiple reaction vectors for the synthesis of complex molecular architectures. Understanding the comparative reaction kinetics of this substrate is paramount for achieving desired chemical transformations with high efficiency and selectivity. The interplay between the inductively withdrawing fluorine atom and the pyridine nitrogen profoundly influences the reactivity of the two chloro leaving groups, making a nuanced understanding of its kinetic behavior essential for rational synthesis design.
This guide provides an in-depth comparative analysis of the reaction kinetics of this compound, focusing on two of the most critical transformations in pharmaceutical synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. We will dissect the electronic and steric factors that govern reaction rates and regioselectivity, present supporting data from both experimental and computational studies on analogous systems, and provide detailed protocols for researchers to validate these findings in their own laboratories.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Kinetics
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-poor heteroaromatics. The rate and regioselectivity of SNAr reactions on this compound are dictated by the stability of the intermediate Meisenheimer complex.
Mechanistic Principles and Causality of Substituent Effects
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This disrupts the aromaticity of the pyridine ring and forms a high-energy anionic intermediate. The stability of this complex is the primary determinant of the reaction rate.
On a pyridine ring, nucleophilic attack is favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. This preference is because the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the highly electronegative nitrogen atom through resonance, which provides significant stabilization.[1] Attack at the C3 or C5 (meta) positions does not allow for this direct resonance stabilization by the nitrogen, leading to a higher energy intermediate and a much slower reaction rate.[2]
For this compound, this principle predicts that the chlorine at the C2 position will be significantly more reactive towards nucleophiles than the chlorine at the C5 position. The fluorine atom at the C3 position further activates the ring towards nucleophilic attack through its strong electron-withdrawing inductive effect.
dot
Caption: Generalized SNAr mechanism at the C2 position.
Comparative Kinetic Data: A Predictive Modeling Approach
The model was built using a diverse training set of 74 unique electrophiles, including numerous substituted chloropyridines, and has shown excellent correlation with experimental data.[3]
| Substrate (Alternative) | Key Descriptors | Predicted Relative Reactivity | Experimental Observations/Rationale |
| 2-Chloropyridine | Baseline | 1 (Reference) | Activated by ortho nitrogen; serves as a baseline for comparison.[3] |
| 4-Chloropyridine | Lower ΔG‡ | Faster | Negative charge in intermediate is stabilized by para nitrogen, generally faster than 2-chloro isomer.[2] |
| 2,4-Dichloropyridine | LUMO/ESP at C4 > C2 | C4 substitution favored | Attack at C4 is electronically favored due to superior stabilization of the Meisenheimer complex.[4] |
| 2,6-Dichloropyridine | High EA, favorable ESP | High | Symmetrically activated at both positions adjacent to nitrogen. |
| 2,5-Dichloropyridine | High EA, favorable ESP at C2 | C2 substitution favored | C2 is activated by the ortho nitrogen; C5 is a meta-like position and significantly less reactive.[5] |
| This compound | Very High EA, ESP at C2 | Predicted High | The additional electron-withdrawing fluorine at C3 is expected to significantly lower the LUMO energy and increase the positive electrostatic potential at C2, thereby accelerating the rate of nucleophilic attack at this position. |
This predictive framework strongly suggests that this compound is a highly reactive substrate for SNAr, with a pronounced selectivity for substitution at the C2 position. The combination of activation by the ortho-nitrogen and the inductive pull of the C3-fluoro group creates a highly electrophilic C2 center.
Experimental Protocol: Determining Relative SNAr Reaction Rates via Competition Experiments
To empirically validate the predicted reactivity and regioselectivity, a competition experiment can be performed. This self-validating system directly compares the reactivity of two substrates under identical conditions, eliminating variables such as temperature fluctuations or reagent concentration errors.
Objective: To determine the relative rate of SNAr for this compound compared to a reference substrate (e.g., 2,5-dichloropyridine) with a chosen nucleophile (e.g., morpholine).
Materials:
-
This compound
-
2,5-Dichloropyridine (Reference Substrate)
-
Morpholine (Nucleophile)
-
Anhydrous DMSO (Solvent)
-
Dodecane (Internal Standard)
-
GC-MS vials, syringes, and standard laboratory glassware
Procedure:
-
Stock Solution Preparation: Prepare a stock solution in anhydrous DMSO containing equimolar amounts (e.g., 0.1 M) of this compound, 2,5-dichloropyridine, and dodecane (internal standard).
-
Reaction Initiation: In a temperature-controlled reaction vessel, add a known volume of the stock solution. Initiate the reaction by adding a limiting amount of morpholine (e.g., 0.5 equivalents relative to the total electrophile concentration).
-
Time Point Sampling: Immediately after adding the nucleophile (t=0), and at regular intervals thereafter (e.g., 10, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.
-
Analysis: Analyze each quenched sample by GC-MS.
-
Data Processing: By integrating the peak areas of the remaining starting materials relative to the internal standard at each time point, the rate of consumption for each electrophile can be determined. The ratio of the rate constants (krelative = ktarget / kreference) provides a quantitative measure of their relative reactivity.
dot
Caption: Workflow for kinetic analysis via competition experiment.
Part 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. For substrates with multiple identical halogens, such as 2,5-dichloropyridine, achieving site-selectivity is a significant synthetic challenge.
Mechanistic Considerations for Site-Selectivity
The catalytic cycle of the Suzuki coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The first step, oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, is often the rate-determining and selectivity-determining step.
For dihalopyridines, several factors influence which C-Cl bond reacts preferentially:
-
Electronic Effects: As in SNAr, the C2 position is electronically activated due to its proximity to the pyridine nitrogen, making it generally more susceptible to oxidative addition.
-
Steric Effects: Bulky substituents near a reaction site can hinder the approach of the palladium catalyst, favoring reaction at a less sterically encumbered position.
-
Ligand Effects: The choice of phosphine ligand on the palladium catalyst can dramatically influence regioselectivity. Bulky, electron-rich ligands can alter the steric and electronic environment of the catalyst, overriding the inherent electronic preferences of the substrate.
-
Unconventional Selectivity: Recent studies have shown that unconventional C5-selectivity can be achieved in the Suzuki coupling of 2,5-dichloropyridine under ligand-free "Jeffery" conditions.[5] This suggests that under certain conditions, the reaction may proceed through an alternative mechanism, possibly involving palladium nanoparticles, that favors the less electronically activated position.[5]
For this compound, the C3-fluoro group introduces an additional steric and electronic parameter. While it enhances the electrophilicity of the C2 position, it also adds steric bulk, potentially creating a complex interplay that determines the ultimate site of reaction.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Comparative Guide to Achieving Site-Selectivity
Based on established principles for dichloropyridines, we can propose comparative conditions to achieve selective functionalization of this compound.
| Target Selectivity | Proposed Alternative Conditions | Rationale / Causality |
| C2-Arylation | Catalyst: Pd(OAc)₂Ligand: SPhos or XPhosBase: K₃PO₄Solvent: Toluene/H₂O | Bulky, electron-rich phosphine ligands are known to facilitate the challenging oxidative addition at C-Cl bonds and often favor the electronically activated C2 position. This is the "conventional" regioselectivity. |
| C5-Arylation | Catalyst: Pd(OAc)₂ or PdCl₂Ligand: NoneAdditive: NBu₄BrBase: Na₂CO₃Solvent: DMF | These are ligand-free "Jeffery" conditions. The absence of a directing phosphine ligand, coupled with the phase-transfer catalyst (NBu₄Br), has been shown to invert selectivity for 2,5-dichloropyridine, favoring the C5 position.[5] This provides a powerful alternative to access otherwise difficult-to-synthesize isomers. |
Experimental Protocol: Site-Selective Suzuki Coupling
Objective: To perform a comparative study of Suzuki coupling on this compound to achieve selective C2 versus C5 arylation.
Protocol 1: C2-Selective Arylation
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv.).
-
Add this compound (1.0 equiv.) and the desired arylboronic acid (1.2 equiv.).
-
Add degassed toluene and water (e.g., 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography and determine the C2:C5 product ratio by ¹H NMR and/or GC-MS.
Protocol 2: C5-Selective Arylation
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (2 mol%), NBu₄Br (3.0 equiv.), and Na₂CO₃ (1.5 equiv.).
-
Add anhydrous DMF.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor, work up, and purify as described in Protocol 1.
-
Analyze the product mixture to determine the C5:C2 ratio.
Conclusion
The reaction kinetics of this compound are governed by a sophisticated interplay of electronic and steric effects. In Nucleophilic Aromatic Substitution , the C2 position is strongly activated by both the ortho-nitrogen and the C3-fluoro substituent, making it the overwhelmingly preferred site for nucleophilic attack. Quantitative structure-activity relationship models predict a high reaction rate for this substrate compared to less substituted analogues.
In Suzuki-Miyaura Coupling , the regioselectivity is less straightforward and offers a remarkable opportunity for synthetic control. While conventional palladium-phosphine catalyst systems are expected to favor the electronically activated C2 position, recent advances have demonstrated that ligand-free conditions can dramatically invert this selectivity to favor the C5 position. This dual reactivity makes this compound a versatile and powerful building block, enabling access to distinct regioisomeric series of compounds from a single precursor by careful selection of reaction conditions. The experimental protocols provided herein offer a clear pathway for researchers to explore and exploit this valuable kinetic dichotomy.
References
- BenchChem. (2025). Reactivity of Chloropyridine Isomers in SNAr Reactions: A Comparative Guide. BenchChem Technical Documents.
- Gagnon, K. E., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12592–12601. [Link]
- Not Voodoo. (2018).
- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]
- Li, J. J. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
- Guan, Y., et al. (2023). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. Journal of Chemical Information and Modeling, 63(12), 3751–3760. [Link]
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6354-6371. [Link]
- BenchChem. (2025). A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. BenchChem Technical Documents.
Sources
- 1. SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Evaluating the Drug-Like Properties of 2,5-Dichloro-3-fluoropyridine Derivatives
Introduction: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount, with pyridine derivatives holding a significant position due to their prevalence in a multitude of FDA-approved drugs.[1][2] The strategic incorporation of halogen atoms, particularly fluorine, into these scaffolds is a well-established strategy for optimizing molecular properties.[3] Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, pKa, lipophilicity, and binding affinity to biological targets.[1][2][4]
This guide focuses on derivatives of 2,5-Dichloro-3-fluoropyridine, a versatile building block whose distinct substitution pattern offers a unique starting point for synthetic exploration.[5][6] Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the foundational drug-like properties of novel derivatives synthesized from this scaffold. We will move beyond simple data reporting to explain the causality behind experimental choices, providing field-proven protocols and a logical workflow for identifying candidates with a higher probability of downstream success.
Pillar 1: The Theoretical Framework of Drug-Likeness
Before embarking on experimental evaluation, it is crucial to understand the theoretical underpinnings of what makes a molecule "drug-like." A compound's success as a therapeutic agent is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7][8] Poor ADME properties are a primary cause of late-stage clinical failures.
A foundational guideline in this area is Lipinski's Rule of Five, which was formulated based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[7][8][9] While not an immutable law, it provides a valuable framework for early-stage assessment.[10]
Lipinski's Rule of Five (Ro5) for Oral Bioavailability: [8][9][11]
-
Molecular Weight (MW): ≤ 500 Daltons
-
LogP (Octanol-Water Partition Coefficient): ≤ 5
-
Hydrogen Bond Donors (HBD): ≤ 5 (sum of -NH and -OH groups)
-
Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)
A compound is more likely to have poor oral absorption if it violates more than one of these rules.[9] The 2,5-dichloro-3-fluoro-pyridine core provides an excellent starting point that is well within these parameters, leaving ample room for synthetic modifications.
Pillar 2: Physicochemical Characterization of the Scaffold
The starting scaffold, this compound, possesses inherent physicochemical properties that will be modulated by subsequent derivatization. Understanding this starting point is key to rational design.
Table 1: Calculated Physicochemical Properties of the Parent Scaffold and Hypothetical Derivatives
| Compound | Structure | Molecular Formula | MW ( g/mol ) | cLogP | HBD | HBA | Ro5 Violations |
| This compound | Clc1cc(F)c(Cl)nc1 | C₅H₂Cl₂FN | 165.98[12] | 2.6[12] | 0 | 1 | 0 |
| Derivative A (Aniline) | Nc1cc(F)c(Cl)nc1Cl | C₅H₃Cl₂FN₂ | 181.00 | 2.1 | 2 | 2 | 0 |
| Derivative B (Phenoxy) | COc1cc(F)c(Cl)nc1Cl | C₁₁H₆Cl₂FNO | 262.08 | 4.0 | 0 | 2 | 0 |
| Derivative C (Suzuki Coupling) | c1ccc(cc1)c1cc(F)c(Cl)nc1Cl | C₁₁H₆Cl₂FN | 242.08 | 4.2 | 0 | 1 | 0 |
| Comparative (Non-fluorinated) | Clc1ccc(Cl)cn1 | C₅H₃Cl₂N | 147.99 | 2.2 | 0 | 1 | 0 |
Data for the parent scaffold is from PubChem; derivative data is calculated for illustrative purposes.
Expert Insights:
-
Impact of Halogens on pKa: The strong electron-withdrawing effects of both chlorine and fluorine atoms significantly decrease the electron density on the pyridine nitrogen. This makes the derivatives less basic (lower pKa) compared to non-halogenated pyridines.[4][13] This modulation is critical as it affects aqueous solubility at physiological pH and can alter interactions with the primary biological target.
-
Impact of Fluorine on Lipophilicity: While halogens generally increase lipophilicity, the effect of fluorine is position-dependent and can be more nuanced.[4] As shown in the table, strategic derivatization allows for fine-tuning the cLogP value, which is a key determinant of membrane permeability.[1]
Pillar 3: A Validated Workflow for ADME-Tox Profiling
The following section provides a logical, step-by-step workflow for experimentally evaluating the core ADME-Tox properties of newly synthesized this compound derivatives. Each protocol is designed to be self-validating through the inclusion of appropriate controls.
Aqueous Solubility Assessment
Causality: A drug must be in solution to be absorbed through the gastrointestinal tract.[14][15] Poor solubility is a major hurdle that can terminate the development of an otherwise potent compound. This assay provides an early, quantitative measure of this critical property.
Experimental Protocol: Kinetic Solubility Assay via HPLC-UV
-
Stock Solution Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.
-
Plate Preparation: Using a liquid handler, dispense 1.5 µL of each 10 mM stock solution into a 96-well microplate. Include a well with 1.5 µL of DMSO only as a blank.
-
Buffer Addition: Add 148.5 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final compound concentration of 100 µM with 1% DMSO.
-
Incubation & Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filtration: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet any precipitated compound. Carefully transfer the supernatant to a filter plate and filter into a clean 96-well collection plate.
-
Quantification: Analyze the filtrate by HPLC-UV or LC-MS/MS. Compare the peak area of the test compound against a standard curve prepared from the 10 mM stock solution to determine the concentration of the dissolved compound.
-
Controls: A highly soluble compound (e.g., Propranolol) and a poorly soluble compound (e.g., Nifedipine) should be run in parallel to validate assay performance.
Membrane Permeability Assessment
Causality: After dissolution, a drug must cross the intestinal epithelial barrier to enter systemic circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models this passive diffusion process, providing a rapid assessment of a compound's intrinsic ability to cross a lipid membrane.[16][17][18]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation:
-
Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate: Carefully coat the filter membrane of each well in a 96-well donor filter plate with 5 µL of a phospholipid solution (e.g., 2% lecithin in dodecane). Do not allow the pipette tip to puncture the membrane.[19]
-
-
Compound Addition: Immediately after lipid coating, add 150 µL of the test compound solution (prepared at 50 µM in PBS, pH 7.4) to each well of the donor plate.[19][20]
-
Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate the assembly in a humidified chamber at room temperature for 16 hours.[16][19]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated using established formulas that account for the concentration in donor and acceptor wells and incubation time.
-
Controls: Include high permeability (e.g., Testosterone) and low permeability (e.g., Methotrexate) control compounds to ensure the integrity of the lipid membrane and the validity of the assay.[19]
Metabolic Stability Assessment
Causality: The liver is the body's primary metabolic hub, where enzymes—predominantly from the Cytochrome P450 (CYP) family—chemically modify drugs to facilitate their excretion.[21] High metabolic instability leads to rapid clearance and a short therapeutic half-life. The C-F bond is significantly stronger than a C-H bond, and its inclusion can block sites of metabolism, thereby increasing a compound's stability and in vivo half-life.[2][4] This assay quantifies the rate at which a compound is metabolized by liver enzymes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Thaw human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4).[22]
-
Prepare the NADPH regenerating system as per the manufacturer's instructions. This is crucial as NADPH is the necessary cofactor for CYP enzyme activity.[21]
-
Prepare test compounds at a 2X final concentration in buffer.
-
-
Reaction Initiation: In a 96-well plate, combine the liver microsomes and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Start Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The final test compound concentration is typically 1 µM.[23]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[21][23] The "0-minute" time point represents 100% of the compound.
-
Protein Precipitation: Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.
-
Quantification: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the percentage of remaining parent compound versus time. From the slope of the line, calculate the metabolic half-life (T½) and the intrinsic clearance (CLint).
-
Controls:
-
-NADPH Control: Run an incubation without the NADPH cofactor to check for chemical instability or non-NADPH-dependent metabolism.[23]
-
Positive Controls: Include compounds with known high (e.g., Verapamil) and low (e.g., Warfarin) clearance to validate the metabolic activity of the microsome batch.
-
Cytotoxicity Assessment
Causality: A drug must be effective without causing undue harm to healthy cells.[24] Cytotoxicity assays are essential for identifying compounds that may be toxic early in the discovery process. The Lactate Dehydrogenase (LDH) assay is a common method that measures the release of LDH, a cytosolic enzyme, from cells with compromised membrane integrity—a hallmark of cell death.[25][26]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Plating: Seed a suitable human cell line (e.g., HepG2, a liver cell line) into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds.
-
Control Wells:
-
Incubation: Incubate the plate for a relevant period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate gently and transfer a portion of the cell culture supernatant to a new, clean 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well according to the kit manufacturer's protocol.[25]
-
Incubation & Measurement: Incubate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each compound concentration relative to the spontaneous and maximum release controls. Determine the CC₅₀ (the concentration that causes 50% cell death).
Conclusion: Synthesizing Data for Informed Decisions
The evaluation of drug-like properties is a multi-parameter optimization process.[10] The experimental data generated from the assays described above should be compiled into a comprehensive summary table to facilitate direct comparison between derivatives.
Table 2: Illustrative Data Summary for Derivative Comparison
| Compound | Solubility (µM) | Permeability Pe (10⁻⁶ cm/s) | Metabolic T½ (min) | Cytotoxicity CC₅₀ (µM) |
| Derivative A | 85 | 12.5 | 45 | > 50 |
| Derivative B | 15 | 25.1 | > 60 | 22 |
| Derivative C | 5 | 28.3 | > 60 | > 50 |
| Non-F Analogue | 95 | 11.8 | 18 | > 50 |
Interpretation:
-
In this hypothetical dataset, the introduction of fluorine in Derivatives B and C significantly improved metabolic stability compared to the non-fluorinated analogue, a classic benefit of fluorination.[4]
-
Increasing lipophilicity (Derivative B and C vs. A) enhanced permeability but at the cost of aqueous solubility, a common trade-off that medicinal chemists must balance.[10]
-
Derivative B showed some level of cytotoxicity, which would need to be monitored and addressed in subsequent optimization rounds.
-
Derivative C, despite its low solubility, presents an interesting profile with high permeability, excellent stability, and low toxicity. This could make it a candidate for formulation strategies to improve solubility or for further structural modification.
By systematically applying this integrated framework of theoretical prediction and rigorous experimental validation, researchers can make more informed, data-driven decisions. This approach allows for the efficient triage of compounds, prioritizing those derivatives of this compound that possess not only potent biological activity but also the fundamental drug-like properties required to become successful clinical candidates.
References
- Lipinski's rule of five. (n.d.). Taylor & Francis. [Link]
- Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
- Protocol for the Human Liver Microsome Stability Assay. (2019).
- In vitro drug metabolism: for the selection of your lead compounds. (n.d.). tebu-bio. [Link]
- Lipinski's rule of five. (2023). Wikipedia. [Link]
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
- Microsomal Stability. (n.d.). Evotec. [Link]
- The Rule of 5 - Two decades later. (2019).
- Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccessla.com. [Link]
- Lipinski's rule of five. (n.d.). Moodle@Units. [Link]
- This compound. (n.d.). PubChem. [Link]
- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2000). PubMed. [Link]
- This compound. (n.d.). MySkinRecipes. [Link]
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2024).
- Comprehensive Overview of the LDH Cytotoxicity Assay Kit: Principles, Applications, and Advances. (2024). LinkedIn. [Link]
- PAMPA In Vitro Assay. (n.d.). Charnwood Discovery. [Link]
- Cytotoxicity Assays: How We Test Cell Viability. (2024). YouTube. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
- In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. (2015).
- drug solubility, membrane permeability, & the efflux r
- Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. [Link]
- Predicting the extent of metabolism using in vitro permeability rate measurements and in silico permeability rate predictions. (2018).
- Synthesis method of medicinal raw material 2,5-difluoropyridine. (2016).
- 2-Chloro-5-fluoropyridin-3-amine. (n.d.). PubChem. [Link]
- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (2021). PubMed Central. [Link]
- In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives. (2021).
- Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. (2021). MDPI. [Link]
- FDA-Approved Fluorinated Heterocyclic Drugs
- Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. (2017). International Journal of Pharmaceutical and Engineering Research. [Link]
- Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiprolifer
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. innospk.com [innospk.com]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 12. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. PAMPA | Evotec [evotec.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 20. enamine.net [enamine.net]
- 21. mttlab.eu [mttlab.eu]
- 22. researchgate.net [researchgate.net]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. youtube.com [youtube.com]
- 25. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 26. atcbiotech.com [atcbiotech.com]
Safety Operating Guide
Navigating the Disposal of 2,5-Dichloro-3-fluoropyridine: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of safe and ethical scientific practice. This guide provides a detailed, step-by-step framework for the proper disposal of 2,5-Dichloro-3-fluoropyridine, a halogenated pyridine derivative. Our focus extends beyond simple procedural instruction to elucidate the chemical reasoning that underpins these essential safety protocols, ensuring a deep and actionable understanding for laboratory personnel.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This profile necessitates careful handling in a well-ventilated laboratory fume hood and the consistent use of appropriate Personal Protective Equipment (PPE).
Core Directive: The Disposal Hierarchy for Halogenated Organic Compounds
The guiding principle for the disposal of this compound, as with most halogenated organic waste, is segregation and specialized destruction. Due to the presence of chlorine and fluorine atoms, this compound requires a disposal pathway that can manage the formation of acidic and other hazardous byproducts during decomposition.
The universally recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration in a licensed chemical destruction facility equipped with flue gas scrubbing technology . This ensures the complete breakdown of the molecule and the neutralization of harmful acid gases (such as HCl and HF) that are generated.
Operational Plan: From Benchtop to Final Disposal
This section outlines the procedural steps for the safe handling and disposal of this compound waste generated in a laboratory setting.
Part 1: Personal Protective Equipment (PPE) - The First Line of Defense
Prior to handling this compound in any capacity, from initial use to waste consolidation, the following minimum PPE must be worn:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide adequate protection for incidental contact, but for extended handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.
-
Respiratory Protection: All handling of this compound, including the preparation of waste containers, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Part 2: Waste Segregation and Container Management - Preventing Hazardous Reactions
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is accepted by the disposal facility.
Step-by-Step Waste Collection Protocol:
-
Select a Designated Waste Container:
-
Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container must have a secure screw-top cap.
-
Never use metal containers, as the potential for acidic byproducts could lead to corrosion.
-
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "Waste this compound".
-
If the waste is a solution, list all components and their approximate percentages.
-
-
Segregate the Waste Stream:
-
This compound waste is classified as halogenated organic waste .
-
This waste stream must be kept separate from:
-
Non-halogenated organic waste (e.g., acetone, ethanol, hexane).
-
Aqueous waste (acids, bases).
-
Solid waste.
-
Reactive chemicals (e.g., strong oxidizing or reducing agents).
-
-
-
Adding Waste to the Container:
-
Perform this task within a chemical fume hood.
-
Keep the waste container closed at all times, except when actively adding waste.
-
-
Storage of the Waste Container:
-
Store the sealed container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
Store away from heat sources and direct sunlight.
-
Part 3: Disposal of Contaminated Materials
Any materials that come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Pipette tips
-
Weighing boats
-
Contaminated paper towels or absorbent pads
-
Used gloves (after removal, place in a sealed bag or container labeled as hazardous waste)
Solid contaminated waste should be collected in a separate, clearly labeled, and sealed container from the liquid waste.
Empty original product containers should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected as halogenated organic waste. After rinsing, the container can be managed according to institutional guidelines, which may include recycling or disposal as non-hazardous waste after defacing the label.[1]
Emergency Procedures: Spill Management
In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For a Small Spill (manageable by laboratory personnel):
-
Alert colleagues and restrict access to the affected area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Gently sweep or scoop the absorbent material from the outer edge of the spill towards the center to avoid spreading the contamination.
-
Place the contaminated absorbent into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For a Large Spill (beyond the capacity of laboratory personnel to handle safely):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
If the spill poses a fire hazard, turn off all ignition sources if it is safe to do so.
-
Prevent the spill from entering drains.
Chemical Treatment: A Note on In-Lab Neutralization
While in-lab chemical treatment can be a viable option for some waste streams, it is not recommended for this compound without specific, validated procedures and the approval of your institution's EHS department. The halogenated nature of this compound makes simple acid-base neutralization ineffective for detoxification. Chemical degradation would require specialized reagents and reaction conditions to break the carbon-halogen bonds, a process that could itself generate hazardous byproducts if not performed correctly. Therefore, the most reliable and safest approach remains collection for professional incineration.
Regulatory Framework
The disposal of this compound is governed by regulations for hazardous waste. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). As a halogenated organic compound, it is subject to specific land disposal restrictions. Adherence to the segregation, labeling, and container management procedures outlined in this guide is essential for compliance with these regulations.
Visualizing the Disposal Workflow
To further clarify the decision-making process and procedural flow for the disposal of this compound, the following diagrams have been created.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision tree for responding to a this compound spill.
Quantitative Data Summary
| Parameter | Guideline/Value | Source/Rationale |
| GHS Hazard Codes | H302, H315, H319, H335 | PubChem |
| Primary Disposal Method | High-Temperature Incineration | ECHEMI SDS[1] |
| Waste Classification | Halogenated Organic Waste | General Chemical Safety Principles |
| Container Material | High-Density Polyethylene (HDPE) | Chemical Compatibility |
| Emergency Eye Wash | Minimum 15 minutes | Standard First Aid Protocol |
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is integral to the integrity and success of the scientific endeavor.
References
- PubChem Compound Summary for CID 10964877, this compound.
- U.S. Environmental Protection Agency (EPA)
- Dürr, Complex issues with incinerating liquid and gaseous residues. Dürr Group. [Link]
- U.S. Environmental Protection Agency (EPA)
- Princeton University Environmental Health and Safety, Chemical Spill Procedures. Princeton University. [Link]
- University of California, Berkeley, Office of Environment, Health & Safety, Personal Protective Equipment. UC Berkeley. [Link]
- National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press.
Sources
Mastering the Safe Handling of 2,5-Dichloro-3-fluoropyridine: A Guide for Laboratory Professionals
For the researcher dedicated to advancing drug development, the introduction of novel chemical reagents is a constant. Among these, halogenated pyridines like 2,5-Dichloro-3-fluoropyridine are invaluable building blocks. However, their utility is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that its potential is harnessed without compromising the safety of laboratory personnel.
Immediate Safety Briefing: Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that demand respect and informed precaution.[1] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] These classifications are not mere labels; they are directives that inform every aspect of our interaction with this compound, from initial container handling to final waste disposal.
GHS Hazard Identification:
| Hazard Class | GHS Classification | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | pictogram | Warning |
| Skin Corrosion/Irritation | Category 2 | pictogram | Warning |
| Serious Eye Damage/Eye Irritation | Category 2A | pictogram | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) | pictogram | Warning |
Data sourced from PubChem GHS Classification for CID 10964877.[1]
The causality behind these classifications lies in the compound's reactivity. The presence of chloro- and fluoro- groups on the pyridine ring can lead to adverse reactions upon contact with biological tissues. Understanding this is the first step in building a self-validating system of safety where every procedural step is a conscious mitigation of a known risk.
Operational Plan: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. The level of protection must correspond to the specific handling procedure. Below is a detailed breakdown of the minimum required PPE.
Core PPE Requirements
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves offer good resistance to a variety of chemicals, but for prolonged contact or handling of larger quantities, consider heavier-duty options like neoprene.[3] Always use two pairs of gloves ("double-gloving"), especially when handling concentrated forms of the chemical.[4] Contaminated gloves should be removed and disposed of immediately according to institutional guidelines.
-
Eye and Face Protection: Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1][2]
-
Minimum: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Recommended for Splash Risk: A full-face shield worn over safety goggles is essential when there is a potential for splashing, such as during solution preparation or transfer of larger volumes.[3][5]
-
-
Body Protection: A chemical-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of splashing or aerosol generation, a chemical-resistant apron or coveralls should be worn.[6][7] This clothing must be regularly inspected for contamination and laundered separately from personal clothing.[7]
-
Respiratory Protection: Handling of this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][9] If exposure limits are exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[2][10] All respirator use must be in accordance with a comprehensive institutional respiratory protection program, including fit testing.[6]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: PPE Selection Workflow for this compound.
Procedural Guidance: From Bench to Disposal
Handling and Use
-
Preparation: Always handle this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[8][9] Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Dispensing: When weighing or transferring the solid, avoid creating dust.[10] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[9][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[10] Remove contaminated clothing.[8] If skin irritation occurs, seek medical attention.[2][8]
-
Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2][8]
-
Spill Management
In the event of a spill, evacuate non-essential personnel from the area. Wearing the appropriate PPE, contain the spill using an inert absorbent material. Collect the material into a suitable, closed container for disposal.[9][10] Prevent the chemical from entering drains.[10]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Place waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through a licensed disposal company.[12] Do not dispose of it in the regular trash or down the drain.[10] Ensure that all disposal methods are in accordance with local, state, and federal regulations.
By integrating these safety protocols into your daily workflow, you create a robust system that protects both the researcher and the integrity of the research. The principles of expertise, authoritativeness, and trustworthiness are not just pillars of scientific inquiry but are also the foundation of a safe and productive laboratory environment.
References
- Title: this compound Source: PubChem, National Center for Biotechnology Inform
- Title: Personal Protective Equipment (PPE) Source: CHEMM, U.S. Department of Health & Human Services URL:[Link]
- Title: Personal Protective Equipment: Selecting the Right PPE for Pesticide Use Source: Oregon Occup
- Title: 3,5-Dichloro-2-fluoropyridine Source: PubChem, National Center for Biotechnology Inform
- Title: A Guide to Non-Respiratory Personal Protective Equipment (PPE) Source: Health and Safety Authority URL:[Link]
- Title: Guidance for Selection of Personal Protective Equipment for MDI Users Source: American Chemistry Council URL:[Link]
- Title: Personal Protective Equipment Source: POGO S
- Title: NIOSH Pocket Guide to Chemical Hazards - Pyridine Source: Centers for Disease Control and Prevention URL:[Link]
- Title: NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing Source: Centers for Disease Control and Prevention URL:[Link]
- Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention URL:[Link]
- Title: NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A Source: Centers for Disease Control and Prevention URL:[Link]
Sources
- 1. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. hsa.ie [hsa.ie]
- 4. pogo.ca [pogo.ca]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
